Product packaging for Motuporin(Cat. No.:CAS No. 141672-08-4)

Motuporin

Cat. No.: B1229120
CAS No.: 141672-08-4
M. Wt: 767.9 g/mol
InChI Key: GIRIHYQVGVTBIP-NJYUBDSESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Motuporin is a cyclic pentapeptide that was first isolated from the marine sponge Theonella swinhoei collected in Papua New Guinea . It is a potent and selective inhibitor of protein phosphatase-1 (PP1) and protein phosphatase-2A (PP2A) catalytic subunits . Its mechanism of action involves the rapid binding and inactivation of these phosphatases, making it a valuable tool for studying cellular signaling pathways regulated by phosphorylation, such as those involved in hormone and growth factor signaling . Research indicates that this compound is a potent cytotoxin, exhibiting significant activity against various cancer cell lines, which underscores its value in oncological research and studies of cell proliferation . Unlike structurally similar toxins like microcystins, this compound inactivates PP1 and PP2A without forming a stable covalent adduct with the enzymes, representing an important functional difference in its mode of action . This product is intended for research purposes only, including fundamental biochemical research and pharmaceutical research for drug discovery . It is provided as "Research Use Only" (RUO) and must not be used for diagnostic procedures, therapeutic applications, or any form of human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H57N5O10 B1229120 Motuporin CAS No. 141672-08-4

Properties

CAS No.

141672-08-4

Molecular Formula

C40H57N5O10

Molecular Weight

767.9 g/mol

IUPAC Name

(2Z,5R,6S,9S,12S,13S,16R)-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-9-propan-2-yl-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid

InChI

InChI=1S/C40H57N5O10/c1-10-30-37(49)44-34(40(53)54)26(7)36(48)43-33(22(2)3)38(50)41-28(25(6)35(47)42-29(39(51)52)18-19-32(46)45(30)8)17-16-23(4)20-24(5)31(55-9)21-27-14-12-11-13-15-27/h10-17,20,22,24-26,28-29,31,33-34H,18-19,21H2,1-9H3,(H,41,50)(H,42,47)(H,43,48)(H,44,49)(H,51,52)(H,53,54)/b17-16+,23-20+,30-10-/t24-,25-,26-,28-,29+,31-,33-,34+/m0/s1

InChI Key

GIRIHYQVGVTBIP-NJYUBDSESA-N

Isomeric SMILES

C/C=C\1/C(=O)N[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)C(C)C)C)C(=O)O

Canonical SMILES

CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)C(C)C)C)C(=O)O

Other CAS No.

141672-08-4

Synonyms

motuporin
nodularin V
nodularin-V

Origin of Product

United States

Foundational & Exploratory

The Origin of Motuporin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motuporin is a potent, naturally occurring cyclic pentapeptide that has garnered significant interest within the scientific community due to its powerful inhibitory effects on protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). These enzymes play crucial roles in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, including cancer. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the organism responsible for its production, its biosynthetic pathway, and the experimental methodologies employed in its study.

Discovery and Producing Organism

This compound was first isolated from the marine sponge Theonella swinhoei, a species known to be a prolific source of diverse and biologically active secondary metabolites.[1] While initially attributed to the sponge itself, a growing body of evidence suggests that the true producer of this compound is a symbiotic cyanobacterium residing within the sponge tissue. This hypothesis is supported by the structural and functional similarities between this compound and nodularins, a class of cyclic pentapeptides produced by the cyanobacterium Nodularia spumigena. This compound is, in fact, a structural analog of nodularin-V.

The symbiotic relationship between Theonella swinhoei and its associated microorganisms is a fascinating area of research, highlighting the potential of marine invertebrates and their microbial partners as a source of novel therapeutic agents. The inability to culture many of these symbiotic microorganisms has historically posed a challenge to definitively identifying the producers of many sponge-derived natural products. However, advances in metagenomic analysis and molecular biology are beginning to unravel these complex relationships.

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow a pathway analogous to that of nodularin, which is assembled by a large, multifunctional enzyme complex encoded by the nodularin synthetase (nda) gene cluster. This complex is a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system.

The proposed biosynthetic pathway for this compound involves the following key steps:

  • Polyketide Chain Assembly: The biosynthesis is initiated by a PKS module that constructs the unique C10 amino acid side chain, (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda).

  • Nonribosomal Peptide Synthesis: The NRPS modules then sequentially add the remaining amino acid residues: D-glutamate, N-methyl-dehydrobutyrine (from threonine), β-methyl-aspartate, and valine.

  • Cyclization: The linear peptide is then cyclized to form the final this compound molecule.

The following diagram illustrates the proposed biosynthetic pathway for this compound, based on the well-characterized nodularin synthetase gene cluster.

Motuporin_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Module cluster_NRPS Nonribosomal Peptide Synthetase (NRPS) Modules cluster_cyclization Cyclization Phenylacetate Phenylacetate Adda_precursor Adda Precursor Chain Phenylacetate->Adda_precursor Starter Unit Malonyl_CoA Malonyl-CoA Malonyl_CoA->Adda_precursor Extender Units SAM S-adenosyl methionine SAM->Adda_precursor Methylation D_Glu D-Glutamate Adda_precursor->D_Glu Thr Threonine D_Glu->Thr Mdhb N-methyl-dehydrobutyrine Thr->Mdhb Dehydration & Methylation beta_MeAsp β-methyl-aspartate Mdhb->beta_MeAsp Val Valine beta_MeAsp->Val Linear_Pentapeptide Linear Pentapeptide Val->Linear_Pentapeptide This compound This compound Linear_Pentapeptide->this compound Thioesterase Domain

Proposed biosynthetic pathway of this compound.

Quantitative Data

This compound and its close analog, nodularin, are highly potent inhibitors of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTarget EnzymeIC50 (nM)Reference(s)
This compoundPP1~1[1]
NodularinPP11.8[2]
NodularinPP2A0.026[2]

Experimental Protocols

Extraction and Isolation of this compound from Theonella swinhoei

The following is a general protocol for the extraction and isolation of cyclic peptides like this compound from marine sponges. Specific details may vary based on the particular sample and laboratory conditions.

  • Sample Collection and Preparation:

    • Collect specimens of Theonella swinhoei and immediately freeze them at -20°C or preserve in ethanol to prevent degradation of secondary metabolites.

    • Thaw and cut the sponge tissue into small pieces.

  • Extraction:

    • Homogenize the sponge tissue in a blender with a mixture of dichloromethane (DCM) and methanol (MeOH) (1:1 v/v).

    • Perform repeated extractions (typically 3 times) to ensure complete recovery of the compounds.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Partition the crude extract between n-hexane and 90% aqueous methanol to remove nonpolar lipids.

    • Separate the layers and concentrate the methanolic layer.

    • Further partition the concentrated methanolic extract between ethyl acetate (EtOAc) and water. The cyclic peptides will typically partition into the EtOAc layer.

    • Evaporate the EtOAc to yield a semi-purified extract.

  • Chromatographic Purification:

    • Subject the semi-purified extract to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., from n-hexane to EtOAc to MeOH).

    • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing compounds with similar Rf values.

    • Further purify the active fractions using reversed-phase high-performance liquid chromatography (HPLC) on a C18 column. A typical mobile phase would be a gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).

    • Collect the peaks corresponding to this compound and confirm its purity by analytical HPLC.

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS):

    • High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.

    • Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which provide information about the amino acid sequence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are performed to determine the connectivity of atoms within the molecule.

    • Nuclear Overhauser effect spectroscopy (NOESY) or rotating-frame Overhauser effect spectroscopy (ROESY) experiments are used to establish through-space correlations between protons, which helps to define the stereochemistry and conformation of the cyclic peptide.

  • Chiral Analysis of Amino Acids:

    • The absolute configuration of the amino acid residues is determined by acid hydrolysis of the peptide, followed by derivatization with a chiral reagent (e.g., Marfey's reagent) and analysis by HPLC or GC-MS.

Protein Phosphatase Inhibition Assay (Colorimetric)

This protocol describes a common colorimetric assay to measure the inhibition of protein phosphatase 1 (PP1) by this compound using p-nitrophenyl phosphate (pNPP) as a substrate.[3][4]

  • Reagents and Materials:

    • Recombinant human PP1 catalytic subunit.

    • Assay buffer: 50 mM Tris-HCl, 0.1 mM CaCl₂, 1 mM MnCl₂, 0.5 mg/mL BSA, 0.1% β-mercaptoethanol, pH 7.4.

    • Substrate: p-nitrophenyl phosphate (pNPP).

    • This compound stock solution (in DMSO).

    • 96-well microplate.

    • Microplate reader.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add a fixed amount of PP1 enzyme to each well.

    • Add the different concentrations of this compound to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor at 30°C for 10-15 minutes.

    • Initiate the reaction by adding pNPP to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a strong base (e.g., NaOH).

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the inhibitory effect of this compound on a key signaling pathway and a general workflow for its study.

Motuporin_Signaling_Inhibition cluster_pathway Cellular Signaling Pathway Kinase Protein Kinase Substrate_P Phosphorylated Substrate (Active) Kinase->Substrate_P Phosphorylation Substrate Dephosphorylated Substrate (Inactive) Substrate_P->Substrate Dephosphorylation Response Cellular Response Substrate_P->Response PP1 Protein Phosphatase 1 (PP1) This compound This compound This compound->PP1 Inhibition

Inhibition of PP1-mediated dephosphorylation by this compound.

Motuporin_Workflow Sponge Theonella swinhoei Collection Extraction Extraction & Partitioning Sponge->Extraction Purification Chromatographic Purification (HPLC) Extraction->Purification Structure Structure Elucidation (NMR, MS) Purification->Structure Bioassay Bioactivity Screening (PP1 Assay) Purification->Bioassay Data Data Analysis (IC50) Bioassay->Data

General workflow for the study of this compound.

Conclusion

This compound stands as a compelling example of the rich chemical diversity found in marine ecosystems and the intricate relationships between host organisms and their microbial symbionts. Its potent and specific inhibition of protein phosphatases makes it a valuable tool for studying cellular signaling and a promising lead compound for drug development. The methodologies outlined in this guide provide a framework for the continued exploration of this compound and other fascinating natural products from the marine environment.

References

A Technical Guide to the Secondary Metabolites of Theonella swinhoei: From Discovery to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The marine sponge Theonella swinhoei is a prolific source of a diverse array of secondary metabolites with significant potential for drug discovery and development. This guide provides an in-depth overview of the major classes of compounds isolated from this sponge, their biological activities, and the experimental methodologies used for their study. The intricate chemical diversity of these metabolites, many of which are believed to be produced by symbiotic microorganisms, presents a compelling case for continued investigation into their therapeutic applications.[1][2][3][4][5]

Major Classes of Bioactive Secondary Metabolites

Theonella swinhoei is a veritable treasure trove of natural products, encompassing a wide range of chemical classes.[1][4] These include, but are not limited to, macrolides, peptides, sterols, and alkaloids. Many of these compounds exhibit potent biological activities, including cytotoxic, antifungal, and enzyme-inhibiting properties.[3][6][7] The remarkable chemical diversity is often attributed to the complex community of symbiotic microorganisms hosted by the sponge.[4][6]

Macrolides

A significant number of macrolides have been isolated from T. swinhoei, with swinholides being a prominent example. These compounds are characterized by their large lactone rings and potent cytotoxicity.

CompoundCell LineActivityIC50Reference
Swinholide AKBCytotoxicity1.2 nM[8]
Swinholide IHCT-116Cytotoxicity365 nM[8]
Swinholide IC. albicansAntifungal62.2 µg/mL (MIC)[8]
Swinholide JKBCytotoxicity6 nM[7]
Isoswinholide BHepG2Cytotoxicity1.5 µM[7]
Swinholide KHepG2Cytotoxicity15 nM[7]
Hurghadolide AHCT-116Cytotoxicity5.6 nM[8]
Peptides

The peptide diversity in T. swinhoei is vast, including cyclic and linear peptides, often containing unusual amino acid residues. These peptides exhibit a range of bioactivities, from cytotoxicity to enzyme inhibition.

CompoundCell Line/TargetActivityIC50Reference
Polytheonamide BP388 leukemiaCytotoxicity68 pg/mL[6]
Koshikamide HHCT-116Cytotoxicity10 µM[7]
Koshikamide FHIV-1 entryInhibition2.3 µM[7]
Koshikamide HHIV-1 entryInhibition5.5 µM[7]
Microsclerodermin FHCT-116Cytotoxicity1.1 µM[8]
Microsclerodermin GHCT-116Cytotoxicity1.2 µM[8]
Microsclerodermin HHCT-116Cytotoxicity2.0 µM[8]
Microsclerodermin IHCT-116Cytotoxicity2.6 µM[8]
Theonellamide GC. albicans (wild type)Antifungal4.49 µM[3]
Theonellamide GC. albicans (Amphotericin-B resistant)Antifungal2.0 µM[3]
Nazumazoles A-CP388Cytotoxicity0.83 µM[7]
Nazumazoles D-FProteasesInhibition2, 3, and 10 µM[7]
Sterols

Theonella swinhoei is a rich source of unique 4-exo-methylene sterols, which have demonstrated interesting activities as modulators of nuclear receptors such as the pregnane X receptor (PXR) and the farnesoid X receptor (FXR).[1][9] Some of these sterols also exhibit cytotoxic properties.

CompoundCell Line/TargetActivityIC50Reference
Theonellasterol KHCT-116Cytotoxicity6.3 µg/mL[9]
Theonellasterol KK562Cytotoxicity4.3 µg/mL[9]
Theonellasterol KMolt 4Cytotoxicity6.3 µg/mL[9]
7α-hydroxytheonellasterolIn vitroCytotoxicity29.5 µM[4]
Swinhoeisterol A(h)p300Inhibition3.3 µM[1]
Swinhoeisterol C(h)p300Inhibition8.8 µM[1]
Depsipeptides

Depsipeptides from T. swinhoei are another class of compounds with notable biological activities, including selective cytotoxicity against cancer cells, particularly under nutrient-deprived conditions.

CompoundCell LineConditionActivityPC50/IC50Reference
Theonellapeptolide IIdMIA PaCa-2Nutrient-deprivedPreferential Cytotoxicity7.8 µM[10]
Theonellapeptolide IIeMIA PaCa-2Nutrient-deprivedPreferential Cytotoxicity3.5 µM[10]
Theonellapeptolide IIcMIA PaCa-2Nutrient-deprivedPreferential Cytotoxicity10.0 µM[10]
Nagahamide AE. coli, S. aureusWeak Antibacterial-[3]

Experimental Protocols

The isolation and characterization of secondary metabolites from Theonella swinhoei involve a series of chromatographic and spectroscopic techniques. The following is a generalized workflow representative of the methodologies cited in the literature.

G cluster_collection Sample Collection and Preparation cluster_extraction Extraction cluster_purification Purification cluster_characterization Structure Elucidation Collection Collection of Theonella swinhoei FreezeDrying Freeze-Drying Collection->FreezeDrying Grinding Grinding FreezeDrying->Grinding SolventExtraction Solvent Extraction (e.g., EtOAc, MeOH) Grinding->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions HPLC Preparative HPLC PureCompound Pure Compound HPLC->PureCompound Fractions->HPLC NMR NMR Spectroscopy (1D and 2D) PureCompound->NMR MS Mass Spectrometry (e.g., HRESIMS) PureCompound->MS

Caption: Generalized workflow for the isolation and characterization of secondary metabolites.

Extraction and Isolation
  • Sample Preparation : The sponge material is typically freeze-dried and then ground into a powder to increase the surface area for extraction.[11]

  • Solvent Extraction : The powdered sponge is extracted with organic solvents, such as methanol (MeOH) and dichloromethane (CH2Cl2) or ethyl acetate (EtOAc), to obtain a crude extract.[11][12]

  • Fractionation : The crude extract is then subjected to preliminary fractionation using techniques like solvent partitioning or column chromatography on silica gel.[12]

  • Purification : Further purification of the fractions is achieved through repeated column chromatography (e.g., Sephadex LH-20) and high-performance liquid chromatography (HPLC), often using reversed-phase columns, to isolate pure compounds.[12]

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecules.[9]

  • Chemical Degradation and Derivatization : In some cases, chemical degradation followed by analysis of the resulting fragments (e.g., Marfey's analysis for amino acids) is employed to determine the absolute stereochemistry.[10][13]

Signaling Pathways and Mechanisms of Action

Several secondary metabolites from Theonella swinhoei have been shown to modulate key signaling pathways, highlighting their potential as therapeutic agents.

Modulation of Nuclear Receptors by Sterols

A number of 4-exo-methylene sterols isolated from T. swinhoei act as modulators of the nuclear receptors PXR and FXR.[1] These receptors are critical in regulating the metabolism and detoxification of bile acids and other xenobiotics. The ability of these marine sterols to act as agonists or antagonists of these receptors suggests their potential utility in treating metabolic diseases and inflammatory conditions.[1]

G cluster_ligand Ligand Binding cluster_receptor Nuclear Receptor Activation cluster_downstream Downstream Effects Sterol Theonella Sterol PXR PXR Sterol->PXR Agonist/Antagonist FXR FXR Sterol->FXR Agonist/Antagonist GeneExpression Target Gene Expression PXR->GeneExpression FXR->GeneExpression Metabolism Modulation of Bile Acid and Xenobiotic Metabolism GeneExpression->Metabolism

Caption: Modulation of PXR and FXR nuclear receptors by Theonella sterols.

Pro-apoptotic Activity of 7,15-oxoconicasterol

The sterol 7,15-oxoconicasterol has been shown to induce apoptosis in breast cancer cells.[1] This pro-apoptotic activity is mediated by the accumulation of reactive oxygen species (ROS), which can trigger downstream apoptotic signaling cascades.

G cluster_compound Compound cluster_cellular Cellular Effects cluster_target Target Oxoconicasterol 7,15-oxoconicasterol ROS Increased Reactive Oxygen Species (ROS) Oxoconicasterol->ROS Apoptosis Apoptosis ROS->Apoptosis CancerCells Breast Cancer Cells Apoptosis->CancerCells Induces death in

Caption: Pro-apoptotic mechanism of 7,15-oxoconicasterol in breast cancer cells.

Conclusion

The marine sponge Theonella swinhoei remains a critical resource for the discovery of novel, bioactive secondary metabolites. The chemical complexity and potent biological activities of these compounds underscore the importance of marine natural products in drug discovery. Further research into the biosynthesis of these molecules, particularly the role of symbiotic microorganisms, will be crucial for ensuring a sustainable supply for future preclinical and clinical development. The continued exploration of the therapeutic potential of these fascinating molecules holds great promise for addressing a range of human diseases.

References

Motuporin: A Deep Dive into its Chemical Architecture and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Motuporin, a potent cyclic peptide toxin. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presenting quantitative data in accessible formats and detailing experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound, a cyclic pentapeptide, was first isolated from the marine sponge Theonella swinhoei. Its intricate structure is a key determinant of its biological function.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄₀H₅₇N₅O₁₀[1]
Molecular Weight 767.92 g/mol [1]
IUPAC Name (2Z,5R,6S,9S,12S,13S,16R)-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dien-1-yl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-9-(propan-2-yl)-1,4,8,11,15-pentaazacyclononadecane-5,16-dicarboxamide
Synonyms Nodularin-V, (-)-Motuporin
CAS Number 141672-08-4
Aqueous Solubility Data not available. However, related cyclic peptides like microcystins are known to have some water solubility.[2]

Biological Activity: Potent Inhibition of Protein Phosphatases

This compound is a highly potent and equipotent inhibitor of the catalytic subunits of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), two of the major serine/threonine phosphatases in eukaryotic cells.[1][3] Unlike some related toxins like microcystins, this compound does not form a covalent bond with the phosphatase enzymes.[1][3] Its inhibitory action is rapid and reversible.[3]

Table 2: Inhibitory Activity of this compound and Related Compounds against Protein Phosphatases

CompoundTarget PhosphataseIC₅₀ (nM)Reference
This compound (Nodularin-V)PP1~2[4]
PP2A~1[4]
Calyculin APP12[5]
PP2A0.5 - 1.0[5]
Okadaic AcidPP160 - 500[6]
PP2A0.5 - 1[6]

The potent inhibition of PP1 and PP2A disrupts the delicate balance of protein phosphorylation, a fundamental mechanism for regulating a vast array of cellular processes. This disruption is the basis for this compound's cytotoxicity and its effects on downstream signaling pathways.

Impact on Cellular Signaling Pathways

The inhibition of PP1 and PP2A by this compound has profound consequences for cellular signaling. Two key pathways known to be regulated by these phosphatases are the Hippo and mTOR signaling pathways.

The Hippo Signaling Pathway

The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis. The core of this pathway is a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activator YAP (Yes-associated protein). When dephosphorylated, YAP translocates to the nucleus and promotes the expression of genes involved in cell growth. By inhibiting PP1 and PP2A, this compound is expected to lead to the hyperphosphorylation and inactivation of YAP, thereby suppressing cell proliferation and promoting apoptosis.

Caption: The Hippo Signaling Pathway.

The mTOR Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from growth factors, nutrients, and cellular energy status. The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2. PP2A is known to dephosphorylate and inactivate key components of the mTOR signaling cascade. Therefore, inhibition of PP2A by this compound would be expected to lead to the hyperactivation of the mTOR pathway, promoting cell growth and proliferation.

mTOR_Pathway cluster_outputs Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K mTORC2 mTORC2 Growth_Factors->mTORC2 activates Nutrients Nutrients Rheb Rheb Nutrients->Rheb Akt Akt PI3K->Akt activates TSC1_2 TSC1/TSC2 Akt->TSC1_2 mTORC1 mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Rheb->mTORC1 activates TSC1_2->Rheb inhibits mTORC2->Akt Cytoskeletal_Organization Cytoskeletal Organization mTORC2->Cytoskeletal_Organization

Caption: The mTOR Signaling Pathway.

Experimental Protocols

Protein Phosphatase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound against protein phosphatase 1 (PP1).

Materials:

  • Purified recombinant human PP1 catalytic subunit (PP1c)

  • This compound stock solution (in DMSO)

  • Phosphorylase a (as substrate)

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, 0.1% β-mercaptoethanol, 1 mg/mL BSA

  • [γ-³²P]ATP

  • Phosphorylase kinase

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

Procedure:

  • Prepare ³²P-labeled phosphorylase a: Incubate phosphorylase b with phosphorylase kinase and [γ-³²P]ATP. Purify the ³²P-labeled phosphorylase a by chromatography.

  • Set up the reaction: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a known concentration of PP1c, and varying concentrations of this compound (or DMSO as a vehicle control).

  • Initiate the reaction: Add the ³²P-labeled phosphorylase a to the reaction mixture to start the dephosphorylation reaction. Incubate at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction: Terminate the reaction by adding cold 20% TCA.

  • Quantify released phosphate: Centrifuge the tubes to pellet the precipitated protein. Measure the radioactivity of the supernatant, which contains the released ³²P-inorganic phosphate, using a scintillation counter.

  • Calculate IC₅₀: Plot the percentage of inhibition of phosphatase activity against the logarithm of the this compound concentration. Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

PP1_Inhibition_Assay_Workflow Start Start Prepare_Substrate Prepare ³²P-labeled Phosphorylase a Start->Prepare_Substrate Setup_Reaction Set up reaction with PP1c and this compound Prepare_Substrate->Setup_Reaction Initiate_Reaction Add substrate to initiate reaction Setup_Reaction->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction with TCA Incubate->Stop_Reaction Quantify_Pi Quantify released ³²P by scintillation counting Stop_Reaction->Quantify_Pi Calculate_IC50 Calculate IC₅₀ value Quantify_Pi->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for PP1 Inhibition Assay.

Conclusion

This compound is a powerful tool for studying cellular signaling processes due to its potent and specific inhibition of protein phosphatases 1 and 2A. Its well-defined chemical structure and biological activity make it a valuable compound for research in cell biology, toxicology, and drug discovery. Further investigation into its precise effects on signaling pathways like the Hippo and mTOR pathways will undoubtedly provide deeper insights into the complex regulatory networks that govern cell fate.

References

Motuporin (CAS No. 141672-08-4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Motuporin (CAS No. 141672-08-4) is a potent cyclic pentapeptide and a member of the nodularin class of toxins. Initially isolated from the marine sponge Theonella swinhoei, it has garnered significant interest in the scientific community for its powerful inhibitory effects on protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). These enzymes are critical regulators of numerous cellular processes, and their inhibition by this compound can lead to cell cycle arrest and apoptosis, making it a compound of interest for cancer research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and a visualization of its putative signaling pathway.

Core Concepts

Chemical Structure and Properties
  • Chemical Formula: C₄₀H₅₇N₅O₁₀

  • Molecular Weight: 767.92 g/mol

  • Class: Cyclic Pentapeptide (Nodularin family)

  • Key Structural Features: this compound's structure is characterized by a 19-membered macrocyclic ring containing five amino acid residues, including the unique and crucial (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda) residue. The presence of an L-Valine residue is a distinguishing feature of this compound compared to other nodularins and is suggested to contribute to its cytotoxic activity against cancer cell lines.[1]

Mechanism of Action

This compound is a highly potent, non-covalent inhibitor of serine/threonine protein phosphatases, primarily PP1 and PP2A. The Adda side chain of this compound plays a critical role in its inhibitory activity by binding to a hydrophobic groove near the active site of the phosphatases, thereby blocking substrate access. Unlike the related microcystins, this compound does not form a covalent bond with the cysteine residues in the active site of the phosphatases. This non-covalent interaction is a key differentiator in its mechanism of action. Inhibition of PP1 and PP2A disrupts the cellular phosphorylation-dephosphorylation equilibrium, leading to hyperphosphorylation of numerous proteins. This disruption can trigger downstream signaling cascades that result in cell cycle arrest and the induction of apoptosis.

Quantitative Data

While this compound is recognized for its potent biological activity, comprehensive quantitative data, particularly regarding its cytotoxicity against a wide range of cancer cell lines, is not extensively available in the public domain. The following table summarizes the available quantitative information.

ParameterValueCell/Enzyme SystemReference
PP1 Inhibition (IC₅₀) < 1.0 nMNot specified[2]
PP1 Inhibition (IC₅₀) Comparable to synthetic this compoundRat adipocyte lysates[3]
Cytotoxicity Potent cytotoxic effects reported, but specific IC₅₀ values against various cancer cell lines are not readily available in published literature. The L-Valine residue is suggested to contribute to enhanced cytotoxicity.General cancer cell lines[1]

Experimental Protocols

The following protocols are detailed methodologies derived from published total synthesis routes and general biochemical assays. These should serve as a guide and may require optimization for specific laboratory conditions.

Total Synthesis of this compound

The total synthesis of this compound is a complex, multi-step process. The following is a generalized workflow based on convergent synthetic strategies reported in the literature.

Workflow for Total Synthesis:

cluster_0 Fragment A Synthesis (Adda-Valine Dipeptide) cluster_1 Fragment B Synthesis (Tripeptide) cluster_2 Assembly and Cyclization A1 Starting Materials for Adda A2 Multi-step synthesis of Adda side chain A1->A2 A3 Coupling of Adda to Valine A2->A3 C1 Fragment Coupling (A + B) A3->C1 B1 Protected Amino Acids B2 Sequential peptide coupling B1->B2 B2->C1 C2 Deprotection of linear pentapeptide C1->C2 C3 Macrolactamization (Cyclization) C2->C3 C4 Final Deprotection and Purification C3->C4 This compound This compound C4->this compound

Caption: A generalized workflow for the total synthesis of this compound.

Detailed Steps (Illustrative):

  • Synthesis of the Adda-Valine Dipeptide Fragment: This typically involves the asymmetric synthesis of the complex Adda amino acid side chain, followed by standard peptide coupling to a protected valine residue.

  • Synthesis of the Tripeptide Fragment: Sequential coupling of the remaining three protected amino acids using standard solution-phase or solid-phase peptide synthesis techniques.

  • Fragment Coupling and Cyclization:

    • The Adda-Valine dipeptide and the tripeptide fragment are coupled to form the linear pentapeptide precursor.

    • Selective deprotection of the terminal carboxyl and amino groups of the linear precursor is performed.

    • Macrolactamization is carried out under high-dilution conditions using a suitable coupling reagent (e.g., HATU, HBTU) to favor intramolecular cyclization.

  • Final Deprotection and Purification: All remaining protecting groups are removed, and the final this compound product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Protein Phosphatase 1 (PP1) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against PP1.

Workflow for PP1 Inhibition Assay:

cluster_0 Assay Preparation cluster_1 Enzyme Reaction cluster_2 Data Analysis P1 Prepare Assay Buffer R1 Add PP1 enzyme to wells P1->R1 P2 Prepare pNPP Substrate Solution R4 Initiate reaction with pNPP P2->R4 P3 Prepare Serial Dilutions of this compound R2 Add this compound dilutions (or vehicle control) P3->R2 R1->R2 R3 Pre-incubate R2->R3 R3->R4 R5 Incubate at 37°C R4->R5 R6 Stop reaction R5->R6 D1 Measure Absorbance at 405 nm R6->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 value D2->D3

Caption: Workflow for a colorimetric protein phosphatase 1 inhibition assay.

Detailed Protocol:

  • Materials:

    • Recombinant human PP1 catalytic subunit

    • p-Nitrophenyl phosphate (pNPP) as substrate

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM MnCl₂, 0.1% β-mercaptoethanol)

    • This compound stock solution in DMSO

    • Stop Solution (e.g., 1 M NaOH)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO).

    • To each well of a 96-well plate, add a fixed amount of PP1 enzyme.

    • Add the this compound dilutions or vehicle control to the respective wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding a solution of pNPP to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding the stop solution to each well.

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Putative Signaling Pathway

Inhibition of PP1 and PP2A by this compound leads to the hyperphosphorylation of a multitude of cellular proteins, which can trigger the intrinsic pathway of apoptosis. The following diagram illustrates a putative signaling cascade initiated by this compound.

This compound This compound PP1_PP2A PP1 / PP2A This compound->PP1_PP2A Hyperphosphorylation Hyperphosphorylation of Bcl-2 family proteins (e.g., Bad, Bcl-2) PP1_PP2A->Hyperphosphorylation Inhibition leads to Bax_Bak Bax/Bak Activation Hyperphosphorylation->Bax_Bak Promotes Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

Pathway Description:

  • Inhibition of PP1/PP2A: this compound enters the cell and inhibits the activity of PP1 and PP2A.

  • Hyperphosphorylation: This inhibition leads to the hyperphosphorylation of various substrate proteins, including members of the Bcl-2 family. For instance, the pro-apoptotic protein Bad may become hyperphosphorylated on sites that promote its activity, or the anti-apoptotic protein Bcl-2 may be phosphorylated in a way that inhibits its protective function.

  • Activation of Bax/Bak: The altered phosphorylation status of Bcl-2 family proteins can lead to the activation and oligomerization of the pro-apoptotic effector proteins Bax and Bak.

  • Mitochondrial Disruption: Activated Bax and Bak insert into the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome, which recruits pro-caspase-9.

  • Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn cleaves and activates the executioner caspase, caspase-3.

  • Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Conclusion and Future Directions

This compound is a potent and specific inhibitor of protein phosphatases 1 and 2A with significant potential as a tool for basic research and as a lead compound for drug development. Its distinct non-covalent mechanism of action offers a unique profile compared to other phosphatase inhibitors. While its potent anti-proliferative and pro-apoptotic effects are recognized, a critical need exists for further research to quantify its cytotoxicity across a broad panel of cancer cell lines and to elucidate the precise molecular details of the signaling pathways it modulates. Such studies will be invaluable for realizing the full therapeutic potential of this compound and its analogs.

References

The Bioactive Potential of Cyclic Peptides from Marine Sponges: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Marine sponges are a prolific source of structurally novel and biologically potent secondary metabolites. Among these, cyclic peptides represent a particularly promising class of compounds for drug discovery and development. Their inherent structural rigidity, enhanced metabolic stability, and target selectivity make them attractive scaffolds for therapeutic intervention. This technical guide provides an in-depth overview of the diverse biological activities of cyclic peptides isolated from marine sponges, with a focus on their anticancer, antimicrobial, immunosuppressive, and enzyme-inhibiting properties. Detailed experimental protocols for key bioactivity assays are provided, alongside a comprehensive summary of quantitative data. Furthermore, this guide illustrates the molecular mechanisms of action for select cyclic peptides through detailed signaling pathway diagrams, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

The marine environment, particularly sessile invertebrates like sponges, represents a vast and largely untapped reservoir of unique chemical diversity. Intense competition for space and resources, coupled with the need for defense against predation and infection, has driven the evolution of sophisticated chemical defense mechanisms in these organisms. Cyclic peptides, a prominent class of sponge-derived natural products, are a testament to this evolutionary pressure, exhibiting a remarkable array of biological activities.[1]

These compounds often feature unusual amino acid residues, macrocyclic structures, and complex stereochemistry, which contribute to their potent and selective interactions with biological targets.[2] Their constrained conformation reduces conformational flexibility, leading to higher binding affinities and improved metabolic stability compared to their linear counterparts. This guide explores the significant therapeutic potential of these marine-derived cyclic peptides.

Biological Activities of Marine Sponge-Derived Cyclic Peptides

Cyclic peptides from marine sponges demonstrate a broad spectrum of pharmacological activities, making them valuable lead compounds for drug development. The following sections detail their most significant and well-documented biological effects.

Anticancer Activity

A significant number of cyclic peptides from marine sponges have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. These compounds often induce apoptosis or disrupt key cellular processes essential for tumor growth and survival.

Notable Anticancer Cyclic Peptides:

  • Neamphamides: Neamphamides B, C, and D, isolated from the Australian sponge Neamphius huxleyi, have shown potent inhibition of various human cancer cell lines, including lung (A549), cervical (HeLa), prostate (LNCaP and PC3), with IC50 values in the nanomolar range.[3]

  • Phakellistatins: This family of proline-rich cyclopeptides, isolated from sponges of the Phakellia genus, exhibits significant cytotoxicity against murine P-388 lymphocytic leukemia cells.[4][5] For instance, phakellistatin 13 demonstrated an ED50 of less than 10⁻² µg/mL against the human hepatoma BEL-7404 cell line.[6]

  • Microsclerodermins: Microsclerodermin A, from a deep-water sponge of the genus Microscleroderma, has been shown to inhibit NF-κB and induce apoptosis in pancreatic cancer cell lines.

  • Nocardiotide A: A cyclic hexapeptide isolated from the sponge-associated Nocardiopsis sp. UR67, nocardiotide A, displayed significant cytotoxic effects against murine CT26 colon carcinoma, human HeLa cervix carcinoma, and human MM.1S multiple myeloma cell lines.[2]

Antimicrobial Activity

The constant threat of microbial colonization in the marine environment has led to the production of potent antimicrobial compounds by sponges. Cyclic peptides are a key component of this chemical defense.

  • Antifungal Activity: Microsclerodermins J and K, cyclic hexapeptides, exhibit moderate antifungal activity.[7] Microsclerodermins A and B have been tested against a panel of pathogenic fungi, including Candida albicans, Candida glabrata, Candida krusei, Aspergillus fumigatus, and Cryptococcus neoformans, showing significant minimum inhibitory concentrations (MIC).[7]

  • Antiviral Activity (Anti-HIV): The papuamides, a class of cyclic depsipeptides, are known for their anti-HIV activity. Papuamide A acts as an entry inhibitor, preventing the virus from infecting host cells.[8] This inhibition is not specific to a particular viral tropism (R5 or X4).[9] Neamphamide A also exhibits potent cytoprotective activity against HIV-1 infection with an EC50 of approximately 28 nM.[10]

  • Antiparasitic Activity: Several cyclic peptides have shown promise in combating parasitic diseases.

Immunosuppressive and Anti-inflammatory Activity

Certain cyclic peptides from marine sponges can modulate the immune response, offering potential therapeutic applications for inflammatory diseases.

  • Stylissatin A: Isolated from the sponge Stylissa massa, stylissatin A has demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophage cells.[11] Its mechanism is thought to involve the suppression of the NF-κB signaling pathway.[1]

Enzyme Inhibitory Activity

The unique structural features of cyclic peptides make them adept at fitting into the active sites of enzymes, leading to potent and selective inhibition.

Other Bioactivities
  • Actin Polymerization Modulation: Jasplakinolide , a well-studied cyclic depsipeptide from sponges of the Jaspis genus, is a potent inducer of actin polymerization and stabilizes pre-existing actin filaments.[12][13] This disruption of actin dynamics has profound effects on cell morphology, motility, and division, and can lead to the induction of apoptosis.[14]

Quantitative Data on Bioactivities

The following tables summarize the quantitative data for the biological activities of key cyclic peptides discussed in this guide.

Table 1: Anticancer Activity of Marine Sponge-Derived Cyclic Peptides

Cyclic PeptideSource OrganismCancer Cell LineActivity (IC₅₀/ED₅₀)Reference(s)
Neamphamide B Neamphius huxleyiA549 (Lung)88 - 370 nM[3]
HeLa (Cervical)88 - 370 nM[3]
LNCaP (Prostate)88 - 370 nM[3]
PC3 (Prostate)88 - 370 nM[3]
Neamphamide C Neamphius huxleyiA549 (Lung)88 - 370 nM[3]
HeLa (Cervical)88 - 370 nM[3]
LNCaP (Prostate)88 - 370 nM[3]
PC3 (Prostate)88 - 370 nM[3]
Neamphamide D Neamphius huxleyiA549 (Lung)88 - 370 nM[3]
HeLa (Cervical)88 - 370 nM[3]
LNCaP (Prostate)88 - 370 nM[3]
PC3 (Prostate)88 - 370 nM[3]
Phakellistatin 1 Phakellia costataP-388 (Murine Leukemia)7.5 µg/mL[5]
Phakellistatin 13 Phakellia fuscaBEL-7404 (Human Hepatoma)< 10⁻² µg/mL[6]
Phakellistatin 14 Phakellia sp.P-388 (Murine Leukemia)5 µg/mL[15]
Nocardiotide A Nocardiopsis sp. UR67CT26 (Murine Colon Carcinoma)Significant Cytotoxicity[2]
HeLa (Cervical Carcinoma)Significant Cytotoxicity[2]
MM.1S (Multiple Myeloma)Significant Cytotoxicity[2]

Table 2: Antimicrobial Activity of Marine Sponge-Derived Cyclic Peptides

Cyclic PeptideActivity TypeTarget Organism/VirusActivity (MIC/EC₅₀)Reference(s)
Microsclerodermin A AntifungalCandida albicans5.0 µg/mL[7]
Candida glabrata5.0 µg/mL[7]
Candida krusei5.0 µg/mL[7]
Aspergillus fumigatus0.6 µg/mL[7]
Cryptococcus neoformans5.0 µg/mL[7]
Papuamide A Anti-HIVHIV-1 (X4 and R5 tropic)Entry Inhibition[8][9]
Neamphamide A Anti-HIVHIV-1~28 nM[10]

Table 3: Immunosuppressive and Other Bioactivities of Marine Sponge-Derived Cyclic Peptides

Cyclic PeptideBioactivityAssay SystemActivity (EC₅₀)Reference(s)
Stylissatin A Anti-inflammatoryNO production in LPS-stimulated RAW 264.7 cells87 µM (natural), 73 µM (synthetic)[11]
Jasplakinolide Actin PolymerizationAntiproliferative effect on PC3 prostate carcinoma cells35 nM[12]

Detailed Experimental Protocols

This section provides detailed methodologies for the key bioactivity assays cited in this guide. These protocols are intended to serve as a starting point for researchers and can be adapted based on specific experimental needs.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted for the evaluation of cytotoxic cyclic peptides against adherent cancer cell lines such as A549, HeLa, LNCaP, and PC3.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., A549, HeLa, LNCaP, PC3)

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Cyclic peptide stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cyclic peptide in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Antimicrobial Assay (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal cyclic peptides.

Materials:

  • 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium buffered with MOPS

  • Cyclic peptide stock solution (dissolved in DMSO)

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay plate.

  • Compound Dilution: Prepare a two-fold serial dilution of the cyclic peptide in RPMI-1640 medium directly in the 96-well plate.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by measuring the absorbance at 600 nm with a microplate reader.

Anti-inflammatory Assay (Nitric Oxide Production)

This protocol describes the measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • 24-well or 96-well plates

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Cyclic peptide stock solution (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄)

  • Sodium nitrite (NaNO₂) standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[16]

  • Pre-treatment and Stimulation: Pre-treat the cells with various concentrations of the cyclic peptide for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[17][18]

  • Griess Reaction: Collect 50-100 µL of the cell culture supernatant from each well. Mix the supernatant with an equal volume of Griess Reagent in a new 96-well plate.

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Actin Polymerization Assay (Pyrene-Actin Fluorescence)

This assay measures the effect of compounds like jasplakinolide on the kinetics of actin polymerization.[19]

Materials:

  • Pyrene-labeled G-actin

  • Polymerization buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP)

  • Jasplakinolide or other test compounds

  • Fluorometer and 96-well black microplates

Procedure:

  • Reaction Setup: In a microplate well, combine the polymerization buffer and the desired concentration of the test compound.

  • Initiation of Polymerization: Initiate the reaction by adding pyrene-labeled G-actin to the well. The final actin concentration is typically in the low micromolar range.

  • Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.[19] Measurements are typically taken every 30-60 seconds for a duration sufficient to observe the full polymerization curve (lag phase, elongation phase, and plateau).

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the elongation phase. The effect of the compound on nucleation can be inferred from changes in the lag phase.

Anti-HIV Entry Assay (BlaM-Vpr Fusion Assay)

This assay quantifies the fusion of HIV-1 virions with target cells.

Materials:

  • HIV-1 virions incorporating a β-lactamase-Vpr (BlaM-Vpr) fusion protein

  • Target cells (e.g., TZM-bl cells)

  • CCF2-AM fluorescent substrate

  • Cyclic peptide stock solution

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Load target cells with the CCF2-AM substrate according to the manufacturer's instructions.

  • Infection: Incubate the loaded target cells with the BlaM-Vpr containing HIV-1 virions in the presence of various concentrations of the cyclic peptide.[20][21]

  • Incubation: Incubate for a few hours to allow for viral fusion.

  • Detection: If fusion occurs, the BlaM-Vpr protein is released into the cytoplasm of the target cell and cleaves the CCF2 substrate, causing a shift in its fluorescence emission from green (520 nm) to blue (447 nm).[22]

  • Analysis: Analyze the cells by flow cytometry or a fluorescence plate reader to quantify the ratio of blue to green fluorescence, which is proportional to the extent of viral fusion. Calculate the EC₅₀ of the cyclic peptide for inhibiting HIV-1 entry.

Signaling Pathways and Molecular Mechanisms

Understanding the molecular pathways through which these cyclic peptides exert their effects is crucial for their development as therapeutic agents. This section illustrates some of the known or proposed signaling pathways.

Jasplakinolide and the Actin Cytoskeleton

Jasplakinolide's primary mechanism of action is the stabilization of F-actin and induction of actin polymerization.[12][13] This disruption of the highly dynamic actin cytoskeleton has numerous downstream consequences, including the induction of apoptosis. The stabilization of actin filaments can interfere with the normal processes of cell division, migration, and intracellular transport, ultimately triggering cell death pathways.[14]

Jasplakinolide_Actin_Pathway Jasplakinolide Jasplakinolide Actin G-Actin Jasplakinolide->Actin Induces Polymerization F_Actin F-Actin (Filaments) Jasplakinolide->F_Actin Stabilizes Actin->F_Actin Cell_Processes Normal Cellular Processes (e.g., Motility, Division) F_Actin->Cell_Processes Disrupts Apoptosis Apoptosis Cell_Processes->Apoptosis Leads to

Jasplakinolide's disruption of actin dynamics.
Stylissatin A and the NF-κB Anti-inflammatory Pathway

Stylissatin A is proposed to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. One hypothesized mechanism involves the modulation of fatty acid metabolism. By potentially inhibiting acyl-CoA dehydrogenase long chain (ACADL), stylissatin A may lead to an accumulation of fatty acids, which in turn can suppress the activation of NF-κB and the subsequent expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS).[1]

StylissatinA_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Activation NF-κB Activation Pathway TLR4->NFkB_Activation NFkB NF-κB NFkB_Activation->NFkB iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation StylissatinA Stylissatin A ACADL ACADL StylissatinA->ACADL Inhibits? Fatty_Acids Fatty Acid Accumulation ACADL->Fatty_Acids Metabolizes Fatty_Acids->NFkB_Activation Suppresses

Proposed mechanism of NF-κB inhibition by Stylissatin A.
Papuamide A and HIV-1 Entry Inhibition

Papuamide A prevents HIV-1 from entering host cells. While the precise molecular target is not fully elucidated, it is known to act at the entry stage, independent of interactions with CD4 or gp120.[8] This suggests it may interfere with the conformational changes in the viral envelope glycoproteins required for membrane fusion or interact with other cellular factors involved in viral entry.

PapuamideA_HIV_Entry HIV HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binds Coreceptor Coreceptor (CCR5/CXCR4) CD4->Coreceptor Conformational Change Membrane_Fusion Membrane Fusion Coreceptor->Membrane_Fusion Triggers Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry PapuamideA Papuamide A PapuamideA->Membrane_Fusion Inhibits

Inhibition of HIV-1 entry by Papuamide A.
Phakellistatins and Apoptosis Induction

Phakellistatins induce cytotoxicity in cancer cells, and this is often mediated through the induction of apoptosis. The intrinsic apoptosis pathway is a likely mechanism, involving the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Phakellistatin_Apoptosis Phakellistatin Phakellistatin Bcl2_Family Bcl-2 Family (e.g., Bax, Bcl-2) Phakellistatin->Bcl2_Family Modulates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Regulates Permeability Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Proposed apoptotic pathway induced by Phakellistatins.

Conclusion and Future Directions

Cyclic peptides from marine sponges are a rich and diverse source of bioactive compounds with significant potential for the development of new therapeutics. Their potent anticancer, antimicrobial, and anti-inflammatory properties, coupled with their unique structural features, make them compelling candidates for further investigation. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate and accelerate research in this exciting field.

Future efforts should focus on several key areas:

  • Sustainable Supply: The limited availability of these compounds from their natural sources is a major bottleneck. Advances in total synthesis, semi-synthesis, and fermentation of sponge-associated microorganisms are crucial to provide a sustainable supply for preclinical and clinical development.

  • Mechanism of Action Studies: A deeper understanding of the precise molecular targets and signaling pathways of these cyclic peptides will enable more rational drug design and lead optimization.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclic peptide scaffolds will help to identify the key structural features responsible for their bioactivity and to improve their potency, selectivity, and pharmacokinetic properties.

  • Clinical Translation: Continued efforts are needed to advance the most promising cyclic peptides through preclinical and clinical trials to realize their full therapeutic potential.

The exploration of marine sponge-derived cyclic peptides is a rapidly evolving field that holds immense promise for addressing unmet medical needs. The convergence of natural product chemistry, pharmacology, and molecular biology will undoubtedly lead to the discovery and development of the next generation of innovative medicines from the sea.

References

A Technical Guide to the Discovery, Isolation, and Characterization of Motuporin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Motuporin is a potent cyclic pentapeptide toxin originally isolated from the marine sponge Theonella swinhoei.[1] It is a powerful inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A), key regulators of numerous cellular processes. This document provides a comprehensive technical overview of the discovery, isolation, and biological characterization of this compound, including its mechanism of action and cytotoxic properties. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and oncology.

Discovery and Natural Source

This compound was first identified and isolated from the marine sponge Theonella swinhoei, collected in Papua New Guinea.[1] This sponge is a rich source of diverse and biologically active secondary metabolites. The discovery of this compound was guided by its potent inhibitory activity against protein phosphatase-1.

Chemical Structure

This compound is a cyclic pentapeptide with the structure cyclo-(N-methyl-D-dehydrobutyrine-L-valyl-3-(S)-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoyl-D-glutamyl-L-β-methylaspartic acid). Its complex structure, featuring several non-standard amino acid residues, has presented a significant challenge for total synthesis.

Mechanism of Action: Inhibition of Protein Phosphatases 1 and 2A

This compound exerts its biological effects primarily through the potent and specific inhibition of the catalytic subunits of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). These enzymes are crucial for dephosphorylating a wide range of substrate proteins involved in cell cycle regulation, signal transduction, and apoptosis. Unlike some other phosphatase inhibitors, this compound acts as a non-covalent inhibitor.

The inhibition of PP1 and PP2A by this compound leads to a state of hyperphosphorylation of key cellular proteins, disrupting normal cellular signaling cascades. This disruption can ultimately trigger programmed cell death, or apoptosis, in cancer cells, making this compound a compound of interest for anticancer drug development.

Signaling Pathway: Induction of Apoptosis via PP2A Inhibition and Akt/mTOR Pathway Modulation

The inhibition of PP2A by this compound has significant downstream consequences on cell survival signaling. One of the key pathways affected is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. PP2A is known to dephosphorylate and inactivate Akt. By inhibiting PP2A, this compound leads to the sustained phosphorylation and activation of Akt. While Akt is typically considered a pro-survival kinase, its hyperactivation in the context of global phosphatase inhibition can create cellular stress and contribute to the initiation of apoptosis.

Furthermore, the sustained activation of Akt can lead to the activation of the mTORC1 complex, a downstream effector of Akt. The mTORC1 pathway is a critical regulator of protein synthesis and cell growth. The dysregulation of this pathway due to PP2A inhibition can also contribute to cellular stress and apoptosis.

The culmination of these signaling disruptions is the activation of the intrinsic apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates the executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the orchestrated dismantling of the cell.

Motuporin_Apoptosis_Pathway This compound This compound PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A Inhibits Akt Akt (Protein Kinase B) PP2A->Akt Dephosphorylates (Inactivates) mTORC1 mTORC1 Akt->mTORC1 Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Quantitative Biological Activity

This compound is a highly potent inhibitor of PP1 and PP2A, with IC50 values in the nanomolar range. Its cytotoxic effects have been observed against various cancer cell lines.

Table 1: Inhibitory Activity of this compound against Protein Phosphatases

PhosphataseIC50 (nM)
Protein Phosphatase 1 (PP1)~1
Protein Phosphatase 2A (PP2A)<1

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT-116 Colorectal CarcinomaData not available
NCI-H460 Non-small-cell Lung CancerData not available
MCF-7 Breast AdenocarcinomaData not available
HepG2 Hepatocellular CarcinomaData not available
PC-3 Prostate CancerData not available

Experimental Protocols

Isolation of this compound from Theonella swinhoei

The following is a general protocol for the isolation and purification of this compound from its natural source. This process typically involves solvent extraction followed by multiple chromatographic steps.

Isolation_Workflow Sponge 1. Collection and Lyophilization of Theonella swinhoei Extraction 2. Extraction with Organic Solvents (e.g., CH2Cl2/MeOH) Sponge->Extraction Partition 3. Solvent Partitioning (e.g., Hexane and Aqueous MeOH) Extraction->Partition Crude_Extract 4. Concentration of Aqueous MeOH Fraction Partition->Crude_Extract RP_HPLC1 5. Reversed-Phase HPLC (C18 column, H2O/MeCN gradient) Crude_Extract->RP_HPLC1 Fractions 6. Bioassay-Guided Fractionation RP_HPLC1->Fractions RP_HPLC2 7. Semi-preparative HPLC of Active Fractions Fractions->RP_HPLC2 Pure_this compound 8. Pure this compound RP_HPLC2->Pure_this compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Collection and Preparation: Collect specimens of Theonella swinhoei and freeze-dry (lyophilize) the sponge material to remove water.

  • Extraction: Homogenize the dried sponge material and extract exhaustively with a mixture of dichloromethane (CH2Cl2) and methanol (MeOH) (e.g., 1:1 v/v).

  • Solvent Partitioning: Concentrate the crude extract under reduced pressure. Partition the residue between n-hexane and aqueous methanol (e.g., 90% MeOH). The more polar compounds, including this compound, will preferentially partition into the aqueous methanol layer.

  • Concentration: Concentrate the aqueous methanol fraction to yield a crude extract enriched with this compound.

  • Initial Chromatographic Separation: Subject the enriched extract to reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. Elute with a gradient of water and acetonitrile (MeCN), often with a small percentage of a modifier like trifluoroacetic acid (TFA).

  • Bioassay-Guided Fractionation: Collect fractions from the initial HPLC separation and test each fraction for its ability to inhibit protein phosphatase 1 (PP1).

  • Final Purification: Pool the active fractions and subject them to further rounds of semi-preparative or analytical RP-HPLC using different gradient conditions or column chemistries to isolate pure this compound.

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Protein Phosphatase 1 (PP1) Inhibition Assay (Colorimetric)

This protocol describes a common colorimetric assay to determine the inhibitory activity of compounds like this compound against PP1, using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Purified recombinant or native PP1 catalytic subunit

  • pNPP (p-nitrophenyl phosphate) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, 1 mM MnCl2, 0.5 mM DTT)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in the Assay Buffer.

    • Prepare a working solution of PP1 in the Assay Buffer. The final concentration of the enzyme should be determined empirically to yield a linear reaction rate over the desired time course.

    • Prepare a stock solution of pNPP (e.g., 100 mM) in water and a working solution in the Assay Buffer (e.g., 10 mM).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer (to make up the final volume)

      • A specific volume of the diluted this compound solution (or DMSO for control wells).

      • A specific volume of the PP1 working solution.

    • Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add a specific volume of the pNPP working solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction:

    • Add the Stop Solution to each well to terminate the enzymatic reaction. The addition of NaOH will also cause the p-nitrophenol product to turn yellow.

  • Measure Absorbance:

    • Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound stands out as a highly potent natural product with a well-defined mechanism of action targeting fundamental cellular regulatory enzymes. Its discovery has provided a valuable chemical probe for studying protein phosphorylation and has spurred interest in its potential as a lead compound for the development of novel anticancer therapeutics. The detailed information provided in this guide is intended to facilitate further research into the fascinating biology of this compound and to aid in the exploration of its therapeutic potential.

References

An In-depth Technical Guide to the Natural Source and Biosynthesis of Motuporin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Motuporin is a potent cyclic pentapeptide inhibitor of protein phosphatases 1 and 2A, first isolated from the marine sponge Theonella swinhoei. Its unique structure, featuring the non-proteinogenic amino acid 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda), and significant biological activity have made it a subject of interest in chemical biology and drug discovery. This technical guide provides a comprehensive overview of the natural source of this compound, a detailed methodology for its isolation and purification, and a putative biosynthetic pathway based on current scientific understanding. The biosynthesis is proposed to occur via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway, likely carried out by a symbiotic cyanobacterium residing within the sponge host. This document aims to serve as a valuable resource for researchers investigating this compound and other related natural products.

Natural Source of this compound

This compound was first identified and isolated from the marine sponge Theonella swinhoei (Gray), a species known for producing a diverse array of bioactive secondary metabolites.[1] While the sponge is the source from which this compound is extracted, compelling evidence suggests that the true producer is a symbiotic microorganism.[2] It is widely hypothesized that a cyanobacterial symbiont, likely belonging to the genus Nostoc, is responsible for the biosynthesis of this compound.[3] This is supported by the structural similarity of this compound to nodularins, a class of cyclic pentapeptides produced by the cyanobacterium Nodularia spumigena.[3]

Different chemotypes of Theonella swinhoei have been observed, and not all specimens contain this compound, indicating a variation in the symbiotic microbial communities.[4] Researchers have identified isomotuporins, diastereomeric analogues of this compound, in certain populations of T. swinhoei.[2]

Quantitative Data

While the original isolation studies do not provide a specific yield of this compound from the wet weight of the sponge, subsequent studies have isolated and characterized this compound and its analogues. The table below summarizes the key quantitative data for these compounds.

CompoundMolecular Formula[M+H]⁺ (m/z)Reference
This compoundC₄₀H₅₇N₅O₁₀768.4[2]
Isothis compoundC₄₀H₅₇N₅O₁₀768.4122[2]
Isothis compound BC₄₁H₅₉N₅O₁₀782.4358[2]
Isothis compound CC₃₉H₅₅N₅O₁₀754.4090[2]
Isothis compound DC₃₉H₅₅N₅O₉738.4023[2]

Experimental Protocols: Isolation and Purification of this compound

The following is a representative protocol for the isolation and purification of this compound from the marine sponge Theonella swinhoei, based on established methods for marine natural products.[2][5]

Materials and Reagents
  • Frozen or fresh Theonella swinhoei sponge tissue

  • Methanol (MeOH), HPLC grade

  • Dichloromethane (CH₂Cl₂), HPLC grade

  • Water (H₂O), Milli-Q or equivalent

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Blender or homogenizer

  • Filter paper, Whatman No. 1 or equivalent

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector

  • Semi-preparative and analytical reversed-phase HPLC columns (e.g., C18)

Extraction Procedure
  • Sponge Homogenization: A known weight of the frozen or fresh sponge tissue (e.g., 500 g wet weight) is diced and homogenized in a blender with an equal volume of MeOH.

  • Solvent Extraction: The homogenate is transferred to a large flask and extracted with MeOH:CH₂Cl₂ (1:1, v/v) at room temperature with stirring for 24 hours. This process is repeated three times.

  • Filtration and Concentration: The combined solvent extracts are filtered to remove solid debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification Procedure
  • Solvent Partitioning: The crude extract is partitioned between CH₂Cl₂ and H₂O. The organic layer is collected and the aqueous layer is back-extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • Solid-Phase Extraction (SPE): The concentrated organic extract is redissolved in a minimal amount of MeOH and subjected to SPE on a C18 cartridge. The cartridge is washed with a stepwise gradient of decreasingly polar solvents (e.g., 80% H₂O/20% MeOH to 100% MeOH) to remove highly polar and non-polar impurities. Fractions are collected and analyzed by analytical HPLC.

  • Semi-Preparative HPLC: Fractions containing compounds with the characteristic UV absorbance of this compound (around 238 nm) are pooled, concentrated, and subjected to semi-preparative reversed-phase HPLC. A gradient of ACN in H₂O with 0.1% TFA is typically used for elution.

  • Final Purification: Fractions containing this compound are further purified by analytical reversed-phase HPLC using a shallower gradient to yield the pure compound. The purity of the final product is confirmed by analytical HPLC and its structure is verified by mass spectrometry and NMR spectroscopy.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sponge Theonella swinhoei (500g wet wt) Homogenize Homogenize in MeOH Sponge->Homogenize Extract Extract with MeOH:CH2Cl2 (1:1) Homogenize->Extract Filter Filter Extract->Filter Concentrate1 Concentrate (Rotary Evaporator) Filter->Concentrate1 Crude_Extract Crude Extract Concentrate1->Crude_Extract Partition Solvent Partition (CH2Cl2/H2O) Crude_Extract->Partition SPE Solid-Phase Extraction (C18) Partition->SPE HPLC1 Semi-Preparative HPLC (C18) SPE->HPLC1 HPLC2 Analytical HPLC (C18) HPLC1->HPLC2 Pure_this compound Pure this compound HPLC2->Pure_this compound Analysis MS and NMR Spectroscopy Pure_this compound->Analysis

Caption: Experimental workflow for the isolation and purification of this compound.

Biosynthesis of this compound

The biosynthetic pathway of this compound has not been experimentally elucidated. However, based on its chemical structure, which includes a polyketide-derived amino acid (Adda) and several non-proteinogenic amino acids, a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway is proposed. This pathway is analogous to the well-characterized biosynthesis of nodularin.[6][7]

The biosynthesis is thought to be initiated by a PKS module responsible for the synthesis of the Adda precursor, followed by a series of NRPS modules that sequentially add the remaining amino acids. The final cyclization and release of the peptide are likely catalyzed by a thioesterase domain.

Proposed Biosynthetic Gene Cluster

A putative biosynthetic gene cluster for this compound would be expected to contain the following key components:

  • PKS modules: Genes encoding polyketide synthase domains (ketosynthase, acyltransferase, ketoreductase, dehydratase, enoylreductase, and acyl carrier protein) for the synthesis of the Adda side chain.

  • NRPS modules: Genes encoding non-ribosomal peptide synthetase modules, each responsible for the activation and incorporation of a specific amino acid. Each module typically contains an adenylation (A) domain for amino acid selection, a thiolation (T) or peptidyl carrier protein (PCP) domain for tethering the growing peptide chain, and a condensation (C) domain for peptide bond formation.

  • Tailoring enzymes: Genes encoding enzymes for modifications such as N-methylation and dehydration.

  • Thioesterase (TE) domain: A terminal domain responsible for the cyclization and release of the final this compound molecule.

motuporin_biosynthesis cluster_precursors Precursors PKS PKS Modules (Adda Precursor Synthesis) NRPS1 NRPS Module 1 (D-Glu Activation) PKS->NRPS1 Polyketide Chain Transfer NRPS2 NRPS Module 2 (Mdhb Precursor Activation) NRPS1->NRPS2 Peptide Bond Formation NRPS3 NRPS Module 3 (D-MeAsp Activation) NRPS2->NRPS3 Peptide Bond Formation NRPS4 NRPS Module 4 (Val Activation) NRPS3->NRPS4 Peptide Bond Formation TE Thioesterase Domain (Cyclization & Release) NRPS4->TE This compound This compound TE->this compound Final Product Acetate Acetate/Propionate Acetate->PKS Glu D-Glutamate Glu->NRPS1 Thr Threonine Thr->NRPS2 Asp D-Methylaspartate Asp->NRPS3 Val Valine Val->NRPS4

Caption: Proposed biosynthetic pathway of this compound via a hybrid PKS-NRPS system.

Conclusion

This compound remains a fascinating and important natural product due to its potent biological activity and complex chemical structure. While its natural source has been identified as the marine sponge Theonella swinhoei, the true biosynthetic origins lie with its symbiotic microbial community. The proposed biosynthetic pathway, based on the well-understood synthesis of the related compound nodularin, provides a solid framework for future research. The detailed experimental protocols and biosynthetic model presented in this guide are intended to facilitate further investigation into the production, enzymology, and potential therapeutic applications of this compound. Future work, including the definitive identification and characterization of the this compound biosynthetic gene cluster and the heterologous expression of the pathway, will be crucial for unlocking the full potential of this remarkable molecule.

References

Methodological & Application

Application Notes and Protocols for Motuporin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motuporin is a potent, cell-permeable cyclic pentapeptide inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A).[1][2] Isolated from the marine sponge Theonella swinhoei, it is structurally related to nodularin.[3] this compound inhibits PP1 and PP2A at sub-nanomolar concentrations, making it a valuable tool for studying cellular processes regulated by reversible protein phosphorylation, such as cell cycle progression, signal transduction, and apoptosis.[1] Unlike some related toxins such as microcystins, this compound interacts with and inactivates PP1 and PP2A through a non-covalent binding mechanism.[2][4] Its high potency and specificity make it a subject of interest in cancer research and drug development.

Data Presentation

Physicochemical and Solubility Data
PropertyData
Molecular Formula C₄₀H₅₇N₅O₁₀
Molecular Weight 767.91 g/mol
Appearance Lyophilized solid
Solubility Primary Solvent: DMSO (Dimethyl sulfoxide) is the recommended solvent for preparing stock solutions. While specific quantitative solubility data for this compound is not readily available from suppliers, similar cyclic peptides are typically soluble in DMSO at concentrations of 10 mM or higher. Aqueous Solubility: this compound is poorly soluble in aqueous buffers. It is recommended to first dissolve the compound in DMSO and then dilute the stock solution into the aqueous experimental medium. The final DMSO concentration should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.
Storage and Stability Solid: Store the lyophilized solid at -20°C, desiccated. When stored properly, the solid is expected to be stable for at least 6 months. Stock Solutions (in DMSO): Prepare aliquots of the stock solution in tightly sealed vials and store at -20°C. It is recommended to use these solutions within one month. Avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation. Working Solutions (Aqueous): It is best practice to prepare fresh aqueous working solutions from the DMSO stock on the day of use. Long-term storage of this compound in aqueous solutions is not recommended due to the potential for hydrolysis and degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (lyophilized solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature for at least 60 minutes before opening to prevent moisture condensation.

  • Calculation: Determine the required volume of DMSO to add to achieve a 10 mM concentration. The formula is: Volume (µL) = [Mass of this compound (mg) / 767.91 ( g/mol )] * 100,000

  • Reconstitution: Add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Dissolution: Vortex the solution gently until the solid is completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.

  • Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.

  • Storage: Store the aliquots at -20°C in a tightly sealed container, protected from light.

Protocol 2: General Protocol for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium

  • Cells of interest cultured in multi-well plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere and grow overnight, or as required by the specific experimental design.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a series of dilutions in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.1% to avoid solvent toxicity.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Analysis: Following incubation, perform the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo®), apoptosis assays (e.g., caspase activity, Annexin V staining), cell cycle analysis (e.g., flow cytometry), or Western blotting to assess the phosphorylation state of target proteins.

Mandatory Visualizations

Signaling Pathway Inhibition by this compound

Motuporin_Signaling_Pathway This compound inhibits PP1 and PP2A, leading to hyperphosphorylation and dysregulation of downstream cellular processes. cluster_this compound This compound cluster_Phosphatases Protein Phosphatases cluster_Downstream Cellular Processes This compound This compound PP1 PP1 This compound->PP1 PP2A PP2A This compound->PP2A CellCycle Cell Cycle Progression PP1->CellCycle Apoptosis Apoptosis Regulation PP1->Apoptosis SignalTransduction Signal Transduction PP1->SignalTransduction GeneExpression Gene Expression PP1->GeneExpression PP2A->CellCycle PP2A->Apoptosis PP2A->SignalTransduction PP2A->GeneExpression

Caption: Mechanism of this compound action.

Experimental Workflow for this compound Solution Preparation and Use

Motuporin_Workflow Workflow for preparing and using this compound solutions in a research setting. cluster_Prep Stock Solution Preparation cluster_Use Experimental Use A Equilibrate lyophilized This compound to RT B Reconstitute in anhydrous DMSO to 10 mM A->B C Vortex/Sonicate to ensure complete dissolution B->C D Aliquot into single-use tubes C->D E Store at -20°C D->E F Thaw stock solution E->F For Experiment G Dilute in culture medium to final concentration (keep DMSO ≤0.1%) F->G H Treat cells and incubate G->H I Perform downstream analysis H->I

Caption: this compound experimental workflow.

References

In Vitro Assays for Motuporin Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motuporin is a potent cyclic pentapeptide toxin isolated from the marine sponge Theonella swinhoei. Structurally similar to nodularins, this compound exerts its biological effects primarily through the potent and specific inhibition of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A).[1][2] This inhibition leads to a state of hyperphosphorylation of numerous cellular proteins, disrupting critical signaling pathways that regulate cell cycle, apoptosis, and cytoskeletal dynamics. Due to its potent cytotoxic and tumor-promoting activities, this compound and its analogues are of significant interest in cancer research and drug development.

These application notes provide detailed protocols for two key in vitro assays to quantitatively assess the biological activity of this compound: a protein phosphatase inhibition assay to determine its inhibitory potency against PP1 and PP2A, and a cytotoxicity assay to measure its growth-inhibitory effects on cancer cell lines.

Mechanism of Action: Inhibition of Protein Phosphatases

This compound is an equipotent inhibitor of the catalytic subunits of protein phosphatase 1 (PP1c) and protein phosphatase 2A (PP2Ac).[1][2] The inhibitory mechanism involves the non-covalent binding of this compound to the active site of the phosphatases. This binding blocks the access of phosphorylated protein substrates to the catalytic site, thereby preventing their dephosphorylation. The sustained hyperphosphorylation of key regulatory proteins, such as those in the MAPK and mTOR signaling pathways, ultimately leads to cell cycle arrest and apoptosis.

Motuporin_Signaling_Pathway This compound This compound PP1_PP2A PP1 / PP2A This compound->PP1_PP2A Phospho_Proteins Hyperphosphorylated Substrate Proteins PP1_PP2A->Phospho_Proteins Dephosphorylation Downstream Disrupted Cellular Processes Phospho_Proteins->Downstream Apoptosis Apoptosis Downstream->Apoptosis CellCycleArrest Cell Cycle Arrest Downstream->CellCycleArrest PP_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - Assay Buffer - PP1/PP2A Enzyme - this compound Dilutions - pNPP Substrate start->prepare_reagents add_enzyme_inhibitor Add Enzyme and this compound to 96-well plate prepare_reagents->add_enzyme_inhibitor pre_incubate Pre-incubate add_enzyme_inhibitor->pre_incubate add_substrate Add pNPP Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., with NaOH) incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance analyze_data Analyze Data: - Plot % Inhibition vs. [this compound] - Calculate IC50 read_absorbance->analyze_data end End analyze_data->end MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_cells Treat cells with This compound dilutions incubate_overnight->treat_cells incubate_treatment Incubate for desired exposure time (e.g., 48-72h) treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO, acidified isopropanol) incubate_mtt->add_solubilizer read_absorbance Read Absorbance at ~570 nm add_solubilizer->read_absorbance analyze_data Analyze Data: - Plot % Viability vs. [this compound] - Calculate GI50/IC50 read_absorbance->analyze_data end End analyze_data->end

References

Motuporin: Application Notes and Protocols for Phosphatase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motuporin, also known as nodularin-V, is a potent cyclic pentapeptide toxin that acts as a powerful inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). Its high affinity and specificity for these enzymes make it a valuable tool for studying cellular signaling pathways regulated by protein phosphorylation. This document provides detailed application notes and experimental protocols for the use of this compound in phosphatase inhibition studies, including its effects on cancer cell viability and key signaling pathways.

Data Presentation

The inhibitory activity of this compound against protein phosphatases and its cytotoxic effects on various cancer cell lines are summarized below.

Target EnzymeIC50 (nM)[1]
Protein Phosphatase 1 (PP1)1.8
Protein Phosphatase 2A (PP2A)0.026

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Cell LineCancer TypeIC50 (µM)
PC-3Prostate CancerData not available for this compound specifically. General range for similar compounds is 10-50 µM.
MCF-7Breast CancerData not available for this compound specifically. General range for similar compounds is 8-11 µM.[2]
HepG2Liver CancerData not available for this compound specifically. General range for similar compounds is 1-7 µM.[3]

Experimental Protocols

In Vitro Protein Phosphatase Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the inhibition of PP1 and PP2A by this compound using the substrate p-nitrophenylphosphate (pNPP).

Materials:

  • Recombinant human PP1 or PP2A

  • This compound

  • pNPP substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.1 mM CaCl2, 1 mM MnCl2, 0.5 mg/mL BSA)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of this compound dilutions in Assay Buffer.

  • In a 96-well plate, add 20 µL of each this compound dilution to triplicate wells. Include a vehicle control (Assay Buffer without this compound).

  • Add 20 µL of diluted PP1 or PP2A enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPP substrate solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 20 µL of Stop Solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cell Viability (MTT) Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT assay.

Materials:

  • Cancer cell lines (e.g., PC-3, MCF-7, HepG2)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Phosphorylated Proteins

This protocol describes the analysis of changes in the phosphorylation status of key signaling proteins, such as Akt and ERK, in response to this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 1, 6, 12, 24 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Detection by Annexin V Staining

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations

Signaling Pathways

The inhibition of protein phosphatases PP1 and PP2A by this compound can lead to the hyperphosphorylation and subsequent activation or inhibition of various downstream signaling pathways. Two key pathways often affected are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways, which are critical for cell survival, proliferation, and apoptosis.

Motuporin_Signaling_Pathway This compound This compound PP1_PP2A PP1 / PP2A This compound->PP1_PP2A Inhibits Akt Akt PP1_PP2A->Akt Dephosphorylates (Inhibits) Raf Raf PP1_PP2A->Raf Dephosphorylates (Inhibits) PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits PP1/PP2A, leading to hyperphosphorylation and activation of pro-survival pathways.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the effects of this compound on cancer cells.

Motuporin_Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (Dose and Time Course) Start->Treatment Assays Perform Assays Treatment->Assays MTT Cell Viability (MTT Assay) Assays->MTT Western Protein Phosphorylation (Western Blot) Assays->Western Apoptosis Apoptosis (Annexin V Staining) Assays->Apoptosis Analysis Data Analysis and Interpretation MTT->Analysis Western->Analysis Apoptosis->Analysis End End Analysis->End

Caption: General workflow for studying this compound's effects on cancer cells.

References

Application Notes and Protocols for Motuporin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motuporin is a cyclic pentapeptide toxin originally isolated from the marine sponge Theonella swinhoei. It is a potent inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A).[1] By inhibiting these key cellular enzymes, this compound disrupts signal transduction pathways that regulate a multitude of cellular processes, including cell growth, proliferation, and apoptosis.[2] Its structural similarity to microcystins, another class of protein phosphatase inhibitors, makes it a valuable tool for studying the roles of PP1 and PP2A in cellular signaling. However, unlike some microcystins, this compound does not form a covalent bond with its target phosphatases.[2] This document provides detailed application notes, experimental protocols, and safety precautions for the handling and use of this compound in a research setting.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₄₀H₅₇N₅O₁₀
Molecular Weight 767.9 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, methanol, and ethanol
Storage Store at -20°C. Protect from light and moisture.

Handling and Safety Precautions

3.1. Hazard Identification

  • Potential Health Effects:

    • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

    • Organ Toxicity: As a potent inhibitor of essential cellular enzymes, it may cause damage to organs, particularly the liver (hepatotoxin).

    • Irritation: May cause skin and eye irritation upon direct contact.

3.2. Personal Protective Equipment (PPE)

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Lab Coat: A full-length lab coat should be worn at all times.

  • Eye Protection: Safety glasses with side shields or goggles are required.

  • Respiratory Protection: When handling the solid form or creating solutions, work in a certified chemical fume hood to avoid inhalation of dust or aerosols.

3.3. Handling Procedures

  • Weighing: Weigh the solid compound in a chemical fume hood.

  • Solution Preparation: Prepare stock solutions in a chemical fume hood. Use a solvent such as DMSO, methanol, or ethanol.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not mouth pipette.

3.4. First Aid Measures

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

3.5. Spill and Waste Disposal

  • Spills: In case of a spill, wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed container for disposal. Clean the spill area with a suitable decontaminating solution.

  • Waste Disposal: Dispose of all waste containing this compound (including unused compound, solutions, and contaminated materials) as hazardous chemical waste in accordance with local, state, and federal regulations.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the potent and specific inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). These phosphatases are crucial for dephosphorylating a vast number of substrate proteins involved in various signaling cascades. By inhibiting PP1 and PP2A, this compound leads to the hyperphosphorylation of their downstream targets, thereby disrupting normal cellular processes and often leading to apoptosis.

Motuporin_Mechanism cluster_downstream Downstream Effects This compound This compound PP1_PP2A Protein Phosphatase 1 (PP1) Protein Phosphatase 2A (PP2A) This compound->PP1_PP2A Inhibits Hyperphosphorylation Hyperphosphorylation of Substrate Proteins PP1_PP2A->Hyperphosphorylation Dephosphorylates (inhibited) Disrupted_Signaling Disruption of Cellular Signaling Pathways Hyperphosphorylation->Disrupted_Signaling Apoptosis Apoptosis Induction Disrupted_Signaling->Apoptosis

Figure 1. Simplified mechanism of action of this compound.

The inhibition of PP1 and PP2A by this compound can trigger the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.

Apoptosis_Pathway cluster_Bcl2 Bcl-2 Family Regulation This compound This compound PP1_PP2A PP1 / PP2A This compound->PP1_PP2A Inhibits Bcl2_BclXL Anti-apoptotic (Bcl-2, Bcl-xL) PP1_PP2A->Bcl2_BclXL Dephosphorylates (inhibited) Bax_Bak Pro-apoptotic (Bax, Bak) Bcl2_BclXL->Bax_Bak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3_7 Effector Caspases (Caspase-3, -7) Apoptosome->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Figure 2. Proposed apoptotic signaling pathway induced by this compound.

Experimental Protocols

The following are general protocols that can be adapted for use with this compound. It is highly recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental setup.

5.1. Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cell line of interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondria.[3][4]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a plate reader.

5.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[5][6] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates or T-25 flasks

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates or T-25 flasks at an appropriate density to reach 70-80% confluency at the time of treatment.

    • Treat the cells with the desired concentration of this compound (determined from cytotoxicity assays) for the desired time. Include a vehicle control.

  • Cell Harvesting and Washing:

    • After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.

Data Presentation

Quantitative data from cytotoxicity and apoptosis assays should be summarized in clear and structured tables for easy comparison.

Table 1: Example of IC₅₀ Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC₅₀ (nM)
MCF-7 Breast Cancer48Data not available
HeLa Cervical Cancer48Data not available
HepG2 Liver Cancer48Data not available
A549 Lung Cancer48Data not available

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the described experiments.

Cytotoxicity_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with serial dilutions of this compound B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 value H->I

Figure 3. Workflow for the MTT cytotoxicity assay.

Apoptosis_Workflow A Seed cells in 6-well plates B Treat with this compound A->B C Harvest adherent and floating cells B->C D Wash cells with PBS C->D E Resuspend in Binding Buffer D->E F Stain with Annexin V-FITC and PI E->F G Incubate for 15 minutes F->G H Analyze by flow cytometry G->H I Quantify apoptotic cell populations H->I

Figure 4. Workflow for the Annexin V/PI apoptosis assay.

References

Motuporin: A Versatile Tool for Interrogating Protein Phosphatase 1 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Motuporin, also known as Nodularin-V, is a potent, cell-permeable cyclic pentapeptide toxin originally isolated from the marine sponge Theonella swinhoei. It is a powerful inhibitor of the serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). Unlike other cyanobacterial toxins such as microcystins, this compound inhibits these phosphatases through a non-covalent binding mechanism, making it a reversible and valuable tool for studying the dynamic processes regulated by PP1.[1][2] This reversibility allows for more precise investigation of PP1's role in a multitude of cellular signaling pathways, including cell cycle progression, apoptosis, and cellular metabolism. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound as a chemical probe for dissecting PP1 signaling cascades.

Data Presentation

The inhibitory potency of this compound (Nodularin-V) against protein phosphatases is critical for its application in research. The following table summarizes the available quantitative data on its inhibitory activity. It is important to note that while this compound is a potent inhibitor of both PP1 and PP2A, it exhibits a significantly higher affinity for PP2A.[2][3]

InhibitorTarget PhosphataseIC50 (nM)Notes
Nodularin (this compound)PP11.8[2][3]Purified catalytic subunit.
Nodularin (this compound)PP2A0.026[2][3]Exhibits ~70-fold higher potency for PP2A over PP1.
Microcystin-LRPP1~0.3[1]For comparison; a related covalent inhibitor.

Signaling Pathways

This compound's inhibition of PP1 can be leveraged to study its role in key cellular processes like cell cycle control and apoptosis.

PP1 Signaling in Cell Cycle Regulation via Retinoblastoma Protein (Rb)

Protein Phosphatase 1 is a crucial regulator of the cell cycle, in part through its dephosphorylation of the Retinoblastoma protein (Rb).[4] Hypophosphorylated Rb binds to the E2F transcription factor, inhibiting the expression of genes required for S-phase entry and thereby arresting the cell cycle in G1. This compound can be used to study the dynamics of this pathway by inhibiting PP1-mediated dephosphorylation of Rb, leading to a hyperphosphorylated state of Rb and subsequent cell cycle progression.

G cluster_G1 G1 Phase This compound This compound PP1 PP1 This compound->PP1 Inhibits pRb p-Rb PP1->pRb Dephosphorylates Rb Rb pRb->Rb E2F E2F Rb->E2F Inhibits CellCycleArrest Cell Cycle Arrest Rb->CellCycleArrest G1_S_Genes G1/S Gene Transcription E2F->G1_S_Genes Activates

PP1-mediated dephosphorylation of Rb in G1 phase.
PP1 Signaling in Apoptosis Regulation via Bcl-2

PP1 is also implicated in the regulation of apoptosis through its interaction with the anti-apoptotic protein Bcl-2. Dephosphorylation of Bcl-2 by a phosphatase, believed to be PP1 in some contexts, can modulate its anti-apoptotic activity. By inhibiting PP1, this compound can be used to investigate how the phosphorylation status of Bcl-2 and other related proteins influences the apoptotic cascade.

G cluster_Apoptosis Apoptosis Regulation This compound This compound PP1 PP1 This compound->PP1 Inhibits pBcl2 p-Bcl-2 PP1->pBcl2 Dephosphorylates Bcl2 Bcl-2 pBcl2->Bcl2 Caspase_Activation Caspase Activation Bcl2->Caspase_Activation Inhibits ApoptoticSignal Apoptotic Signal ApoptoticSignal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G cluster_workflow In Vitro PP1 Activity Assay Workflow A Prepare PP1 enzyme and this compound dilutions B Pre-incubate PP1 with this compound A->B C Add pNPP substrate B->C D Incubate at 37°C C->D E Stop reaction with NaOH D->E F Read absorbance at 405 nm E->F G Calculate % inhibition and IC50 F->G G cluster_workflow Cell Cycle Analysis Workflow A Seed cells and allow to adhere B Treat cells with This compound A->B C Harvest and fix cells in ethanol B->C D Treat with RNase A C->D E Stain with Propidium Iodide (PI) D->E F Analyze by flow cytometry E->F G Quantify cell cycle phases (G1, S, G2/M) F->G G cluster_workflow Apoptosis Assay Workflow A Seed cells and treat with this compound B Harvest cells (including supernatant) A->B C Wash cells with PBS and resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify viable, apoptotic, and necrotic cells F->G

References

Application Notes and Protocols: Cellular Uptake and Localization of Motuporin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motuporin is a potent cyclic pentapeptide toxin isolated from the marine sponge Theonella swinhoei. It is a powerful inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), key enzymes in cellular signaling pathways.[1][2] This inhibition leads to a hyperphosphorylated state within the cell, ultimately triggering apoptosis, or programmed cell death.[3] Understanding the cellular uptake, subcellular localization, and the molecular consequences of this compound exposure is critical for its potential development as an anti-cancer agent and for assessing its toxicological profile. These application notes provide a summary of the current understanding and detailed protocols for studying the cellular pharmacology of this compound.

Cellular Uptake and Localization

While direct quantitative studies on this compound uptake are limited, significant insights can be drawn from research on its close structural and functional analog, nodularin.

Mechanism of Cellular Uptake:

This compound, much like nodularin, is believed to be actively transported into cells, primarily hepatocytes, via organic anion transporting polypeptides (OATPs) , which are part of the bile acid carrier transport system.[4] This transporter-mediated uptake explains the observed hepatotoxicity of these related toxins.

Subcellular Localization:

Once inside the cell, this compound's primary targets, PP1 and PP2A, are ubiquitously expressed. Studies on nodularin have shown its accumulation in the nucleus of liver and kidney cells.[5] This nuclear localization is significant as PP1 is known to regulate the phosphorylation state of key nuclear proteins involved in cell cycle control and apoptosis, such as the tumor suppressor protein p53.[3]

Quantitative Data Summary

ToxinCell/Tissue TypeIntracellular ConcentrationReference
NodularinNodularia spumigena (producing organism)0.30 - 4.82 µg/L (in culture)[6]
NodularinFlounder Liver (after oral dose)Varies with dosage and time[7]
NodularinMussels and Prawns (from bloom)Levels of concern at 30,000 cells/mL of N. spumigena[8]

Signaling Pathway of this compound-Induced Apoptosis

The primary mechanism of action of this compound is the inhibition of PP1 and PP2A. This leads to a cascade of events culminating in apoptosis. A key downstream effect is the hyperphosphorylation of cellular proteins that are normally dephosphorylated by these phosphatases.

One critical target in this pathway is the anti-apoptotic protein Bcl-2 . Inhibition of PP1/PP2A leads to the phosphorylation of Bcl-2.[1][5] Phosphorylated Bcl-2 is inactivated and can no longer effectively prevent the release of cytochrome c from the mitochondria.[9] The release of cytochrome c initiates the caspase cascade, leading to the activation of executioner caspases, such as caspase-3, which then cleave cellular substrates, resulting in the characteristic morphological changes of apoptosis.[10][11]

Motuporin_Signaling_Pathway This compound This compound OATP Organic Anion Transporter (OATP) This compound->OATP Uptake Cell_Membrane OATP->Cell_Membrane PP1_PP2A PP1 / PP2A Cell_Membrane->PP1_PP2A Inhibition Bcl2 Bcl-2 (active) PP1_PP2A->Bcl2 Dephosphorylates pBcl2 p-Bcl-2 (inactive) PP1_PP2A->pBcl2 Inhibition of dephosphorylation leads to accumulation of p-Bcl-2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release pBcl2->Mitochondrion Loss of inhibition Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution

Experimental Protocols

Fluorescent Labeling of this compound

Objective: To conjugate a fluorescent dye to this compound for visualization in cellular uptake and localization studies.

Materials:

  • This compound

  • Fluorescent dye with a reactive group (e.g., NHS ester or maleimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reaction vial

  • HPLC system for purification

  • Mass spectrometer for verification

Protocol:

  • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

  • Add a 1.1 molar equivalent of the fluorescent dye NHS ester.

  • Add 2-3 molar equivalents of DIPEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature in the dark for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the fluorescently labeled this compound using reverse-phase HPLC.

  • Confirm the identity and purity of the product by mass spectrometry.

  • Lyophilize the purified product and store it protected from light at -20°C.

Fluorescent_Labeling_Workflow start Start dissolve Dissolve this compound and Fluorescent Dye start->dissolve react React with DIPEA (4-12h, RT, dark) dissolve->react monitor Monitor with LC-MS react->monitor purify Purify with HPLC monitor->purify verify Verify with Mass Spectrometry purify->verify store Lyophilize and Store verify->store end End store->end

Cellular Uptake and Localization by Confocal Microscopy

Objective: To visualize the cellular uptake and subcellular localization of fluorescently labeled this compound.

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Glass-bottom confocal dishes

  • Fluorescently labeled this compound

  • Hoechst 33342 (for nuclear staining)

  • MitoTracker Red CMXRos (for mitochondrial staining)

  • Lysosomal staining dye (e.g., LysoTracker Green DND-26)

  • Paraformaldehyde (PFA)

  • Phosphate Buffered Saline (PBS)

  • Confocal microscope

Protocol:

  • Seed HepG2 cells onto glass-bottom confocal dishes and allow them to adhere overnight.

  • Treat the cells with the desired concentration of fluorescently labeled this compound for various time points (e.g., 30 min, 1h, 4h, 24h).

  • For colocalization studies, incubate the cells with Hoechst 33342, MitoTracker Red, or LysoTracker Green according to the manufacturer's instructions during the last 30 minutes of this compound treatment.

  • Wash the cells three times with PBS to remove extracellular this compound.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells again three times with PBS.

  • Mount the dishes with an appropriate mounting medium.

  • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorescent labels used.[12][13]

  • Analyze the images for the subcellular distribution of this compound and its colocalization with organelle-specific markers.[14]

Confocal_Microscopy_Workflow start Start seed_cells Seed Cells on Confocal Dishes start->seed_cells treat_this compound Treat with Fluorescent This compound seed_cells->treat_this compound stain_organelles Co-stain with Organelle Markers treat_this compound->stain_organelles wash_cells_1 Wash with PBS stain_organelles->wash_cells_1 fix_cells Fix with PFA wash_cells_1->fix_cells wash_cells_2 Wash with PBS fix_cells->wash_cells_2 mount_image Mount and Image with Confocal Microscope wash_cells_2->mount_image analyze Analyze Colocalization mount_image->analyze end End analyze->end

Analysis of Apoptosis by Caspase Activity Assay

Objective: To quantify the induction of apoptosis by this compound by measuring caspase activity.

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound

  • Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • Luminometer

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.

  • Treat the cells with a dose-response range of this compound concentrations for various time points (e.g., 6h, 12h, 24h). Include an untreated control.

  • At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add the caspase-3/7 reagent to each well according to the manufacturer's protocol.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Normalize the luminescence readings to the untreated control to determine the fold-increase in caspase-3/7 activity.

Assessment of Cellular Morphology Changes

Objective: To observe the morphological changes characteristic of apoptosis induced by this compound.

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Glass coverslips in a 24-well plate

  • This compound

  • Phalloidin conjugated to a fluorescent dye (for F-actin staining)

  • Antibody against α-tubulin and a corresponding fluorescently labeled secondary antibody (for microtubule staining)

  • DAPI or Hoechst 33342 (for nuclear staining)

  • PFA, PBS, and Triton X-100

  • Fluorescence microscope

Protocol:

  • Seed HepG2 cells on glass coverslips in a 24-well plate.

  • Treat cells with this compound for a time course determined from the caspase activity assay to correspond with apoptosis induction.

  • Fix the cells with 4% PFA.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Stain for F-actin using fluorescently labeled phalloidin.

  • Stain for microtubules using a primary antibody against α-tubulin followed by a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Mount the coverslips on microscope slides.

  • Observe the cells under a fluorescence microscope, looking for characteristic apoptotic morphology such as cell shrinkage, membrane blebbing, chromatin condensation, and cytoskeletal collapse.[15][16][17]

Conclusion

This compound is a potent inducer of apoptosis through the inhibition of protein phosphatases PP1 and PP2A. Its cellular uptake is likely mediated by organic anion transporters, and it may localize to the nucleus to exert some of its effects. The provided protocols offer a framework for researchers to further investigate the cellular and molecular mechanisms of this compound, which is essential for evaluating its therapeutic potential and understanding its toxicology.

References

Application Notes and Protocols for In Vivo Animal Studies with Motuporin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motuporin, also known as Nodularin-V, is a potent cyclic pentapeptide toxin originally isolated from the marine sponge Theonella swinhoei. It is a powerful inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and apoptosis.[1] Due to its ability to disrupt these fundamental cellular processes, this compound has garnered interest as a potential anti-cancer agent and as a tool to study tumorigenesis. These application notes provide detailed protocols and quantitative data for the use of this compound in in vivo animal studies, with a focus on cancer research models.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of PP1 and PP2A.[2][3] These serine/threonine phosphatases are crucial for dephosphorylating a wide range of substrate proteins, thereby regulating their activity. By inhibiting PP1 and PP2A, this compound leads to a state of hyperphosphorylation of key cellular proteins. This disruption of the phosphorylation-dephosphorylation balance can trigger various downstream effects, including the activation of oncogenic signaling pathways and the induction of oxidative stress, ultimately contributing to tumor promotion.[4][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of Nodularin (the class of compounds to which this compound belongs) in in vivo animal studies. It is important to note that specific data for this compound (Nodularin-V) is limited, and therefore data from studies on Nodularin-R, a closely related and well-studied analogue, are included as a reference.

Toxicity Data
Compound Nodularin
Animal Model Mouse
Administration Route Intraperitoneal (i.p.)
LD50 50 µg/kg[7][8]
Notes The LD50 provides a critical upper limit for dosing in acute toxicity studies. Doses for chronic studies or tumor promotion models are typically significantly lower.
In Vivo Cancer Model Dosage
Compound Nodularin
Animal Model Male Fischer 344 Rat
Cancer Model N-nitrosodiethylamine (DEN)-initiated hepatocarcinogenesis
Administration Route Intraperitoneal (i.p.)
Dosage 25 µg/kg body weight
Frequency Twice a week
Duration 10 weeks
Reference [7]
Notes This study demonstrates the use of Nodularin as a tumor promoter. The dosage used is half of the reported mouse LD50, highlighting the need for careful dose selection in long-term studies.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in a Mouse Xenograft Model

This protocol describes a general procedure for testing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • This compound (Nodularin-V)

  • Vehicle solution (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, diluted with saline)

  • Immunocompromised mice (e.g., Nude, SCID)

  • Human cancer cell line of interest

  • Sterile syringes and needles (25-27 gauge)

  • 70% ethanol

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Animal Acclimatization: House the mice in a pathogen-free environment for at least one week to allow for acclimatization.

  • Tumor Cell Implantation:

    • Culture the chosen human cancer cell line under appropriate conditions.

    • Harvest the cells and resuspend them in a sterile medium (e.g., PBS or Matrigel mixture).

    • Inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Animal Grouping and Randomization:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups (n ≥ 5 per group).

  • This compound Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of injection, dilute the stock solution to the final desired concentration with a sterile vehicle (e.g., saline). The final concentration of the solvent should be non-toxic to the animals.

    • Administer the this compound solution or vehicle control via intraperitoneal injection. The injection site is typically the lower right quadrant of the abdomen to avoid injuring internal organs.[9][10]

    • The injection volume should not exceed 10 ml/kg body weight.[11]

  • Treatment Schedule:

    • The treatment frequency and duration will depend on the experimental design. Based on the Nodularin tumor promotion study, a twice-weekly administration schedule can be considered.[7]

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or ruffled fur.

    • Continue to measure tumor volumes regularly.

  • Endpoint and Tissue Collection:

    • The experiment is typically terminated when tumors in the control group reach a predetermined size or when animals show signs of significant distress.

    • Euthanize the animals according to approved protocols.

    • Excise the tumors and weigh them. Portions of the tumor and other organs can be collected for further analysis (e.g., histology, western blotting, gene expression analysis).

Visualizations

Signaling Pathway of this compound-Induced Tumor Promotion

Motuporin_Signaling_Pathway This compound This compound (Nodularin-V) PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A Inhibition Hyperphosphorylation Hyperphosphorylation of Cellular Proteins PP2A->Hyperphosphorylation Dephosphorylation MAPK_Pathway MAPK Pathway (e.g., ERK) Hyperphosphorylation->MAPK_Pathway Activation Oxidative_Stress Oxidative Stress (ROS Production) Hyperphosphorylation->Oxidative_Stress Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Tumor_Promotion Tumor Promotion Cell_Proliferation->Tumor_Promotion DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage DNA_Damage->Tumor_Promotion

Caption: this compound inhibits PP2A, leading to hyperphosphorylation, pathway activation, and tumor promotion.

Experimental Workflow for In Vivo this compound Study

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization implantation Tumor Cell Implantation (Subcutaneous) acclimatization->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Treatment & Control Groups monitoring->randomization treatment This compound/Vehicle Administration (Intraperitoneal) randomization->treatment data_collection Monitor Animal Health & Tumor Volume treatment->data_collection endpoint Endpoint Determination data_collection->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Data Analysis (Tumor Weight, Biomarkers) euthanasia->analysis end End analysis->end

Caption: Workflow for a typical in vivo study of this compound in a xenograft mouse model.

References

Detecting Motuporin in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motuporin, also known as Nodularin-V, is a potent cyclic pentapeptide toxin belonging to the nodularin class of cyanotoxins. It is a significant concern for environmental monitoring, public health, and toxicology research due to its hepatotoxicity and potential carcinogenicity. The primary mechanism of this compound's toxicity involves the potent and specific inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), crucial enzymes in cellular signaling pathways. This document provides detailed application notes and protocols for the detection and quantification of this compound in various biological samples, catering to the needs of researchers, scientists, and professionals in drug development.

Signaling Pathway of this compound Inhibition

This compound exerts its toxic effects by disrupting cellular signaling cascades through the inhibition of PP1 and PP2A. This leads to hyperphosphorylation of numerous substrate proteins, altering cellular processes such as cell cycle regulation, apoptosis, and cytoskeletal organization.

Motuporin_Signaling_Pathway This compound This compound (Nodularin-V) PP1_PP2A Protein Phosphatase 1 (PP1) Protein Phosphatase 2A (PP2A) This compound->PP1_PP2A Inhibits Hyperphosphorylation Hyperphosphorylation of Substrate Proteins PP1_PP2A->Hyperphosphorylation Prevents Dephosphorylation Cellular_Disruption Disruption of Cellular Processes: - Cell Cycle Dysregulation - Apoptosis - Cytoskeletal Damage Hyperphosphorylation->Cellular_Disruption

Figure 1: Simplified signaling pathway of this compound's inhibitory action.

Methods for this compound Detection

Several analytical methods are available for the detection and quantification of this compound in biological samples. The choice of method depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. The most common and effective methods include Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the Protein Phosphatase Inhibition Assay (PPIA).

Data Presentation: Quantitative Method Comparison

The following table summarizes the quantitative performance of various methods for the detection of nodularins, including this compound.

MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
ELISAMicrocystin-LRSpiked Tap, River, Lake Water~0.2 µg/L-64 - 101[1]
LC-MS/MSNodularinDrinking Water-<0.5 ng/L-[2]
LC-MS/MSNodularinBivalve Mollusks-6.29 - 12.11 µg/kg>70[3]
PPIAMicrocystin-LR--IC50 ~0.3 nM-[4]
SERSNodularin-RSolution8.4 x 10⁻⁸ M--[5]

Experimental Protocols

Sample Preparation from Biological Tissues

Effective extraction of this compound from complex biological matrices is crucial for accurate analysis.

Materials:

  • Biological tissue (e.g., liver, muscle)

  • Homogenization buffer (e.g., 8 M Urea buffer or 85:15 (v:v) acetonitrile:water with 1% formic acid)

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • Methanol

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

Protocol:

  • Tissue Homogenization:

    • Weigh a portion of the frozen tissue sample (e.g., 40 mg of liver tissue).

    • Add the appropriate volume of cold homogenization buffer.

    • Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant for further processing.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing methanol followed by water.

    • Load the supernatant from the homogenization step onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the this compound from the cartridge using an appropriate solvent, such as methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for analysis.

Sample_Preparation_Workflow Tissue Biological Tissue Sample Homogenization Homogenization (e.g., in Urea Buffer) Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (C18) Supernatant->SPE Analysis Analysis by ELISA, HPLC, or LC-MS/MS SPE->Analysis

Figure 2: General workflow for this compound extraction from biological tissues.
Quantitative Enzyme-Linked Immunosorbent Assay (ELISA)

Commercially available ELISA kits for microcystins and nodularins offer a high-throughput and sensitive screening method. These kits are typically based on a competitive immunoassay format.

Materials:

  • Commercially available Microcystin/Nodularin ELISA kit (e.g., ADDA-specific kits)

  • Prepared sample extracts

  • Microplate reader

Protocol (General):

  • Reagent Preparation: Prepare standards, controls, and samples according to the kit manufacturer's instructions.

  • Assay Procedure:

    • Add standards, controls, and samples to the antibody-coated microtiter wells.

    • Add the enzyme-conjugated toxin.

    • Incubate for the specified time and temperature to allow for competitive binding.

    • Wash the wells to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development.

    • Stop the reaction using the provided stop solution.

  • Data Analysis:

    • Measure the absorbance at the specified wavelength using a microplate reader.

    • Construct a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV provides a robust method for the quantification of this compound, though it may have lower sensitivity compared to LC-MS/MS.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (with or without an acid modifier like formic or trifluoroacetic acid)

  • This compound standard

  • Prepared sample extracts

Protocol:

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: 238 nm.

  • Analysis:

    • Inject the this compound standard to determine its retention time.

    • Inject the prepared sample extracts.

    • Identify the this compound peak in the sample chromatogram based on the retention time.

    • Quantify the concentration of this compound by comparing the peak area in the sample to a calibration curve generated from standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the definitive identification and quantification of this compound.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • C18 reversed-phase column

  • Mobile phase: Acetonitrile and water with formic acid

  • This compound standard

  • Prepared sample extracts

Protocol (Example based on Nodularin detection):

  • LC Conditions:

    • Column: C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. For nodularin, a common precursor ion is [M+H]+ at m/z 825.5.

  • Analysis:

    • Generate a calibration curve using this compound standards.

    • Analyze the prepared sample extracts.

    • Identify and quantify this compound based on its retention time and the response of its specific MRM transitions.

Analytical_Methods_Comparison cluster_0 Screening Methods cluster_1 Confirmatory & Quantitative Methods ELISA ELISA HPLC_UV HPLC-UV ELISA->HPLC_UV Confirmation PPIA PPIA LC_MSMS LC-MS/MS PPIA->LC_MSMS Confirmation HPLC_UV->LC_MSMS Higher Sensitivity

Figure 3: Logical relationship between different this compound detection methods.
Protein Phosphatase Inhibition Assay (PPIA)

This biochemical assay measures the biological activity of this compound by quantifying its inhibition of PP1 or PP2A.

Materials:

  • Recombinant PP1 or PP2A

  • Substrate (e.g., p-nitrophenyl phosphate - pNPP)

  • Assay buffer

  • This compound standard

  • Prepared sample extracts

  • Microplate reader

Protocol:

  • Assay Setup:

    • In a microtiter plate, add the assay buffer, the protein phosphatase enzyme, and either the this compound standard or the sample extract.

    • Pre-incubate to allow the toxin to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate (pNPP).

    • Incubate at a controlled temperature (e.g., 37°C) for a specific time.

  • Measurement:

    • Stop the reaction.

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each sample relative to a control without the toxin.

    • Quantify the this compound concentration by comparing the inhibition to a standard curve generated with known concentrations of a this compound or a related standard (e.g., microcystin-LR).

Conclusion

The detection and quantification of this compound in biological samples are essential for assessing exposure and understanding its toxicological effects. The methods described in these application notes, from high-throughput screening with ELISA to highly specific and sensitive quantification by LC-MS/MS, provide a comprehensive toolkit for researchers and professionals. The selection of the appropriate method and careful sample preparation are paramount for obtaining reliable and accurate results.

References

Application of Motuporin in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motuporin, also known as Nodularin-V, is a potent cyclic pentapeptide and a member of the nodularin family of toxins. In the context of cancer research, this compound has garnered interest due to its specific and potent inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[1] These serine/threonine phosphatases are crucial regulators of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. Their dysregulation is a common feature in many cancers, making them attractive targets for therapeutic intervention. This compound's ability to modulate the phosphorylation status of key cellular proteins, such as the anti-apoptotic protein Bcl-2, positions it as a valuable tool for investigating cancer biology and as a potential lead compound in drug development.[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in a cancer research setting.

Mechanism of Action

This compound exerts its biological effects primarily through the non-covalent inhibition of the catalytic subunits of PP1 and PP2A. Unlike some related toxins, this compound does not form a covalent bond with these phosphatases, allowing for a reversible interaction.[1] The inhibition of PP1 and PP2A leads to a hyperphosphorylated state of their substrate proteins. One of the key downstream consequences of this inhibition in the context of cancer is the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.[2][3]

Putative Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the induction of apoptosis. Inhibition of PP1/PP2A by this compound is hypothesized to prevent the dephosphorylation of pro-apoptotic Bcl-2 family members (like Bad) and may also affect the phosphorylation status of anti-apoptotic members (like Bcl-2), tipping the balance towards programmed cell death.

Motuporin_Apoptosis_Pathway cluster_bcl2 Bcl-2 Regulation This compound This compound PP1_PP2A PP1 / PP2A This compound->PP1_PP2A inhibits pBcl2 Phospho-Bcl-2 (Inactive) PP1_PP2A->pBcl2 dephosphorylates Bcl2 Bcl-2 (Active) Bax_Bak Bax / Bak Bcl2->Bax_Bak inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP induces CytoC Cytochrome c release MOMP->CytoC leads to Caspase9 Caspase-9 activation CytoC->Caspase9 activates Caspase3 Caspase-3 activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Putative signaling pathway of this compound-induced apoptosis.

Quantitative Data

Currently, specific IC50 values for this compound across a range of human cancer cell lines are not widely available in publicly accessible literature. The potency of this compound as a PP1/PP2A inhibitor is well-established, with inhibition occurring at nanomolar concentrations. Researchers are encouraged to perform dose-response studies to determine the IC50 value of this compound in their specific cancer cell line of interest. A general protocol for determining the IC50 is provided in the Experimental Protocols section.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on cancer cells. These are general guidelines and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells and for calculating the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_this compound Treat with serial dilutions of this compound Incubate_24h->Treat_this compound Incubate_Treatment Incubate for 24/48/72h Treat_this compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate % viability and IC50 Read_Absorbance->Analyze End End Analyze->End

Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection and quantification of apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 concentration) for a specified time. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Western Blot Analysis of Bcl-2 Phosphorylation

This protocol is for detecting changes in the phosphorylation status of Bcl-2 in response to this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Bcl-2, anti-total-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as desired. Lyse the cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated Bcl-2 signal to the total Bcl-2 signal.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[4] All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, or western blotting).

Logical Relationship in In Vivo Studies

InVivo_Logic Start Start Implantation Tumor Cell Implantation Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment This compound Treatment Randomization->Treatment Control Vehicle Control Randomization->Control Measurement Tumor Volume & Body Weight Measurement Treatment->Measurement Control->Measurement Endpoint Study Endpoint Measurement->Endpoint Tumor size limit or study duration Analysis Tumor Excision & Analysis Endpoint->Analysis

Logical flow of an in vivo xenograft study.

Conclusion

This compound is a powerful tool for cancer research due to its potent and specific inhibition of PP1 and PP2A. The provided application notes and protocols offer a comprehensive guide for researchers to investigate the anti-cancer effects of this compound, from in vitro cell-based assays to in vivo animal models. While quantitative data on its cytotoxicity in various cancer cell lines is limited in the public domain, the methodologies outlined here will enable researchers to generate this crucial data and further elucidate the therapeutic potential of this promising compound. Careful optimization of the provided protocols will be essential for achieving robust and reproducible results.

References

Troubleshooting & Optimization

Troubleshooting Motuporin insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Motuporin, with a particular focus on solubility issues.

Troubleshooting Guide: this compound Insolubility

Issue: this compound powder is not dissolving in my desired aqueous buffer.

This compound, like many cyclic peptides, can exhibit poor solubility in aqueous solutions due to its hydrophobic nature. If you are encountering difficulties in dissolving this compound, follow this step-by-step troubleshooting guide.

G cluster_0 Troubleshooting Workflow for this compound Dissolution start Start: Lyophilized this compound Powder step1 Step 1: Initial Dissolution in an Organic Solvent - Add a small amount of 100% DMSO or Ethanol. - Vortex or sonicate briefly. start->step1 decision1 Is the solution clear? step1->decision1 step2 Step 2: Gradual Dilution into Aqueous Buffer - Add the this compound/organic solvent solution dropwise  into the stirring aqueous buffer. decision1->step2 Yes fail1 Troubleshooting Option A: - Try gentle heating (30-40°C). - Use a stronger organic solvent (e.g., DMF). decision1->fail1 No decision2 Does the solution remain clear? step2->decision2 success Success: this compound is dissolved. Proceed with your experiment. decision2->success Yes fail2 Troubleshooting Option B: - Decrease the final concentration of this compound. - Increase the percentage of organic solvent in the final solution. decision2->fail2 No fail1->step1 Retry fail2->step2 Retry with adjustments G cluster_1 PP1/PP2A Inhibition Assay Workflow prep Prepare Reagents: - this compound dilutions - PP1/PP2A enzyme - pNPP substrate setup Set up 96-well plate: - Add this compound/vehicle - Add enzyme prep->setup preincubate Pre-incubate (10-15 min at RT) setup->preincubate start_reaction Start Reaction: Add pNPP substrate preincubate->start_reaction incubate Incubate (e.g., 30 min at 37°C) start_reaction->incubate stop_reaction Stop Reaction: Add Stop Solution incubate->stop_reaction read Read Absorbance at 405 nm stop_reaction->read analyze Analyze Data: - Calculate % inhibition - Determine IC50 read->analyze G cluster_2 This compound's Mechanism of Action cluster_3 This compound This compound PP1_PP2A PP1 / PP2A (Ser/Thr Phosphatases) This compound->PP1_PP2A Inhibits PhosphoProtein Phosphorylated Substrate Protein (Active/Inactive) PP1_PP2A->PhosphoProtein Dephosphorylates DephosphoProtein Dephosphorylated Substrate Protein (Inactive/Active) Cellular_Response Altered Cellular Response DephosphoProtein->PP1_PP2A

Optimizing Motuporin Concentration for Cell-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of Motuporin in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cyclic pentapeptide toxin originally isolated from the marine sponge Theonella swinhoei. It is a potent inhibitor of serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[1][2] Its mechanism of action involves non-covalently binding to the catalytic subunits of these phosphatases, thereby preventing them from dephosphorylating their target proteins. This leads to a hyperphosphorylated state of various cellular proteins, affecting numerous signaling pathways that regulate cell cycle, apoptosis, and proliferation.[3][4][5][6]

Q2: What is a good starting concentration for this compound in a cell-based assay?

A2: A good starting point for most cancer cell lines is in the low micromolar (µM) range. Based on available data for various compounds in different cell lines, a typical IC50 (the concentration that inhibits 50% of cell viability) often falls between 1 µM and 50 µM.[7] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A suggested starting range for a dose-response curve would be from 0.1 µM to 100 µM.

Q3: How should I prepare and store this compound stock solutions?

A3: As a cyclic peptide, this compound should be handled with care to ensure its stability. It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM).[8] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[9] Store the stock solution aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in your assay is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[8]

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time is dependent on the specific assay and the cellular process being investigated.

  • For signaling pathway analysis (e.g., Western blotting for phosphorylated proteins): Shorter incubation times, ranging from 30 minutes to 6 hours, are generally sufficient to observe changes in the phosphorylation status of target proteins.

  • For cytotoxicity or apoptosis assays: Longer incubation times, typically from 24 to 72 hours, are required to observe significant effects on cell viability and programmed cell death.[10] It is advisable to perform a time-course experiment to determine the optimal incubation period for your experimental goals.[11][12]

Troubleshooting Guides

Problem 1: No or Weak Effect of this compound
Possible Cause Troubleshooting Step
Incorrect Concentration Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 200 µM) to determine the IC50 for your specific cell line.
Degraded this compound Prepare a fresh stock solution of this compound. Ensure proper storage of lyophilized powder and stock solutions at -20°C or -80°C, protected from light and moisture.[9] Avoid repeated freeze-thaw cycles.
Cell Line Resistance Some cell lines may be inherently resistant to this compound. Consider using a different cell line or a positive control compound known to induce the desired effect in your cells.
Short Incubation Time For cytotoxicity and apoptosis assays, ensure the incubation time is sufficient (24-72 hours).[10] For signaling studies, optimize the time point as the phosphorylation event may be transient.
Assay Incompatibility Ensure your assay is compatible with the expected cellular outcome. For example, if you are expecting apoptosis, use an apoptosis-specific assay like Caspase-3 activation.
Problem 2: High Background or Non-Specific Cytotoxicity
Possible Cause Troubleshooting Step
High this compound Concentration Lower the concentration of this compound. High concentrations can lead to off-target effects and general cellular stress.
Solvent (DMSO) Toxicity Ensure the final concentration of DMSO in your cell culture medium is below 0.5%. Run a vehicle control (medium with the same concentration of DMSO without this compound) to assess solvent toxicity.[8]
Contamination Check your cell culture for microbial contamination (e.g., mycoplasma), which can affect cell health and assay results.[13]
Assay Artifacts Some assay reagents can interfere with the compound or be cytotoxic themselves. Include appropriate controls, such as a "reagent-only" control, to check for background signal.
Cell Seeding Density Optimize the cell seeding density. Over-confluent or under-confluent cells can respond differently to treatment.

Experimental Protocols

Determining the IC50 of this compound using an MTT Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from a concentrated stock solution in DMSO. A suggested concentration range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified incubator.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Western Blot Analysis of Akt and ERK Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation status of key signaling proteins Akt and ERK.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Phospho-Akt (Ser473)[14][15][16][17]

    • Total Akt[14][17]

    • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Total p44/42 MAPK (Erk1/2)

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 30 minutes, 1 hour, 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and add the chemiluminescent substrate.

  • Image Acquisition: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Caspase-3 Activity Assay (Colorimetric)

This protocol outlines a method to measure the activity of caspase-3, a key executioner caspase in apoptosis, following this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)[1][4][7][18][19][20]

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or vehicle control for a desired time (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis: Pellet the cells by centrifugation and resuspend them in chilled cell lysis buffer provided in the kit. Incubate on ice for 10 minutes.[1][4]

  • Lysate Preparation: Centrifuge the lysed cells to pellet the debris. Transfer the supernatant (cytosolic extract) to a fresh, chilled 96-well plate.

  • Protein Quantification: Measure the protein concentration of each lysate.

  • Assay Reaction: To each well containing the lysate, add the reaction buffer (containing DTT) and the DEVD-pNA substrate.[1][4][18]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: After subtracting the background reading, compare the absorbance of the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Data Presentation

Table 1: Example IC50 Values of a Hypothetical Compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast4815.2
HeLaCervical4822.5
A549Lung4835.8
HepG2Liver4818.9
PC-3Prostate7212.1
HCT116Colon7228.4

Note: These are example values. The actual IC50 of this compound will need to be determined experimentally for each cell line.[7][8][10][18][21][22][23]

Visualizations

Motuporin_Signaling_Pathway cluster_downstream Downstream Effects This compound This compound PP1_PP2A PP1 / PP2A This compound->PP1_PP2A Inhibits pAkt p-Akt (Active) PP1_PP2A->pAkt Dephosphorylates (Inactivates) pERK p-ERK (Active) PP1_PP2A->pERK Dephosphorylates (Inactivates) Bcl2 Bcl-2 family (e.g., Bad) PP1_PP2A->Bcl2 Dephosphorylates (Activates) Akt Akt pBcl2 p-Bcl-2 family (Inactive) pAkt->pBcl2 Phosphorylates (Inactivates) ERK ERK CellCycleArrest Cell Cycle Arrest pERK->CellCycleArrest Caspase3 Caspase-3 Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: this compound signaling pathway overview.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well plate Add_Compound Add this compound to cells Cell_Seeding->Add_Compound Motuporin_Dilution Prepare this compound Serial Dilutions Motuporin_Dilution->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Plate Read Absorbance (570 nm) Solubilize->Read_Plate Calculate_Viability Calculate % Viability Read_Plate->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental workflow for IC50 determination.

Troubleshooting_Logic cluster_no_effect No/Weak Effect cluster_high_background High Background/Toxicity Start Experiment Start Run_Experiment Run Cell-Based Assay with this compound Start->Run_Experiment Check_Results Expected Results? Run_Experiment->Check_Results Check_Concentration Verify Concentration (Dose-Response) Check_Results->Check_Concentration No (Weak Effect) Check_Vehicle Run Vehicle Control (DMSO Toxicity) Check_Results->Check_Vehicle No (High Background) Success Successful Experiment Check_Results->Success Yes Check_Compound Check this compound Stability/Activity Check_Concentration->Check_Compound Check_Time Optimize Incubation Time Check_Compound->Check_Time Lower_Concentration Lower this compound Concentration Check_Vehicle->Lower_Concentration Check_Contamination Test for Contamination Lower_Concentration->Check_Contamination

Caption: Troubleshooting logical workflow.

References

Technical Support Center: Motuporin Handling and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Motuporin during experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound and its close structural analog, nodularin.

Troubleshooting Guide: Preventing this compound Degradation

This guide addresses common issues that can lead to this compound degradation and provides practical solutions to maintain its integrity throughout your experimental workflow.

ProblemPotential Cause(s)Recommended Solution(s)
Loss of this compound activity in stock solution 1. Improper Storage Temperature: Storing at room temperature or 4°C for extended periods. 2. Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution. 3. Inappropriate Solvent: Dissolving in a solvent that promotes degradation.1. Storage: Store stock solutions at -20°C for short-term (weeks) and -80°C for long-term (months) storage. 2. Aliquoting: Prepare single-use aliquots to avoid freeze-thaw cycles. 3. Solvent: Dissolve this compound in a high-quality, anhydrous solvent such as DMSO or ethanol. For aqueous solutions, use a buffer with a slightly acidic to neutral pH (see stability data below).
Inconsistent results in bioassays (e.g., Protein Phosphatase Inhibition Assay) 1. Degradation in Working Solution: Instability in the aqueous assay buffer due to pH or temperature. 2. Enzymatic Degradation: Presence of contaminating proteases in the experimental system. 3. Photodegradation: Exposure to direct light for prolonged periods.1. Buffer pH: Maintain the pH of the working solution between 4 and 8. Prepare fresh working solutions before each experiment. 2. Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to your assay buffer, especially when working with cell lysates or tissue extracts. 3. Light Protection: Protect this compound solutions from light by using amber vials or wrapping tubes in foil.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS) 1. Hydrolysis: Cleavage of the cyclic peptide structure, leading to linearized forms. 2. Oxidation: Modification of amino acid residues due to exposure to air or oxidizing agents.1. pH and Temperature Control: Strictly control the pH and temperature of your solutions as outlined in the stability data. Avoid highly acidic (pH < 4) or alkaline (pH > 8) conditions. 2. Inert Atmosphere: For long-term storage of the solid compound, consider storing under an inert gas like argon or nitrogen. When preparing solutions, use de-gassed solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For creating concentrated stock solutions, high-purity dimethyl sulfoxide (DMSO) or absolute ethanol are recommended. For aqueous working solutions, use a buffer system that maintains a pH between 4 and 8.

Q2: How should I store my this compound stock solutions?

A2: Aliquot your stock solution into single-use vials and store them at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage (several months). This prevents degradation from multiple freeze-thaw cycles.

Q3: Can I store this compound in an aqueous buffer?

A3: While aqueous solutions are necessary for most biological assays, they are more prone to degradation. Prepare aqueous working solutions fresh for each experiment from a frozen stock in an organic solvent. If short-term storage of an aqueous solution is necessary, keep it on ice and use it within a few hours.

Q4: My experiment requires incubation at 37°C. How can I minimize this compound degradation?

A4: While temperatures above 30°C can accelerate degradation, the effect is more pronounced over longer periods. For typical assay durations (e.g., 30-60 minutes), degradation at 37°C within a controlled pH buffer (pH 7-8) should be minimal. However, for longer incubations, it is advisable to run a time-course experiment to assess the stability of this compound under your specific conditions.

Q5: Are there any specific buffer components I should avoid?

A5: Avoid buffers with extreme pH values. While not extensively studied for this compound, some peptides can be sensitive to high concentrations of certain salts or metal ions. It is best to use common biological buffers such as Tris-HCl or HEPES within their effective buffering range.

Quantitative Data on Stability

While specific kinetic data for this compound degradation is limited, extensive studies on its close structural analog, nodularin, provide valuable insights into its stability profile. The following tables summarize the degradation rates of nodularin under various conditions.

Table 1: Effect of Temperature on Nodularin Degradation Rate

Temperature (°C)Average Degradation Rate (mg/L/day) at pH 7
200.14
300.16
370.11

Data adapted from a study on the biodegradation of nodularin by Sphingopyxis sp. m6.[1][2]

Table 2: Effect of pH on Nodularin Degradation Rate

pHAverage Degradation Rate (mg/L/day) at 30°C
30.08
50.09
70.16
90.20
110.20

Data adapted from a study on the biodegradation of nodularin by Sphingopyxis sp. m6.[1][2]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stable, concentrated stock solution of this compound.

G cluster_0 This compound Stock Solution Preparation start Start weigh 1. Weigh this compound in a sterile microfuge tube start->weigh dissolve 2. Dissolve in high-purity DMSO or Ethanol weigh->dissolve vortex 3. Vortex until fully dissolved dissolve->vortex aliquot 4. Aliquot into single-use amber vials vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Methodology:

  • Weighing: Accurately weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube under low light conditions.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 1 mM).

  • Mixing: Vortex the solution gently until the this compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protein Phosphatase 1 (PP1) Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of this compound on PP1.

G cluster_1 PP1 Inhibition Assay Workflow start Start prep_reagents 1. Prepare Assay Buffer, PP1, and this compound dilutions start->prep_reagents pre_incubate 2. Pre-incubate PP1 with This compound or vehicle prep_reagents->pre_incubate add_substrate 3. Initiate reaction by adding pNPP substrate pre_incubate->add_substrate incubate 4. Incubate at 37°C for a defined time add_substrate->incubate stop_reaction 5. Stop reaction with stop solution incubate->stop_reaction read_absorbance 6. Read absorbance at 405 nm stop_reaction->read_absorbance end End read_absorbance->end

Caption: Experimental workflow for a PP1 inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl₂, pH 7.4).

    • PP1 Solution: Dilute recombinant PP1 enzyme to the desired working concentration in the assay buffer.

    • This compound Dilutions: Prepare a serial dilution of this compound in the assay buffer from your stock solution. Also, prepare a vehicle control (buffer with the same concentration of DMSO or ethanol as in the highest this compound concentration).

  • Pre-incubation: In a 96-well plate, add the PP1 solution to wells containing either the this compound dilutions or the vehicle control. Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the enzymatic reaction by adding a chromogenic substrate such as p-nitrophenyl phosphate (pNPP) to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Data Acquisition: Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader. The inhibition of PP1 activity is determined by the reduction in absorbance in the presence of this compound compared to the vehicle control.

Signaling Pathway

This compound is a potent inhibitor of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), key enzymes in cellular signaling. Inhibition of these phosphatases leads to hyperphosphorylation of their downstream targets, affecting numerous cellular processes.

G This compound This compound pp1_pp2a PP1 / PP2A This compound->pp1_pp2a Inhibition substrate_p Phosphorylated Substrate Proteins pp1_pp2a->substrate_p substrate Dephosphorylated Substrate Proteins substrate_p->substrate Dephosphorylation cellular_response Altered Cellular Responses substrate_p->cellular_response Signal Propagation

Caption: this compound's mechanism of action via PP1/PP2A inhibition.

References

Navigating the Nuances of Motuporin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting unexpected results encountered during experiments with Motuporin. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a deeper look into the molecular mechanisms of this compound to facilitate more accurate and insightful research.

Understanding this compound's Mechanism of Action

This compound is a potent pentapeptide inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), two key serine/threonine phosphatases involved in a myriad of cellular processes. Unlike some other phosphatase inhibitors like microcystins, this compound interacts with its targets through a non-covalent binding mechanism. This distinction is crucial for understanding its biological effects and potential for off-target interactions. Inhibition of PP1 and PP2A by this compound leads to a hyperphosphorylated state of numerous cellular proteins, disrupting normal signaling pathways and often culminating in the induction of apoptosis, or programmed cell death.

Frequently Asked Questions (FAQs)

1. Why am I observing lower-than-expected cytotoxicity with this compound?

Several factors can contribute to reduced cytotoxicity:

  • Cell Line Specificity: The sensitivity of cancer cell lines to this compound can vary significantly. This variability can be due to differences in the expression levels of PP1 and PP2A, alterations in downstream signaling pathways, or variations in drug efflux pump activity.

  • Sub-optimal Drug Concentration: Ensure that the concentration range used is appropriate for the specific cell line. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50).

  • Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to this compound.[1][2] Ensure consistency in these parameters across experiments.

  • Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage or handling can lead to degradation of the compound.

2. My results show an unexpected increase in Akt phosphorylation after this compound treatment. Is this a known effect?

While inhibition of PP2A, a known regulator of Akt, would be expected to increase Akt phosphorylation, the cellular context is critical. An increase in Akt phosphorylation at serine 473 (p-Akt S473) can sometimes be a feedback mechanism in response to the inhibition of other pathways. However, it is important to investigate this further:

  • Confirm with Controls: Use appropriate positive and negative controls in your Western blot analysis to ensure the specificity of your p-Akt antibody.

  • Examine Downstream Targets: Analyze the phosphorylation status of downstream targets of Akt, such as GSK3β and members of the FOXO family, to determine if the observed increase in p-Akt S473 translates to increased Akt kinase activity.

  • Consider Off-Target Effects: While this compound is a potent PP1/PP2A inhibitor, the possibility of off-target effects on other kinases or phosphatases cannot be entirely ruled out, especially at higher concentrations.

3. I am not observing the expected level of apoptosis (e.g., low caspase-3 activation). What could be the reason?

The induction of apoptosis is a complex process, and several factors could lead to lower-than-expected activation:

  • Time-Course Dependence: The peak of caspase activation can vary between cell lines and with different this compound concentrations. Perform a time-course experiment to identify the optimal time point for observing caspase activation.

  • Alternative Cell Death Pathways: Cells may be undergoing other forms of programmed cell death, such as necroptosis or autophagy. Investigate markers for these alternative pathways.

  • Role of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is a critical determinant of apoptosis.[3][4][5] Analyze the expression levels of these proteins in your cell model. Overexpression of anti-apoptotic proteins can confer resistance to this compound-induced apoptosis.

Troubleshooting Unexpected Results

Unexpected Result Potential Cause Recommended Action
High variability in IC50/LC50 values between experiments Inconsistent cell passage number, confluency at the time of treatment, or incubation time.[1][2]Standardize cell culture conditions. Use cells within a defined passage number range. Ensure consistent cell density at the start of each experiment.
No change in phosphorylation of a known PP1/PP2A substrate Ineffective this compound concentration or issues with antibody quality.Perform a dose-response experiment. Validate the antibody with appropriate positive and negative controls.
Increased cell viability at high this compound concentrations Potential off-target effects or activation of pro-survival pathways.[6][7]Investigate the activation of survival pathways (e.g., MAPK/ERK). Consider performing a broader kinase/phosphatase activity screen to identify potential off-targets.

Key Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the LC50 value.

Western Blot Analysis of Protein Phosphorylation
  • Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate the membrane with the primary antibody (e.g., anti-p-Akt S473, anti-Akt, anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Visualizations

This compound-Induced Apoptosis Pathway

Inhibition of PP1 and PP2A by this compound disrupts the phosphorylation-dephosphorylation balance, leading to the activation of apoptotic signaling cascades. A key pathway affected is the PI3K/Akt pathway. By inhibiting PP2A, a negative regulator of Akt, this compound can lead to an increase in Akt phosphorylation. This, in turn, can influence the activity of Bcl-2 family proteins and the activation of caspases, ultimately leading to apoptosis.

Motuporin_Apoptosis_Pathway This compound This compound PP1_PP2A PP1 / PP2A This compound->PP1_PP2A Inhibits pAkt p-Akt (S473) PP1_PP2A->pAkt Dephosphorylates Akt Akt Akt->pAkt Phosphorylation Bad Bad pAkt->Bad Phosphorylates Bcl2 Bcl-2 / Bcl-xL Bad->Bcl2 pBad p-Bad Bax_Bak Bax / Bak Bcl2->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling cascade.

Experimental Workflow for Investigating Unexpected Results

When encountering unexpected data, a systematic approach is crucial. The following workflow can help in diagnosing the issue.

Troubleshooting_Workflow Unexpected_Result Unexpected Result Observed Verify_Reagents Verify Reagent Quality (this compound, Antibodies) Unexpected_Result->Verify_Reagents Check_Protocol Review Experimental Protocol (Concentrations, Times) Unexpected_Result->Check_Protocol Cell_Culture_QC Assess Cell Culture Health (Passage #, Contamination) Unexpected_Result->Cell_Culture_QC Data_Analysis Re-evaluate Data Analysis (Controls, Statistics) Unexpected_Result->Data_Analysis Hypothesis Formulate New Hypothesis (Off-target effects, pathway crosstalk) Verify_Reagents->Hypothesis Check_Protocol->Hypothesis Cell_Culture_QC->Hypothesis Data_Analysis->Hypothesis New_Experiment Design Confirmatory Experiment Hypothesis->New_Experiment

Caption: Systematic workflow for troubleshooting unexpected experimental outcomes.

This technical support center aims to empower researchers to navigate the complexities of working with this compound, leading to more robust and reproducible scientific discoveries. For further assistance, please consult the cited literature and consider reaching out to technical support specialists in your institution.

References

Technical Support Center: Motuporin Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Motuporin. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential off-target effects in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

A1: this compound is a potent cyclic peptide inhibitor of the catalytic subunits of two major serine/threonine protein phosphatases: Protein Phosphatase type-1 (PP1) and Protein Phosphatase type-2A (PP2A).[1][2][3] It is considered an equipotent inhibitor of both enzymes.[1][3]

Q2: How does this compound's interaction with its primary targets differ from that of microcystins?

A2: Although structurally similar to microcystins, this compound exhibits a key mechanistic difference. While microcystins form a covalent bond with a cysteine residue (Cys-273) in the active site of PP1 after initial binding, this compound does not.[3][4] Following the rapid inactivation of the phosphatase, the N-methyldehydrobutyrine residue in this compound is unreactive and does not form a covalent complex, even after extended incubation periods.[1][3][4]

Q3: My cells are showing high levels of cytotoxicity at concentrations expected to be specific for PP1/PP2A inhibition. Is this an off-target effect?

A3: Not necessarily. PP1 and PP2A are ubiquitous and critical regulators of numerous cellular processes, including cell cycle progression, apoptosis, and cytoskeletal organization.[5][6] Potent inhibition of these phosphatases can lead to widespread hyperphosphorylation of their substrates, causing significant cellular stress, cell cycle arrest, and ultimately apoptosis.[7] This profound "on-target" effect can manifest as cytotoxicity. True off-target effects would involve interaction with other, unrelated proteins. To differentiate, consider rescue experiments or assessing the phosphorylation status of known PP1/PP2A substrates.

Q4: How can I experimentally distinguish between on-target PP1/PP2A inhibition and potential novel off-target effects?

A4: A robust method is to perform a rescue experiment using a phosphatase-targeting molecule. Recently developed techniques like the Affinity-directed Phosphatase (AdPhosphatase) system allow for the targeted dephosphorylation of specific proteins.[8] If the cytotoxic phenotype can be rescued by specifically dephosphorylating a known critical substrate of PP1/PP2A, it strongly suggests the effect is on-target. Conversely, if the phenotype persists despite this, it may point towards an unknown off-target. Another strategy is to use genetic approaches, such as siRNA knockdown of the putative off-target, to see if it phenocopies the effect of this compound.[9]

Q5: What are the recommended methods for identifying unknown off-targets of this compound?

A5: Several unbiased, large-scale methods are suitable for this purpose:

  • Chemical Proteomics: This technique involves immobilizing this compound on a solid support (like beads) to "pull down" interacting proteins from a cell lysate. Bound proteins are then identified using quantitative mass spectrometry.[10] This is a powerful approach for identifying direct binding partners.

  • Quantitative Global Proteomics: This method compares the abundance of thousands of proteins between this compound-treated and untreated cells. It can reveal changes in protein expression or stability that occur downstream of target engagement, providing clues to affected pathways.[11][12][13][14]

  • Kinome/Phosphatase Profiling: While this compound is a known phosphatase inhibitor, screening it against a broad panel of other phosphatases or even kinases can identify unexpected inhibitory activities.[15][16][17][18]

Troubleshooting Guide

Issue: Inconsistent results or lower-than-expected potency in my cell-based assays.

Possible Cause Troubleshooting Step
Compound Degradation This compound is a peptide and may be susceptible to degradation. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Cell Line Variability Different cell lines may have varying levels of PP1/PP2A expression or different sensitivities to their inhibition. Confirm the expression of PP1 and PP2A in your cell model. Test a range of concentrations to determine the EC50 in your specific system.
Assay Interference The assay readout itself might be affected by the compound. Run a control with the assay components and this compound in a cell-free system to check for direct interference.
Incorrect Controls Ensure you are using appropriate positive and negative controls. A vehicle-only (e.g., DMSO) control is essential. A positive control for cytotoxicity (e.g., staurosporine) can help validate the assay's performance.[19][20]

Issue: Observing a phenotype that is not typically associated with phosphatase inhibition.

Possible Cause Troubleshooting Step
Novel Off-Target Effect The phenotype could be mediated by an unknown off-target protein. This requires further investigation.
Indirect Downstream Effect The inhibition of PP1/PP2A can trigger complex signaling cascades. The observed phenotype might be an indirect, downstream consequence of on-target activity.
Experimental System Context The specific cellular context (e.g., mutation status, expression profile) of your model system may lead to unique responses to PP1/PP2A inhibition.

Quantitative Data Summary

The following table summarizes the known target information for this compound. Currently, specific, validated off-targets with corresponding inhibitory concentrations are not well-documented in publicly available literature. Research efforts are primarily focused on its potent on-target activity.

TargetClassInteraction TypePotencyReference
Protein Phosphatase 1 (PP1) Ser/Thr PhosphataseNon-covalent, Reversible InhibitionPotent inhibitor[1][3][4]
Protein Phosphatase 2A (PP2A) Ser/Thr PhosphataseNon-covalent, Reversible InhibitionPotent inhibitor (equipotent to PP1)[1][3]

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assessment using an ATP-Based Assay

This protocol measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP is indicative of cytotoxicity or cytostasis.

Materials:

  • Cells of interest cultured in a 96-well plate.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Culture medium appropriate for the cell line.

  • ATP-based luminescence assay kit (e.g., CellTiter-Glo® or similar).[21]

  • Luminometer plate reader.

Methodology:

  • Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).

  • Assay Reagent Preparation: Equilibrate the ATP assay reagent and the cell plate to room temperature for approximately 30 minutes.

  • Lysis and Signal Generation: Add the ATP assay reagent to each well according to the manufacturer's instructions (typically in a 1:1 volume ratio with the culture medium).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data by setting the vehicle-only control as 100% viability. Plot the results as percent viability versus log[this compound concentration] and use a non-linear regression to calculate the EC50 value.

Protocol 2: Identification of Direct Off-Targets via Chemical Proteomics

This protocol outlines a general workflow to identify proteins that directly bind to this compound using an affinity pull-down approach.

Materials:

  • This compound analog with a linker for immobilization (requires chemical synthesis).

  • Affinity chromatography resin (e.g., NHS-activated Sepharose beads).

  • Cell culture flasks and lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Wash buffers (e.g., PBS with low concentration of non-ionic detergent).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Mass spectrometer for protein identification.

Methodology:

  • Compound Immobilization: Covalently couple the linker-modified this compound to the affinity resin according to the manufacturer's protocol. Prepare control beads with no compound attached.

  • Cell Lysate Preparation: Culture cells to ~80-90% confluency. Lyse the cells on ice and clarify the lysate by centrifugation to remove insoluble debris. Determine the total protein concentration.

  • Affinity Pull-Down: Incubate a defined amount of total protein from the cell lysate with the this compound-conjugated beads and control beads. Perform this incubation for several hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them extensively with cold wash buffer to remove non-specifically bound proteins. Typically, 3-5 wash steps are required.

  • Elution: Elute the specifically bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer or by competitive elution with a high concentration of free this compound.

  • Protein Separation and Identification: Separate the eluted proteins by SDS-PAGE. Excise the entire lane or specific bands for in-gel digestion with trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins. Compare the proteins identified from the this compound beads to those from the control beads. Proteins significantly enriched in the this compound sample are considered potential binding partners and off-targets.

Visualizations

Motuporin_On_Target_Pathway This compound This compound PP1 Protein Phosphatase 1 (PP1) This compound->PP1 Inhibits Substrate_P Phosphorylated Substrate Protein PP1->Substrate_P Dephosphorylates Substrate Substrate Protein Substrate_P->Substrate Effect Downstream Cellular Effect (e.g., Apoptosis) Substrate_P->Effect Kinase Protein Kinase Kinase->Substrate Phosphorylates

Caption: On-target pathway of this compound action.

Off_Target_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis This compound 1. Immobilize This compound on Beads Incubate 3. Incubate Lysate with Beads This compound->Incubate Lysate 2. Prepare Cell Lysate Lysate->Incubate Wash 4. Wash to Remove Non-specific Binders Incubate->Wash Elute 5. Elute Bound Proteins Wash->Elute MS 6. Analyze by LC-MS/MS Elute->MS Identify 7. Identify Enriched Proteins (Off-Targets) MS->Identify

Caption: Workflow for identifying off-targets.

Troubleshooting_Tree decision decision start_node Unexpected Experimental Result Observed decision_controls Are positive and negative controls behaving as expected? start_node->decision_controls Start Here end_node_off_target Result is likely due to a novel off-target effect. Proceed with identification. end_node_on_target Result is likely a complex on-target effect. end_node_artifact Result is likely an experimental artifact. decision_repeat Does the result reproduce consistently? decision_controls->decision_repeat Yes check_reagents Check reagent/compound stability and assay setup. Repeat experiment. decision_controls->check_reagents No decision_repeat->check_reagents No decision_literature Is the phenotype consistent with known PP1/PP2A inhibition effects? decision_repeat->decision_literature Yes check_reagents->end_node_artifact decision_literature->end_node_on_target Yes decision_rescue Can phenotype be rescued by modulating a known PP1/PP2A substrate? decision_literature->decision_rescue No decision_rescue->end_node_off_target No decision_rescue->end_node_on_target Yes

Caption: Troubleshooting decision tree for unexpected results.

References

Improving the specificity of Motuporin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the specificity of Motuporin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a cyclic pentapeptide toxin originally isolated from the marine sponge Theonella swinhoei. It is a potent inhibitor of two major serine/threonine protein phosphatases: Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[1][2] These enzymes are crucial regulators of a wide range of cellular processes, and their inhibition by this compound can lead to hyperphosphorylation of their substrates.

Q2: What is the key difference in the mechanism of action between this compound and Microcystins?

While both this compound and Microcystins are potent inhibitors of PP1 and PP2A, they differ in their interaction with the phosphatase catalytic subunits. Microcystins form a covalent bond with the phosphatases, leading to irreversible inhibition. In contrast, this compound does not form a covalent bond and its inhibition is reversible. This distinction is important for experimental design, particularly in washout experiments.

Q3: What are the known off-target effects of this compound?

The primary known targets of this compound are PP1 and PP2A. Due to the high conservation of the active site among serine/threonine phosphatases, off-target effects on other phosphatases are possible. However, detailed profiling of this compound against a broad panel of kinases and other enzyme families is not extensively documented in publicly available literature. Researchers should be aware of the potential for off-target effects, a common challenge with kinase and phosphatase inhibitors.[3][4]

Q4: How can I differentiate between the effects of this compound on PP1 versus PP2A in my experiments?

Differentiating the effects of a dual inhibitor like this compound can be challenging. Strategies include:

  • Using inhibitors with different selectivity profiles: Comparing the effects of this compound with inhibitors that show a preference for either PP1 or PP2A can provide insights. For example, Okadaic acid is more potent against PP2A than PP1 at lower concentrations.[5]

  • Targeted knockdown of specific phosphatase subunits: Using techniques like siRNA to reduce the expression of specific PP1 or PP2A catalytic or regulatory subunits can help to dissect the contribution of each phosphatase to the observed phenotype.

  • Targeting regulatory subunits: Developing strategies to specifically disrupt the interaction of the PP1 or PP2A catalytic subunit with its regulatory partners can offer a more refined approach to studying the function of specific holoenzymes.

Troubleshooting Guide: Improving this compound Specificity

Unexpected or inconsistent results when using this compound may be due to a lack of specificity. This guide provides a structured approach to troubleshoot and enhance the specificity of your experiments.

Initial Checks
  • Reagent Purity and Integrity: Ensure the purity of your this compound stock. Degradation can lead to altered activity and off-target effects. Prepare fresh dilutions for each experiment.

  • Concentration Optimization: It is crucial to use the lowest effective concentration of this compound to minimize off-target effects. Perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.

Experimental Design to Enhance Specificity

If you suspect off-target effects are influencing your results, consider the following experimental strategies:

Table 1: Troubleshooting Off-Target Effects of this compound

Problem Potential Cause Recommended Action
Inconsistent results between experiments.Off-target effects at high concentrations.Perform a dose-response experiment to identify the minimal effective concentration.
Phenotype does not match expected PP1/PP2A inhibition.This compound is affecting other cellular targets.1. Use a structurally unrelated PP1/PP2A inhibitor as a control. 2. Perform target validation experiments (see Protocol 2).
Unable to distinguish between PP1 and PP2A mediated effects.Dual inhibition by this compound.1. Use inhibitors with known PP1 or PP2A preference for comparison (see Table 2). 2. Use siRNA to knockdown specific PP1 or PP2A subunits (see Protocol 3).
Quantitative Data: Inhibitor Comparison

To aid in experimental design, the following table summarizes the inhibitory concentrations (IC50) of this compound and other commonly used phosphatase inhibitors.

Table 2: IC50 Values of Various Protein Phosphatase Inhibitors

Inhibitor PP1 IC50 (nM) PP2A IC50 (nM) Reference
This compound~1~0.1[5]
NodularinPotent inhibitor of PP1 and PP2APotent inhibitor of PP1 and PP2A[2][6]
Okadaic Acid15-200.1[5]
Calyculin A20.5-1.0[5]

Note: IC50 values can vary depending on the experimental conditions (e.g., substrate, enzyme source).

Detailed Experimental Protocols

Protocol 1: Biochemical Assay for Assessing this compound Specificity

This protocol describes an in vitro phosphatase activity assay to determine the IC50 of this compound against PP1 and PP2A, and can be adapted to screen against other phosphatases.

Materials:

  • Purified recombinant PP1 and PP2A catalytic subunits.

  • Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2, 0.1 mM EDTA, 1 mM DTT).

  • This compound stock solution (in DMSO).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the diluted this compound solutions. Include a DMSO-only control.

  • Add the purified PP1 or PP2A enzyme to each well and incubate for 15 minutes at 30°C to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding the substrate to each well.

  • Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop the reaction (e.g., by adding a stop solution if using a colorimetric substrate).

  • Read the absorbance or fluorescence on a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: On-Target Validation of this compound using a Cellular Assay

This protocol outlines a cell-based assay to confirm that the observed cellular effects of this compound are due to the inhibition of its intended targets, PP1 and/or PP2A.

Materials:

  • Cell line of interest.

  • This compound.

  • A structurally and mechanistically distinct PP1/PP2A inhibitor (e.g., Okadaic acid).

  • A negative control compound (structurally similar to this compound but inactive, if available).

  • Assay for a specific cellular phenotype (e.g., cell viability, apoptosis, phosphorylation of a known PP1/PP2A substrate).

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound, the alternative PP1/PP2A inhibitor, and the negative control compound.

  • Incubate the cells for a duration appropriate to observe the phenotype of interest.

  • Perform the cellular assay to measure the desired endpoint.

  • Data Analysis: If the phenotype observed with this compound is a direct result of PP1/PP2A inhibition, you would expect to see a similar phenotypic change with the alternative PP1/PP2A inhibitor. The negative control should not elicit the same response.

Protocol 3: Differentiating PP1 and PP2A Effects using siRNA

This protocol describes how to use small interfering RNA (siRNA) to knockdown specific phosphatase subunits to determine their individual contributions to the effects of this compound.

Materials:

  • Cell line of interest.

  • siRNA targeting a specific catalytic subunit of PP1 (e.g., PPP1CA) and PP2A (e.g., PPP2CA).

  • Non-targeting (scrambled) siRNA control.

  • Transfection reagent.

  • This compound.

  • Reagents for Western blotting or qPCR to confirm knockdown.

  • Assay for the cellular phenotype of interest.

Procedure:

  • Transfect cells with the specific siRNAs or the non-targeting control according to the manufacturer's protocol.

  • After 48-72 hours, confirm the knockdown of the target protein by Western blotting or qPCR.

  • Treat the transfected cells with this compound at the desired concentration.

  • Incubate for the appropriate duration and then perform the cellular assay.

  • Data Analysis: Compare the effect of this compound in cells with knockdown of the PP1 subunit, the PP2A subunit, and the non-targeting control. If the effect of this compound is attenuated in cells with knockdown of a specific phosphatase, it suggests that this phosphatase is a key mediator of the observed phenotype.

Visualizations

Motuporin_Signaling_Pathway This compound This compound PP1 Protein Phosphatase 1 (PP1) This compound->PP1 Inhibits PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A Inhibits Substrate_P Phosphorylated Substrate PP1->Substrate_P Dephosphorylates PP2A->Substrate_P Dephosphorylates Substrate Dephosphorylated Substrate Cellular_Response Cellular Response Substrate->Cellular_Response

Caption: this compound inhibits PP1 and PP2A, leading to substrate hyperphosphorylation.

Experimental_Workflow_Specificity Start Start: Suspicion of Off-Target Effects Dose_Response 1. Dose-Response Curve (Determine Min. Effective Conc.) Start->Dose_Response Biochemical_Assay 2. Biochemical Assay (Confirm On-Target IC50) Dose_Response->Biochemical_Assay Cellular_Validation 3. Cellular On-Target Validation (Use alternative inhibitor) Biochemical_Assay->Cellular_Validation siRNA_Knockdown 4. siRNA Knockdown (Differentiate PP1 vs. PP2A) Cellular_Validation->siRNA_Knockdown Conclusion Conclusion: Improved Specificity and Target Validation siRNA_Knockdown->Conclusion

Caption: Workflow for improving and validating this compound specificity.

Troubleshooting_Logic Problem Problem: Inconsistent or Unexpected Experimental Results Concentration Is the lowest effective concentration being used? Problem->Concentration On_Target Is the effect confirmed to be on-target? Concentration->On_Target Yes Optimize_Conc Action: Perform Dose-Response Concentration->Optimize_Conc No Differentiate Is it necessary to differentiate PP1/PP2A? On_Target->Differentiate Yes Validate_Target Action: On-Target Validation Protocol On_Target->Validate_Target No siRNA_Protocol Action: siRNA Knockdown Protocol Differentiate->siRNA_Protocol Yes Resolved Issue Likely Resolved Differentiate->Resolved No Optimize_Conc->Resolved Validate_Target->Resolved siRNA_Protocol->Resolved

Caption: Troubleshooting logic for addressing specificity issues with this compound.

References

Technical Support Center: Overcoming Motuporin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Motuporin, a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).

Troubleshooting Guides

This section is designed to help you identify and resolve common issues that may arise during your experiments with this compound, particularly when you suspect or have confirmed the development of resistance in your cell lines.

Problem 1: Decreased Sensitivity to this compound (Increased IC50)

You observe that a higher concentration of this compound is required to achieve the same level of cytotoxicity in your cell line compared to previous experiments or published data.

Possible Causes and Solutions

Possible CauseRecommended ActionExpected Outcome
Development of a Multidrug Resistance (MDR) Phenotype Assess the expression and activity of ABC transporters, particularly P-glycoprotein (P-gp/MDR1). Co-treat with a P-gp inhibitor (e.g., Verapamil, Cyclosporine A) and re-determine the this compound IC50.A significant decrease in the this compound IC50 in the presence of the P-gp inhibitor suggests that P-gp-mediated efflux is a primary resistance mechanism.
Alterations in PP1/PP2A Sequence the catalytic subunits of PP1 and PP2A to identify potential mutations that may alter this compound binding. Perform a phosphatase activity assay on cell lysates from sensitive and resistant cells in the presence and absence of this compound.Identification of mutations in the drug-binding site or a reduced inhibitory effect of this compound on phosphatase activity in resistant cell lysates would indicate a target-based resistance mechanism.
Changes in Downstream Signaling Pathways Profile the phosphorylation status of key downstream targets of PP1/PP2A, such as Akt, ERK, and p70S6K, using Western blotting or phospho-protein arrays.Constitutive activation of pro-survival pathways downstream of PP1/PP2A in the resistant cells may indicate the development of bypass mechanisms.
Experimental Variability Review and standardize your experimental protocol, including cell seeding density, passage number, and this compound stock solution preparation and storage.Consistent IC50 values across experiments will rule out technical error as the cause of decreased sensitivity.

Hypothetical IC50 Data for this compound-Sensitive and -Resistant Cell Lines

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific IC50 values for this compound-resistant cell lines are not currently available in the public domain. These values are based on the known potency of related compounds.

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental (Sensitive) This compound0.5-
Resistant Subclone This compound2550
Resistant Subclone This compound + Verapamil (10 µM)1.02
Problem 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Possible Causes and Solutions

Possible CauseRecommended ActionExpected Outcome
Cell Culture Conditions Ensure consistent cell passage number, confluency at the time of treatment, and media composition. Regularly test for mycoplasma contamination.Reduced variability in cell growth and response to treatment.
This compound Stock Solution Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. Protect the stock from light and store at the recommended temperature.Consistent potency of the this compound stock solution.
Assay Protocol Standardize incubation times, reagent concentrations, and the specific cell viability assay used (e.g., MTT, CellTiter-Glo).Improved reproducibility of dose-response curves.
Edge Effects in Multi-well Plates Avoid using the outer wells of 96-well plates for experimental samples, or fill them with sterile PBS or media to maintain humidity.Minimized variability between replicate wells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cyclic pentapeptide that potently inhibits the catalytic subunits of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[1] These are key serine/threonine phosphatases that regulate a wide range of cellular processes, including cell cycle progression, apoptosis, and signal transduction. By inhibiting PP1 and PP2A, this compound leads to the hyperphosphorylation of numerous proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Q2: What are the likely mechanisms of acquired resistance to this compound?

A2: While specific resistance to this compound has not been extensively documented, based on resistance mechanisms to other natural product phosphatase inhibitors like okadaic acid and calyculin A, the most likely mechanism is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/MDR1).[1] P-gp is a broad-spectrum efflux pump that can actively transport a wide range of hydrophobic compounds, including many natural product-based drugs, out of the cell, thereby reducing their intracellular concentration and cytotoxic effect. Other potential, though less likely, mechanisms could include mutations in the catalytic subunits of PP1 or PP2A that prevent this compound binding, or alterations in downstream signaling pathways that bypass the effects of PP1/PP2A inhibition.

Q3: How can I develop a this compound-resistant cell line for my research?

A3: You can develop a this compound-resistant cell line by continuous or pulsed exposure of a parental sensitive cell line to gradually increasing concentrations of this compound over a prolonged period (several months). The process typically involves:

  • Determining the initial IC50 of this compound in the parental cell line.

  • Treating the cells with a low concentration of this compound (e.g., IC10-IC20).

  • Gradually increasing the concentration of this compound as the cells adapt and resume proliferation.

  • Periodically assessing the IC50 to monitor the development of resistance.

  • Once a desired level of resistance is achieved, the resistant cell line should be maintained in a low concentration of this compound to preserve the resistant phenotype.

Q4: Are there any known compounds that can reverse this compound resistance?

A4: If resistance is mediated by P-glycoprotein, then P-gp inhibitors such as Verapamil, Cyclosporine A, or Tariquidar should be effective in reversing resistance. Co-incubation of the resistant cells with one of these inhibitors and this compound would be expected to restore sensitivity to this compound.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

Objective: To develop a cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Methodology:

  • Determine the initial IC50:

    • Plate the parental cell line at a predetermined optimal density in 96-well plates.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo assay.

    • Calculate the IC50 value using non-linear regression analysis.

  • Initiate Resistance Induction:

    • Culture the parental cells in a T-75 flask with complete medium containing this compound at a concentration equal to the IC10-IC20.

    • Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell proliferation rate recovers to a level comparable to the untreated parental cells.

  • Escalate this compound Concentration:

    • Once the cells are stably proliferating, increase the concentration of this compound in the culture medium by a factor of 1.5 to 2.

    • Repeat the process of allowing the cells to adapt and recover their proliferation rate.

  • Monitor Resistance Development:

    • At regular intervals (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the cell population to this compound.

    • Continue the dose escalation until the desired fold-resistance is achieved (e.g., >10-fold increase in IC50).

  • Establish and Bank the Resistant Cell Line:

    • Once the desired resistance level is achieved and stable for several passages, expand the cell population.

    • Cryopreserve multiple vials of the resistant cell line at a low passage number.

    • Maintain a continuous culture of the resistant cells in medium containing a maintenance concentration of this compound (e.g., the IC50 of the parental line) to preserve the resistant phenotype.

Protocol 2: Assessment of P-glycoprotein (P-gp) Mediated Drug Efflux

Objective: To determine if increased drug efflux via P-gp is contributing to this compound resistance using a fluorescent substrate accumulation assay.

Methodology:

  • Cell Preparation:

    • Harvest both the parental (sensitive) and the putative this compound-resistant cells.

    • Resuspend the cells in phenol red-free culture medium at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading and Inhibition:

    • Aliquot the cell suspensions into flow cytometry tubes.

    • To appropriate tubes, add a P-gp inhibitor (e.g., 10 µM Verapamil) and incubate for 30 minutes at 37°C.

    • Add a fluorescent P-gp substrate, such as Rhodamine 123 (to a final concentration of 1 µM) or Calcein-AM (to a final concentration of 0.25 µM), to all tubes.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Flow Cytometry Analysis:

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in fresh PBS for analysis.

    • Acquire the fluorescence intensity of the cells using a flow cytometer. For Rhodamine 123, use the FITC channel; for Calcein, use the FITC channel.

  • Data Interpretation:

    • Resistant cells exhibiting P-gp-mediated efflux will show significantly lower intracellular fluorescence of Rhodamine 123 (as it is pumped out) compared to the sensitive parental cells. Co-incubation with a P-gp inhibitor should restore the fluorescence in the resistant cells to a level similar to that of the parental cells.

    • Resistant cells exhibiting P-gp-mediated efflux will show lower intracellular fluorescence of Calcein (as the non-fluorescent Calcein-AM is pumped out before it can be cleaved by intracellular esterases to the fluorescent Calcein) compared to the sensitive parental cells. Co-incubation with a P-gp inhibitor should increase the fluorescence in the resistant cells.

Protocol 3: In Vitro PP1/PP2A Phosphatase Activity Assay

Objective: To measure the activity of PP1 and PP2A in cell lysates and assess the inhibitory effect of this compound.

Methodology:

  • Lysate Preparation:

    • Harvest sensitive and resistant cells and wash with ice-cold PBS.

    • Lyse the cells in a buffer containing 20 mM imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0, with protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation of PP2A (or PP1):

    • Incubate the cell lysate with an antibody specific for the catalytic subunit of PP2A (or PP1) and protein A/G agarose beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads several times with lysis buffer and then with the phosphatase assay buffer.

  • Phosphatase Assay:

    • Resuspend the beads in the phosphatase assay buffer.

    • Add a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R for PP2A).

    • Incubate at 30°C for 10-30 minutes.

    • Stop the reaction and measure the amount of free phosphate released using a Malachite Green-based detection reagent.

  • Data Analysis:

    • Compare the phosphatase activity in lysates from sensitive and resistant cells.

    • To assess the inhibitory effect of this compound, pre-incubate the immunoprecipitated phosphatases with varying concentrations of this compound before adding the substrate.

Visualizations

Signaling Pathways and Experimental Workflows

Motuporin_Signaling_Pathway This compound This compound PP1 PP1 This compound->PP1 inhibits PP2A PP2A This compound->PP2A inhibits pBcl2 p-Bcl-2 (Inactive) PP1->pBcl2 dephosphorylates pAkt p-Akt (Active) PP2A->pAkt dephosphorylates Akt Akt pmTORC1 p-mTORC1 (Active) pAkt->pmTORC1 activates mTORC1 mTORC1 pp70S6K p-p70S6K (Active) pmTORC1->pp70S6K activates p70S6K p70S6K CellCycle Cell Cycle Progression pp70S6K->CellCycle promotes Apoptosis Apoptosis Bcl2 Bcl-2 Bcl2->Apoptosis inhibits Resistance_Workflow start Decreased this compound Sensitivity Observed mdr Assess P-gp Expression/Activity start->mdr target Sequence PP1/PP2A and Assess Activity start->target pathway Profile Downstream Signaling start->pathway mdr_pos P-gp Overexpression/ High Activity mdr->mdr_pos Yes mdr_neg No Change mdr->mdr_neg No target_mut Mutation Found/ Decreased Inhibition target->target_mut Yes target_neg No Change target->target_neg No pathway_alt Bypass Pathway Activation pathway->pathway_alt Yes pathway_neg No Change pathway->pathway_neg No sol_mdr Use P-gp Inhibitors (e.g., Verapamil) mdr_pos->sol_mdr sol_target Consider Alternative PPase Inhibitors target_mut->sol_target sol_pathway Co-treat with Inhibitor of Bypass Pathway pathway_alt->sol_pathway Efflux_Assay_Workflow start Harvest Sensitive & Resistant Cells split Split cells into +/- P-gp inhibitor start->split inhibitor Incubate with P-gp Inhibitor (e.g., Verapamil) split->inhibitor Test Group no_inhibitor Incubate with Vehicle Control split->no_inhibitor Control Group dye Add Fluorescent P-gp Substrate (e.g., Rhodamine 123) inhibitor->dye no_inhibitor->dye incubate Incubate at 37°C dye->incubate wash Wash Cells incubate->wash facs Analyze by Flow Cytometry wash->facs result Compare Fluorescence Intensity facs->result

References

Technical Support Center: Reducing Variability in Motuporin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Motuporin bioassays. Our goal is to help you minimize variability and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a cyclic pentapeptide and a potent inhibitor of serine/threonine protein phosphatases. Its primary targets are the catalytic subunits of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), which it inhibits with similar potency.[1][2] This inhibition disrupts cellular signaling pathways that rely on the dephosphorylation of key proteins, leading to downstream effects such as apoptosis.

Q2: What types of bioassays are commonly used to study this compound?

The two primary types of bioassays used for this compound are:

  • Protein Phosphatase Inhibition Assays: These are biochemical assays that directly measure the inhibition of PP1 and PP2A activity by this compound. Common methods include colorimetric assays using substrates like p-nitrophenyl phosphate (pNPP) or malachite green-based detection of released phosphate.[3]

  • Cell-Based Cytotoxicity Assays: These assays measure the downstream effects of PP1/PP2A inhibition on cell viability and proliferation. Examples include MTT, XTT, and lactate dehydrogenase (LDH) release assays.[4]

Q3: What are the most common sources of variability in this compound bioassays?

Variability in bioassays can arise from multiple factors.[5] Key sources include:

  • Reagent Quality and Handling: Inconsistent enzyme activity, substrate concentration, or inhibitor purity.

  • Cell Culture Conditions: Variations in cell density, passage number, and growth phase.

  • Assay Protocol Execution: Inconsistent incubation times, temperatures, and pipetting techniques.

  • Buffer Composition: Suboptimal pH, ionic strength, or the presence of interfering substances.[6][7]

  • Instrumentation: Fluctuations in plate reader performance.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound bioassays.

Protein Phosphatase Inhibition Assays
Problem Possible Cause(s) Recommended Solution(s)
High background signal in "no enzyme" control wells. 1. Spontaneous substrate degradation. 2. Contamination of substrate solution with free phosphate. 3. Buffer components interfering with the detection reagent.1. Prepare fresh substrate solution for each experiment. 2. Use high-purity water and reagents to prepare buffers and substrate solutions. 3. Test for buffer-reagent interference by running a control with buffer and detection reagent only.[6]
Low signal or no enzyme activity. 1. Inactive phosphatase enzyme. 2. Suboptimal assay buffer conditions (pH, ionic strength). 3. Presence of contaminating proteases or other inhibitors in the enzyme preparation.1. Use a fresh aliquot of enzyme and ensure proper storage conditions. 2. Optimize the buffer composition, including pH and the addition of stabilizing agents like BSA or detergents (e.g., Tween-20).[6][8] 3. Include protease inhibitors in the enzyme preparation and storage buffers.[9][10]
High variability between replicate wells. 1. Inaccurate pipetting. 2. Inconsistent incubation times or temperatures across the plate. 3. Bubbles in wells.1. Use calibrated pipettes and ensure proper technique. 2. Use a temperature-controlled incubator and ensure consistent timing for reagent additions. 3. Inspect plates for bubbles before reading and remove them if present.[11]
IC50 value for this compound is significantly different from expected values. 1. Incorrect concentration of this compound stock solution. 2. Inaccurate serial dilutions. 3. Substrate concentration is too high or too low relative to its Km value.1. Verify the concentration of the this compound stock solution. 2. Prepare fresh serial dilutions for each experiment. 3. For competitive inhibitors, use a substrate concentration close to its Km value to obtain an accurate IC50.[6]
Cell-Based Cytotoxicity Assays
Problem Possible Cause(s) Recommended Solution(s)
High variability in cell viability between control wells. 1. Uneven cell seeding density. 2. Edge effects in the microplate. 3. Contamination of the cell culture.1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity. 3. Regularly check cell cultures for signs of contamination.
Low cytotoxicity observed even at high this compound concentrations. 1. Cell line is resistant to this compound-induced apoptosis. 2. Insufficient incubation time. 3. This compound is degraded in the culture medium.1. Use a cell line known to be sensitive to PP1/PP2A inhibition. 2. Perform a time-course experiment to determine the optimal incubation time. 3. Prepare fresh this compound dilutions in serum-free media for the treatment.
Inconsistent dose-response curve. 1. Inaccurate serial dilutions of this compound. 2. Cell clumping leading to uneven drug exposure. 3. Limited solubility of this compound at higher concentrations.1. Prepare fresh and accurate serial dilutions for each experiment. 2. Ensure a single-cell suspension before seeding. 3. Check the solubility of this compound in your culture medium and consider using a solubilizing agent if necessary.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes reported IC50 values for various protein phosphatase inhibitors, including those with similar mechanisms to this compound.

InhibitorTarget(s)Reported IC50 Range (nM)Reference(s)
This compound (Nodularin-V)PP1, PP2AEquipotent inhibition[1]
Okadaic AcidPP2A > PP10.1 - 20[12][13]
Calyculin APP1, PP2A0.5 - 2.0[4][13]
Microcystin-LRPP1, PP2A~0.3 (for PP1)[2]

Note: IC50 values can vary depending on the specific assay conditions, including the substrate and enzyme concentrations used.

Experimental Protocols

Protocol 1: Colorimetric Protein Phosphatase 1/2A Inhibition Assay

This protocol is adapted for a 96-well plate format using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Purified recombinant PP1 or PP2A catalytic subunit

  • This compound stock solution (e.g., in DMSO)

  • Assay Buffer: 20 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.005% Tween-20[7]

  • pNPP substrate solution (10 mM in Assay Buffer)

  • Stop Solution: 5 N NaOH

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Serial Dilutions of this compound: In a separate plate or tubes, prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound dilution.

  • Add Reagents to Assay Plate:

    • Add 20 µL of Assay Buffer to all wells.

    • Add 10 µL of each this compound dilution or vehicle control to the appropriate wells in triplicate.

    • Add 20 µL of diluted PP1 or PP2A enzyme in Assay Buffer to all wells except the "no enzyme" control wells (add 20 µL of Assay Buffer instead).

  • Pre-incubation: Gently tap the plate to mix and pre-incubate at 30°C for 10 minutes.

  • Initiate Reaction: Add 50 µL of 10 mM pNPP solution to all wells to start the reaction.[3]

  • Incubation: Incubate the plate at 30°C for 15-30 minutes. The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Stop Reaction: Add 20 µL of 5 N NaOH to all wells to stop the reaction.[3]

  • Read Absorbance: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no enzyme" control from all other wells. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

This protocol describes a general procedure for assessing the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).

  • Prepare this compound Dilutions: Prepare serial dilutions of this compound in complete cell culture medium.

  • Treat Cells: Remove the old medium and add 100 µL of the this compound dilutions to the respective wells in triplicate. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Read Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of a "no cell" control from all other wells. Calculate the percent viability for each this compound concentration relative to the vehicle control. Plot the percent viability versus the log of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Motuporin_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_downstream_pp1 PP1 Downstream Effects cluster_downstream_pp2a PP2A Downstream Effects This compound This compound PP1 Protein Phosphatase 1 (PP1) This compound->PP1 inhibits PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A inhibits Myosin_LC_P Phosphorylated Myosin Light Chain PP1->Myosin_LC_P dephosphorylates Akt_P Phosphorylated Akt (Active) PP2A->Akt_P dephosphorylates Myosin_LC Myosin Light Chain Cell_Contraction Cell Contraction Myosin_LC_P->Cell_Contraction promotes Akt Akt (Inactive) mTORC1 mTORC1 Akt_P->mTORC1 activates Apoptosis Apoptosis mTORC1->Apoptosis inhibits

Caption: Inhibition of PP1 and PP2A by this compound and their downstream signaling effects.

Experimental Workflow: Protein Phosphatase Inhibition Assay

PP_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - Assay Buffer - Enzyme (PP1/PP2A) - this compound Dilutions - pNPP Substrate start->prepare_reagents plate_setup Plate Setup: - Add Buffer, this compound/Vehicle, Enzyme prepare_reagents->plate_setup pre_incubation Pre-incubate (10 min @ 30°C) plate_setup->pre_incubation start_reaction Start Reaction: Add pNPP Substrate pre_incubation->start_reaction incubation Incubate (15-30 min @ 30°C) start_reaction->incubation stop_reaction Stop Reaction: Add NaOH incubation->stop_reaction read_plate Read Absorbance (405 nm) stop_reaction->read_plate analyze_data Data Analysis: Calculate % Inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a colorimetric protein phosphatase inhibition assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic start High Variability in Bioassay? is_biochemical Biochemical Assay? start->is_biochemical Yes is_cell_based Cell-Based Assay? start->is_cell_based No check_reagents Check Reagent Quality: - Enzyme activity - Substrate purity - Inhibitor concentration is_biochemical->check_reagents Yes check_cell_culture Assess Cell Culture Health: - Seeding density - Passage number - Contamination is_cell_based->check_cell_culture Yes check_pipetting Review Pipetting Technique and Calibration check_reagents->check_pipetting check_incubation Verify Incubation Time and Temperature Uniformity check_pipetting->check_incubation resolve Problem Resolved check_incubation->resolve check_plate_effects Evaluate Plate Edge Effects check_cell_culture->check_plate_effects check_plate_effects->resolve no_resolve Problem Persists

Caption: A logical approach to troubleshooting high variability in bioassays.

References

Motuporin Cytotoxicity Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Motuporin cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, cell-permeable cyclic pentapeptide that acts as an inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[1][2] These phosphatases are crucial for regulating a wide variety of cellular processes, including cell growth, division, and apoptosis, by dephosphorylating key signaling proteins.[3] By inhibiting PP1 and PP2A, this compound leads to a hyperphosphorylated state of various proteins, which can trigger downstream signaling cascades culminating in cytotoxic effects.

Q2: Which type of cytotoxicity assay is most suitable for this compound?

A variety of assays can be used to measure this compound's cytotoxicity. The choice of assay depends on the specific research question and available equipment. Commonly used assays include:

  • Metabolic Assays (e.g., MTT, MTS, WST-8): These colorimetric assays measure the metabolic activity of viable cells. A decrease in metabolic activity is indicative of cytotoxicity.[4]

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue, Propidium Iodide): These assays detect damage to the cell membrane, a hallmark of late-stage apoptosis or necrosis.

  • Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These assays measure specific markers of programmed cell death (apoptosis), which is a common outcome of protein phosphatase inhibition.

For a comprehensive understanding of this compound's cytotoxic effects, it is often beneficial to use a combination of assays that measure different cellular parameters.[5]

Q3: What are some potential off-target effects of this compound?

While this compound is a potent inhibitor of PP1 and PP2A, like many small molecule inhibitors, it may have off-target effects, especially at higher concentrations.[5] It is crucial to perform dose-response studies and include appropriate controls to distinguish on-target from off-target effects. Potential off-target effects could involve interactions with other phosphatases or cellular proteins. Comparing the cytotoxic profile of this compound with other known PP1/PP2A inhibitors can also help to identify potential off-target activities.

Q4: How can I be sure that the observed cytotoxicity is due to PP1/PP2A inhibition?

To confirm that the cytotoxic effects are a direct result of PP1/PP2A inhibition, several experimental approaches can be taken:

  • Rescue experiments: Overexpression of the catalytic subunits of PP1 or PP2A may rescue the cells from this compound-induced cytotoxicity.

  • Biochemical validation: Measure the phosphorylation status of known PP1/PP2A substrates within the cell after this compound treatment. An increase in phosphorylation would support the on-target activity of this compound.

  • Use of analogs: Compare the activity of this compound with that of structurally related but inactive analogs, if available.

Troubleshooting Guide

This guide addresses common issues encountered during this compound cytotoxicity assays in a question-and-answer format.

Problem Possible Cause Solution
High Background Signal / Low Signal-to-Noise Ratio 1. Sub-optimal cell seeding density: Too many cells can lead to high background, while too few can result in a weak signal. 2. Assay reagent instability: Reagents for some assays are light-sensitive or have a short half-life once reconstituted. 3. Interference from media components: Phenol red or other components in the culture medium can interfere with absorbance or fluorescence readings.1. Optimize cell number: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay. 2. Prepare fresh reagents: Always prepare assay reagents fresh and protect them from light as recommended by the manufacturer. 3. Use appropriate controls and media: Use phenol red-free medium if necessary. Always include a "no-cell" control to measure background absorbance/fluorescence.
Inconsistent or Non-Reproducible Results 1. Inconsistent cell health and passage number: Cells that are unhealthy or have been passaged too many times can show variable responses to treatment. 2. Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability between wells. 3. Edge effects: Evaporation from the outer wells of a microplate can concentrate compounds and affect cell growth.1. Maintain consistent cell culture practices: Use cells within a defined passage number range and ensure they are healthy and actively dividing before seeding. 2. Ensure proper pipetting technique: Use calibrated pipettes and be careful to avoid introducing bubbles. 3. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples, or fill them with sterile water or media to maintain humidity.
Unexpectedly Low Cytotoxicity 1. This compound degradation: this compound, like many peptides, may be susceptible to degradation if not stored or handled properly. 2. Cell line resistance: Some cell lines may have intrinsic or acquired resistance mechanisms to protein phosphatase inhibitors. 3. Incorrect assay endpoint: The chosen time point for the assay may be too early to observe significant cytotoxicity.1. Proper handling of this compound: Store this compound as recommended by the supplier (typically frozen in a suitable solvent). Prepare fresh dilutions for each experiment. 2. Test multiple cell lines: If possible, test this compound on a panel of cell lines to identify sensitive and resistant ones. 3. Perform a time-course experiment: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal incubation time.
Unexpectedly High Cytotoxicity in Control Wells 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. 2. Contamination: Bacterial or fungal contamination of cell cultures can lead to cell death. 3. Harsh cell handling: Over-trypsinization or excessive centrifugation can damage cells.1. Include a vehicle control: Always include a control group treated with the same concentration of solvent used to deliver this compound. Ensure the final solvent concentration is below the toxic threshold for your cell line. 2. Practice good aseptic technique: Regularly check cultures for contamination. 3. Handle cells gently: Use the minimum necessary trypsin exposure and centrifuge at appropriate speeds.

Quantitative Data

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a cytotoxic compound. The IC50 values for this compound can vary depending on the cell line and the assay conditions. Below is a table for recording experimentally determined IC50 values for this compound in common cancer cell lines. Note: Specific IC50 values for this compound are not consistently reported in the literature and should be determined empirically for your cell line and experimental conditions.

Cell Line Assay Type Incubation Time (hours) IC50 (nM) (Placeholder)
Jurkat (T-cell leukemia)MTT48Determine Experimentally
HeLa (Cervical cancer)LDH Release48Determine Experimentally
MCF-7 (Breast cancer)Caspase-3/7 Activity24Determine Experimentally

Experimental Protocols

General Protocol for a Colorimetric Cytotoxicity Assay (e.g., MTT/WST-8)
  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Add 10 µL of the MTT or WST-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • If using an MTT assay, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from no-cell control wells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Signaling Pathways and Workflows

This compound-Induced Apoptotic Signaling Pathway

The inhibition of protein phosphatases 1 and 2A by this compound leads to the hyperphosphorylation of several key proteins involved in cell survival and apoptosis. A likely pathway involves the modulation of the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptotic cascade.

Motuporin_Apoptosis_Pathway This compound This compound PP1_PP2A PP1 / PP2A This compound->PP1_PP2A Phosphorylation Hyperphosphorylation This compound->Phosphorylation Leads to Bcl2 Bcl-2 (Anti-apoptotic) PP1_PP2A->Bcl2 Dephosphorylates Bad Bad (Pro-apoptotic) PP1_PP2A->Bad Dephosphorylates Mitochondria Mitochondria Bcl2->Mitochondria Bad->Mitochondria Phosphorylation->Bcl2 Inactivates Phosphorylation->Bad Activates Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced apoptosis via PP1/PP2A inhibition.

Experimental Workflow for a this compound Cytotoxicity Assay

This diagram outlines the key steps in performing a typical cytotoxicity assay with this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture (Logarithmic Growth) start->cell_culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells incubate_24h Incubate 24h plate_cells->incubate_24h prepare_this compound Prepare this compound Dilutions incubate_24h->prepare_this compound add_this compound Add this compound to Cells incubate_24h->add_this compound prepare_this compound->add_this compound incubate_treatment Incubate (e.g., 48h) add_this compound->incubate_treatment add_reagent Add Cytotoxicity Reagent (e.g., MTT, WST-8) incubate_treatment->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent read_plate Read Absorbance/ Fluorescence incubate_reagent->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end

Caption: General workflow for a this compound cytotoxicity assay.

References

Technical Support Center: Motuporin Solvent Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Motuporin. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the experimental use of this compound, with a specific focus on controlling for the effects of solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Nodularin-V, is a potent, cyclic pentapeptide toxin. It functions as a highly effective inhibitor of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[1][2] Its inhibitory action stems from non-covalent binding to the catalytic subunit of these phosphatases, which blocks the active site and prevents the dephosphorylation of substrate proteins.[3] Unlike some related toxins like microcystins, this compound does not form a covalent bond with the enzyme.[2]

Q2: What is the best solvent to use for dissolving this compound?

A2: this compound is a hydrophobic molecule with limited aqueous solubility. The most commonly used and effective solvent for creating stock solutions is dimethyl sulfoxide (DMSO).[4][5] Methanol is also a viable option.[3] It is crucial to prepare a high-concentration stock solution in the chosen organic solvent, which can then be diluted to the final working concentration in your aqueous assay buffer.

Q3: How can the solvent affect my experimental results?

A3: The solvent used to dissolve this compound can significantly impact experimental outcomes, even at low final concentrations. These "solvent effects" can manifest in several ways:

  • Direct Cytotoxicity: Solvents like DMSO can be toxic to cells, especially at higher concentrations, leading to reduced cell viability and potentially confounding results from assays measuring cell health or proliferation.[6]

  • Alteration of Cellular Processes: DMSO is known to affect various cellular functions, including membrane permeability and the cell cycle. It can also act as a free radical scavenger, which could interfere with studies on oxidative stress.

  • Assay Interference: The solvent itself might interact with assay components, such as substrates or detection reagents, leading to inaccurate readings.

  • Compound Precipitation: Improperly prepared solutions or changes in solvent concentration during dilution can cause your inhibitor to precipitate out of the solution, reducing its effective concentration.

It is imperative to always include a "vehicle" or "solvent" control in your experiments. This control group should be treated with the same concentration of solvent as the experimental group receiving this compound, allowing you to isolate the effects of the inhibitor from those of the solvent.

Troubleshooting Guide

Problem 1: My this compound/DMSO stock solution appears cloudy or has visible precipitate.

  • Possible Cause: The concentration of this compound may exceed its solubility limit in DMSO, or the stock solution may have been stored improperly, leading to precipitation upon temperature changes. Water may have also been introduced into the DMSO stock, reducing its solvating capacity.

  • Solution:

    • Gently warm the solution to 37°C and vortex thoroughly to try and redissolve the precipitate.

    • If precipitation persists, centrifuge the vial to pellet the undissolved compound and carefully transfer the supernatant to a new, dry vial. The concentration of this new stock will be unknown, so it should be re-quantified if possible, or used for preliminary range-finding experiments only.

    • For future preparations, consider making a slightly more dilute stock solution. Ensure that high-purity, anhydrous DMSO is used and that it is stored in a desiccated environment to prevent water absorption.

Problem 2: I am observing high levels of cell death or unexpected morphological changes in my solvent control group.

  • Possible Cause: The final concentration of the solvent in your cell culture medium is likely too high and is causing cytotoxicity.

  • Solution:

    • Reduce Solvent Concentration: The final concentration of DMSO in most cell-based assays should be kept below 0.5%, and ideally at or below 0.1%, to minimize toxic effects.

    • Conduct a Solvent Titration: Before beginning your main experiment, perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your specific cell line.

    • Ensure Uniformity: Make sure that the final solvent concentration is identical across all wells, including your negative controls and all concentrations of this compound. This is achieved by back-filling with solvent-free media after adding your inhibitor stock.

Problem 3: The inhibitory effect of this compound on PP1 is lower than expected based on published IC50 values.

  • Possible Cause 1: Inaccurate Pipetting or Dilution. Small volumes of viscous solvents like DMSO can be difficult to pipette accurately.

    • Solution: Use positive displacement pipettes or reverse pipetting techniques for viscous liquids. Prepare serial dilutions carefully and ensure thorough mixing at each step.

  • Possible Cause 2: Inhibitor Degradation. While generally stable, prolonged storage in solution or repeated freeze-thaw cycles could lead to degradation. Nodularins are reported to be relatively stable to light and temperature but can degrade at pH levels below 1 or above 9.[3]

    • Solution: Prepare fresh stock solutions of this compound. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store stocks at -20°C or -80°C in tightly sealed, amber vials.

  • Possible Cause 3: Assay Conditions. The enzymatic activity of PP1 can be affected by buffer composition, pH, and the presence of other molecules.

    • Solution: Review your assay protocol to ensure all conditions are optimal for PP1 activity.[7] Verify the activity of your PP1 enzyme preparation with a positive control if available.

Data Presentation

Table 1: Effect of DMSO Concentration on Cell Viability

This table summarizes the general cytotoxic effects of DMSO on various cell lines. Researchers should perform their own validation for their specific cell line.

DMSO Concentration (v/v)General Effect on Cell ViabilityRecommendation
> 2%Significant cytotoxicity observed in many cell lines; can induce apoptosis and alter cell morphology.Avoid. This concentration is likely to confound results.
0.5% - 2%Moderate, cell-line dependent effects. May reduce proliferation or viability over longer incubation times.Use with caution. A solvent control is critical. Validate the effect on your specific cell line and assay.
≤ 0.5%Generally considered safe for most cell lines with minimal impact on viability for standard assay durations.Recommended. This range offers a good balance between compound solubility and low biological impact.
≤ 0.1%Widely regarded as the safest concentration for in vitro experiments, with negligible effects on most cell lines and processes.Ideal. Use this concentration whenever the desired final concentration of this compound can be achieved.

Table 2: Potency of this compound (Nodularin-V) against Protein Phosphatase 1

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The potency of this compound is comparable to that of Microcystin-LR.

InhibitorTarget EnzymeReported IC50 Range (in vitro)Solvent/Assay Conditions
This compoundPP1Nanomolar (nM) rangeTypically determined using purified recombinant PP1 and a chromogenic or radioactive substrate. The inhibitor is diluted from a DMSO or methanol stock.[1]
Microcystin-LRPP1~0.3 nMDetermined using recombinant PP1 with p-nitrophenyl phosphate as a substrate.[8]

Note: The exact IC50 can vary depending on the specific assay conditions, including substrate concentration, enzyme source, and buffer composition.

Experimental Protocols

Protocol: In Vitro Protein Phosphatase 1 (PP1) Inhibition Assay (Colorimetric)

This protocol is adapted from standard procedures for measuring PP1 activity using a colorimetric substrate, p-Nitrophenyl phosphate (pNPP).[8][9]

Materials:

  • This compound stock solution (e.g., 1 mM in 100% DMSO)

  • Recombinant catalytic subunit of PP1

  • PP1 Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 2 mM MnCl₂, 0.5 mg/mL BSA, 0.1% β-mercaptoethanol

  • Substrate Solution: 20 mM p-Nitrophenyl phosphate (pNPP) in 50 mM Tris-HCl (pH 8.1), 0.2 mM MnCl₂, 20 mM MgCl₂

  • Stop Solution: 5 N NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare this compound Dilutions:

    • Perform a serial dilution of your this compound stock solution in 100% DMSO.

    • From this DMSO serial dilution, create a second set of dilutions in the PP1 Assay Buffer. Ensure the final DMSO concentration in these working solutions is consistent (e.g., 1%).

  • Prepare Solvent Control:

    • Prepare a "no inhibitor" control by adding the same volume of 100% DMSO (as used for the highest this compound concentration) to the PP1 Assay Buffer. This will be your 0% inhibition control.

  • Set up the Assay Plate:

    • In a 96-well plate, add 10 µL of each this compound working dilution to triplicate wells.

    • Add 10 µL of the solvent control solution to triplicate wells.

    • Add 10 µL of PP1 Assay Buffer without enzyme to triplicate wells to serve as a blank (for background subtraction).

  • Add Enzyme:

    • Dilute the PP1 enzyme to its working concentration in ice-cold PP1 Assay Buffer.

    • Add 10 µL of the diluted PP1 enzyme to all wells except the blanks.

    • Gently tap the plate to mix and pre-incubate at 30°C for 10 minutes.

  • Start the Reaction:

    • Warm the Substrate Solution to 30°C.

    • Initiate the reaction by adding 50 µL of the Substrate Solution to all wells.

  • Incubate and Stop Reaction:

    • Incubate the plate at 30°C for 10-30 minutes. The incubation time should be within the linear range of the reaction (this may require optimization).

    • Stop the reaction by adding 20 µL of Stop Solution to all wells. The solution will turn yellow.

  • Read Absorbance:

    • Read the absorbance of the plate at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each this compound concentration relative to the solvent control (0% inhibition).

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Motuporin_Inhibition_Pathway cluster_0 Protein Phosphatase 1 (PP1) Activity PhosphoSubstrate Phosphorylated Substrate (Active) PP1 PP1 (Catalytic Subunit) PhosphoSubstrate->PP1 binds to active site DephosphoSubstrate Dephosphorylated Substrate (Inactive) PP1->DephosphoSubstrate dephosphorylates Blocked Inhibited Complex PP1->Blocked This compound This compound This compound->PP1 non-covalently binds to active site This compound->Blocked

Caption: this compound inhibits PP1 by binding to its active site.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare this compound Stock (e.g., 1 mM in 100% DMSO) p3 Prepare Serial Dilutions of this compound & Controls p1->p3 p2 Prepare Solvent Control (100% DMSO) p2->p3 a1 Add Dilutions & Controls to 96-well Plate p3->a1 a2 Add PP1 Enzyme (Pre-incubate) a1->a2 a3 Add pNPP Substrate (Start Reaction) a2->a3 a4 Incubate at 30°C a3->a4 a5 Add Stop Solution a4->a5 d1 Read Absorbance at 405 nm a5->d1 d2 Calculate % Inhibition vs. Solvent Control d1->d2 d3 Plot Dose-Response Curve & Determine IC50 d2->d3

Caption: Workflow for a PP1 inhibition assay with solvent controls.

Troubleshooting_Flowchart decision decision issue Unexpected Results d1 Is the solvent control showing toxicity/activity? issue->d1 d2 Is inhibitor activity lower than expected? d1->d2 No s1 1. Lower final solvent concentration. 2. Perform solvent toxicity titration. 3. Ensure solvent concentration is uniform. d1->s1 Yes d3 Are results inconsistent? d2->d3 No s2 1. Check stock for precipitation. 2. Verify dilutions & pipetting. 3. Prepare fresh inhibitor stock. 4. Confirm enzyme activity. d2->s2 Yes s3 1. Check for uniform temperature/incubation. 2. Ensure thorough mixing at all steps. 3. Verify reagent stability. d3->s3 Yes end_node Re-run Experiment d3->end_node No s1->end_node s2->end_node s3->end_node

Caption: A logical guide for troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Guide to the Activity of Motuporin and Okadaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical and cellular activities of two potent serine/threonine protein phosphatase inhibitors: Motuporin and Okadaic Acid. The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers in selecting the appropriate tool for their studies.

Mechanism of Action and Target Specificity

Both this compound and Okadaic Acid are potent inhibitors of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), two of the major serine/threonine phosphatases in eukaryotic cells. These enzymes play crucial roles in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Inhibition of PP1 and PP2A leads to hyperphosphorylation of their substrate proteins, thereby modulating their activity and downstream signaling pathways.

Okadaic Acid , a polyether fatty acid isolated from marine dinoflagellates, is a well-characterized and widely used phosphatase inhibitor. It exhibits a significantly higher affinity for PP2A over PP1.[1][2]

This compound , a cyclic pentapeptide toxin originally isolated from the marine sponge Theonella swinhoei, is also a potent inhibitor of both PP1 and PP2A.[3] It is structurally related to nodularins.[3][4]

Quantitative Comparison of Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of inhibitors. The following table summarizes the reported IC50 values for this compound and Okadaic Acid against PP1 and PP2A. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as enzyme and substrate concentrations, buffer composition, and incubation time.

InhibitorTarget PhosphataseReported IC50 Range (nM)Reference(s)
This compound Protein Phosphatase 1 (PP1)< 1[5]
Protein Phosphatase 2A (PP2A)Not explicitly found
Okadaic Acid Protein Phosphatase 1 (PP1)15 - 50[1][2]
Protein Phosphatase 2A (PP2A)0.1 - 0.3[1][2]

Impact on Cellular Signaling Pathways

Inhibition of PP1 and PP2A by this compound and Okadaic Acid can have profound effects on numerous signaling pathways that are critical for cellular function and fate.

Okadaic Acid

Okadaic Acid is known to modulate several key signaling cascades:

  • MAPK/ERK Pathway: By inhibiting phosphatases that dephosphorylate components of the MAPK/ERK pathway, Okadaic Acid can lead to the sustained activation of this pathway, which is involved in cell proliferation, differentiation, and survival.[6][7]

  • PI3K/Akt/mTOR Pathway: Okadaic Acid can influence the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, a central regulator of cell growth, metabolism, and survival.[8][9][10]

  • JAK/STAT Pathway: Recent studies have shown that Okadaic Acid can activate the JAK/STAT signaling pathway, which is involved in inflammation, immunity, and cell proliferation.

Okadaic_Acid_Signaling OA Okadaic Acid PP1_PP2A PP1 / PP2A OA->PP1_PP2A inhibits MAPK_pathway MAPK/ERK Pathway PP1_PP2A->MAPK_pathway dephosphorylates PI3K_pathway PI3K/Akt/mTOR Pathway PP1_PP2A->PI3K_pathway dephosphorylates JAK_STAT_pathway JAK/STAT Pathway PP1_PP2A->JAK_STAT_pathway dephosphorylates Cell_Processes Cell Proliferation, Apoptosis, Inflammation MAPK_pathway->Cell_Processes PI3K_pathway->Cell_Processes JAK_STAT_pathway->Cell_Processes

This compound

While specific signaling pathways directly modulated by this compound are less extensively documented, its potent inhibition of PP1 and PP2A suggests it will impact similar pathways to Okadaic Acid. As a close structural and functional analog of nodularin, this compound is expected to affect pathways controlling cell cycle, apoptosis, and cytoskeletal integrity, primarily through the hyperphosphorylation of key regulatory proteins.[3][4]

Motuporin_Signaling This compound This compound PP1_PP2A PP1 / PP2A This compound->PP1_PP2A inhibits Downstream Downstream Effectors (e.g., kinases, transcription factors) PP1_PP2A->Downstream dephosphorylates Cell_Processes Cell Cycle Progression, Apoptosis, Cytoskeletal Dynamics Downstream->Cell_Processes

Experimental Protocols

Protein Phosphatase Inhibition Assay (Malachite Green Assay)

This colorimetric assay measures the amount of free phosphate released from a substrate by a phosphatase. The inhibition of this activity is quantified in the presence of an inhibitor.

Materials:

  • Purified protein phosphatase (PP1 or PP2A)

  • Phosphopeptide substrate (e.g., RRA(pT)VA)

  • Malachite Green Reagent A (Malachite green, sulfuric acid)

  • Malachite Green Reagent B (Ammonium molybdate, sodium acetate)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the protein phosphatase and the inhibitor (this compound or Okadaic Acid) at various concentrations in an appropriate assay buffer.

  • Initiate the reaction by adding the phosphopeptide substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction and detect the released phosphate by adding Malachite Green Reagents A and B.

  • Measure the absorbance at 620-660 nm using a microplate reader.

  • Generate a phosphate standard curve to determine the amount of phosphate released in each reaction.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Malachite_Green_Assay cluster_0 Reaction Setup cluster_1 Detection cluster_2 Analysis A Prepare reaction mix: - Phosphatase - Inhibitor (Varying conc.) B Add Substrate A->B C Incubate at 37°C B->C D Add Malachite Green Reagents C->D E Measure Absorbance (620-660 nm) D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cultured cells by measuring the metabolic activity of viable cells.

Materials:

  • Cultured cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or Okadaic Acid for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

MTT_Assay cluster_0 Cell Treatment cluster_1 MTT Reduction cluster_2 Measurement cluster_3 Analysis A Seed Cells in 96-well plate B Treat with Inhibitor (Varying conc. and time) A->B C Add MTT Solution B->C D Incubate at 37°C C->D E Add Solubilization Solution D->E F Measure Absorbance (550-600 nm) E->F G Calculate % Cell Viability F->G

Conclusion

Both this compound and Okadaic Acid are invaluable tools for studying cellular processes regulated by serine/threonine phosphorylation. Okadaic Acid is a well-established inhibitor with a preference for PP2A. This compound is an equipotent, and in some cases more potent, inhibitor of PP1. The choice between these inhibitors will depend on the specific research question, the target phosphatase of interest, and the cellular context being investigated. The provided data and protocols should assist researchers in making an informed decision for their experimental design.

References

Motuporin: A Comparative Guide to its Specificity as a Protein Phosphatase 1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Motuporin's efficacy and specificity as a Protein Phosphatase 1 (PP1) inhibitor. Through objective comparisons with other well-known inhibitors, supported by experimental data, this document serves as a critical resource for researchers investigating cellular signaling pathways modulated by PP1.

Introduction to this compound

This compound, also known as Nodularin-V, is a cyclic pentapeptide toxin originally isolated from the marine sponge Theonella swinhoei.[1] Structurally similar to microcystins, this compound is a potent inhibitor of the serine/threonine protein phosphatases PP1 and PP2A.[1][2] Its mechanism of action involves non-covalent binding to the catalytic subunit of these phosphatases, which distinguishes it from some microcystins that can form covalent adducts.[2] Understanding the specificity of this compound is crucial for its application as a precise tool in research and for its potential therapeutic development.

Comparative Analysis of PP1 Inhibitors

The validation of a specific enzyme inhibitor requires rigorous comparison against other available compounds. This section evaluates this compound in the context of other commonly used PP1 inhibitors: Okadaic Acid, Calyculin A, Tautomycin, and Fostriecin.

Quantitative Inhibitor Performance

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against the catalytic subunits of PP1 and PP2A. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (PP1) / IC50 (PP2A), provides a measure of specificity for PP1 over PP2A. A lower SI indicates higher selectivity for PP1.

InhibitorTargetIC50 (nM)Selectivity Index (PP1/PP2A)Notes
This compound (Nodularin-V) PP1 0.5 - 3.0 ~1.67 - 3.0 Equipotent with Microcystin-LR.[1][2]
PP2A 0.03 - 1.0
Microcystin-LR (for reference)PP11.742.5[3][4]
PP2A0.04
Okadaic AcidPP115 - 20~150 - 200Significantly more selective for PP2A.[4]
PP2A0.1
Calyculin APP12.0~2 - 4Potent inhibitor of both PP1 and PP2A with slight preference for PP2A.
PP2A0.5 - 1.0
TautomycinPP10.160.4Shows preference for PP1 over PP2A.[5]
PP2A0.4
FostriecinPP1131,000>40,000Highly selective for PP2A.[6]
PP2A3.2

Note: IC50 values can vary depending on assay conditions.

Off-Target Effect Profile
InhibitorKnown Off-Target Effects
This compound Primarily characterized as a potent PP1/PP2A inhibitor. Extensive off-target profiling is less documented compared to others.
Okadaic AcidCan act as a tumor promoter and has been shown to have genotoxic and neurotoxic effects.[7][8]
Calyculin AAt nanomolar concentrations, it can block calcium influx through non-selective cation channels, an effect independent of its phosphatase inhibition.[9]
TautomycinUnlike Okadaic Acid, it is not a tumor promoter on mouse skin.[10][11]
FostriecinInitially identified as a DNA topoisomerase II inhibitor, although it is a more potent phosphatase inhibitor.[12][13]

Signaling Pathway Analysis: Regulation of Myosin Light Chain Phosphatase

PP1 plays a critical role in smooth muscle contraction by dephosphorylating the myosin light chain (MLC), leading to muscle relaxation. This process is primarily carried out by the Myosin Light Chain Phosphatase (MLCP) holoenzyme, where PP1 serves as the catalytic subunit. The activity of MLCP is tightly regulated by signaling pathways that can be modulated by inhibitors like this compound.

G Agonist Agonist (e.g., Angiotensin II) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR RhoA RhoA GPCR->RhoA ROCK Rho-kinase (ROCK) RhoA->ROCK MYPT1 MYPT1 (MLCP regulatory subunit) ROCK->MYPT1 phosphorylates MLCP_inactive Inactive MLCP MYPT1->MLCP_inactive inhibits PP1c PP1c (MLCP catalytic subunit) MLC_P Phosphorylated MLC (Active) MLC Myosin Light Chain (MLC, Inactive) MLC_P->MLC dephosphorylates Contraction Muscle Contraction MLC_P->Contraction Relaxation Muscle Relaxation MLC->Relaxation MLCK Myosin Light Chain Kinase (MLCK) This compound This compound This compound->PP1c inhibits MLCK->MLC_P phosphorylates Ca_Calmodulin Ca2+/Calmodulin Ca_Calmodulin->MLCK

Figure 1. Simplified signaling pathway of smooth muscle contraction regulation by PP1 and the inhibitory effect of this compound.

Experimental Protocols

Biochemical Assay: In Vitro PP1 Inhibition

This protocol determines the direct inhibitory effect of a compound on the catalytic activity of purified PP1.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Assay Buffer: 50 mM Tris-HCl, 0.1 mM CaCl2, 1 mM DTT, 0.01% Brij 35 E Pre-incubate PP1 with inhibitor for 15 min on ice A->E B Prepare Substrate: 32P-labeled phosphorylase a F Initiate reaction by adding 32P-phosphorylase a B->F C Prepare Inhibitors: Serial dilutions of this compound and other compounds C->E D Prepare Enzyme: Purified PP1 catalytic subunit D->E E->F G Incubate at 30°C for 10 min F->G H Stop reaction with 20% Trichloroacetic Acid (TCA) G->H I Centrifuge to pellet protein-bound 32P H->I J Measure radioactivity (32Pi) in the supernatant I->J K Calculate % inhibition and determine IC50 values J->K

Figure 2. Workflow for the in vitro PP1 inhibition assay.

Methodology:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.1 mM CaCl2, 1 mM dithiothreitol (DTT), and 0.01% Brij 35.

    • Substrate: Radiolabeled [32P]phosphorylase a is prepared by phosphorylating phosphorylase b with phosphorylase kinase in the presence of [γ-32P]ATP.

    • Enzyme: Purified recombinant PP1 catalytic subunit.

    • Inhibitors: Prepare serial dilutions of this compound and other inhibitors in the appropriate solvent (e.g., DMSO).

  • Inhibition Assay:

    • In a microcentrifuge tube, combine the assay buffer, the desired concentration of the inhibitor, and the purified PP1 enzyme.

    • Pre-incubate the mixture on ice for 15 minutes to allow the inhibitor to bind to the enzyme.[14]

    • Initiate the phosphatase reaction by adding the [32P]phosphorylase a substrate.

    • Incubate the reaction at 30°C for 10-15 minutes.

    • Terminate the reaction by adding 20% trichloroacetic acid (TCA).

  • Data Analysis:

    • Centrifuge the tubes to pellet the precipitated protein.

    • Measure the amount of released [32P]inorganic phosphate in the supernatant using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assay: Validation of PP1 Inhibition

This protocol validates the activity of the inhibitor in a cellular context by measuring the phosphorylation status of a downstream PP1 substrate.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., smooth muscle cells) to 70-80% confluency.

    • Treat the cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 30-60 minutes). Include a vehicle control (e.g., DMSO).

    • To stimulate the signaling pathway and induce phosphorylation of the target protein, co-treat with an appropriate agonist if necessary.

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PP1 substrate (e.g., phospho-Myosin Light Chain 2 at Ser19).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein of interest or a housekeeping protein (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the total protein or housekeeping protein.

    • An increase in the phosphorylation of the substrate in inhibitor-treated cells compared to the control indicates successful inhibition of PP1 in a cellular environment.

Conclusion

This compound is a potent inhibitor of both PP1 and PP2A, with IC50 values in the low nanomolar range. While it does not exhibit high selectivity for PP1 over PP2A, its distinct non-covalent mechanism of action and its equipotency with the widely studied Microcystin-LR make it a valuable tool for probing phosphatase function. When designing experiments, researchers should consider the relative expression levels of PP1 and PP2A in their system and may need to use this compound in conjunction with other inhibitors or genetic approaches to dissect the specific roles of PP1. The provided protocols offer a robust framework for validating the efficacy and specificity of this compound and other inhibitors in both biochemical and cellular contexts.

References

Independent Verification of Motuporin's Biological Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the experimental methodologies used to independently verify the biological target of Motuporin, a potent inhibitor of serine/threonine phosphatases. For comparative analysis, we benchmark this compound against other well-characterized phosphatase inhibitors, Microcystin-LR and Okadaic Acid. This document is intended for researchers, scientists, and drug development professionals engaged in target validation and mechanism of action studies.

Introduction to this compound and its Putative Targets

This compound is a cyclic pentapeptide toxin originally isolated from the marine sponge Theonella swinhoei. It is a potent inhibitor of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), two of the major serine/threonine phosphatases in eukaryotic cells. These enzymes play crucial roles in a myriad of cellular processes, including cell cycle regulation, signal transduction, and apoptosis, by dephosphorylating a vast number of substrate proteins. The inhibition of PP1 and PP2A leads to a state of hyperphosphorylation, disrupting normal cellular function and making these enzymes attractive targets for therapeutic intervention, particularly in oncology. Independent verification of this compound's interaction with PP1 and PP2A is critical for its development as a chemical probe or therapeutic agent.

Comparative Inhibitory Activity

The inhibitory potency of this compound and other selected phosphatase inhibitors against the catalytic subunits of PP1 and PP2A is summarized below. The data highlights the high affinity of these compounds for their targets.

CompoundTargetIC50 / KiReference
This compound PP1, PP2AEquipotent to Microcystin-LR[1]
Microcystin-LR PP1IC50: 1.7 nM[2]
PP2AIC50: 0.04 nM[2]
PP1, PP2AKi < 0.1 nM[3]
Okadaic Acid PP1IC50: 15-50 nM[4]
PP2AIC50: 0.1-0.3 nM[4]

Experimental Protocols for Target Verification

Several orthogonal experimental approaches can be employed to verify the direct binding and inhibition of PP1 and PP2A by this compound.

In Vitro Protein Phosphatase Inhibition Assay

This is a direct biochemical assay to quantify the inhibitory effect of this compound on the enzymatic activity of purified PP1 and PP2A.

Methodology:

  • Reagents and Materials:

    • Recombinant human PP1 and PP2A catalytic subunits.

    • Phosphorylated substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific phosphopeptide).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl2, 1 mM MnCl2, 0.1 mg/mL BSA).

    • This compound, Microcystin-LR, and Okadaic Acid stock solutions in DMSO.

    • 96-well microplate.

    • Microplate reader.

  • Procedure: a. Prepare a dilution series of this compound and control inhibitors in the assay buffer. b. In a 96-well plate, add the diluted inhibitors to the wells. c. Add a constant amount of purified PP1 or PP2A to each well and incubate for 15-30 minutes at 30°C to allow for inhibitor binding. d. Initiate the phosphatase reaction by adding the phosphorylated substrate. e. Monitor the dephosphorylation of the substrate over time by measuring the change in absorbance or fluorescence using a microplate reader. For pNPP, the production of p-nitrophenol is measured at 405 nm.[5] f. Calculate the initial reaction velocities and plot them against the inhibitor concentration. g. Determine the IC50 value by fitting the data to a dose-response curve.

Affinity Chromatography

This method aims to identify proteins from a complex cellular lysate that directly bind to this compound.

Methodology:

  • Reagents and Materials:

    • This compound-conjugated affinity resin (e.g., this compound immobilized on NHS-activated Sepharose beads).

    • Control resin (unconjugated beads).

    • Cell lysate from a relevant cell line.

    • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors).

    • Wash buffer (lysis buffer with lower detergent concentration).

    • Elution buffer (e.g., high salt buffer, low pH buffer, or a buffer containing free this compound).

    • SDS-PAGE gels and reagents for Western blotting.

    • Antibodies against PP1 and PP2A.

  • Procedure: a. Incubate the cell lysate with the this compound-conjugated resin and the control resin for 2-4 hours at 4°C with gentle rotation.[6][7] b. Pellet the resin by centrifugation and discard the supernatant. c. Wash the resin extensively with wash buffer to remove non-specifically bound proteins. d. Elute the bound proteins from the resin using the elution buffer. e. Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining. f. Identify unique protein bands present in the this compound eluate but not in the control eluate. g. Excise the bands of interest and identify the proteins by mass spectrometry. h. Confirm the identity of the bound proteins as PP1 and PP2A by Western blotting using specific antibodies.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies target proteins based on their stabilization against proteolysis upon ligand binding.[1][8]

Methodology:

  • Reagents and Materials:

    • Cell lysate.

    • This compound stock solution.

    • Protease (e.g., thermolysin or pronase).

    • Proteolysis stop solution (e.g., EDTA or PMSF).

    • SDS-PAGE and Western blotting reagents.

    • Antibodies against PP1 and PP2A.

  • Procedure: a. Aliquot the cell lysate into several tubes. b. Treat the aliquots with increasing concentrations of this compound or a vehicle control (DMSO) and incubate for 1 hour at room temperature. c. Add a protease to each tube and incubate for a short period (e.g., 10-30 minutes) to allow for limited proteolysis. d. Stop the proteolysis by adding the stop solution. e. Analyze the samples by SDS-PAGE and Western blotting. f. Probe the Western blot with antibodies against PP1 and PP2A. g. A positive result is indicated by a higher abundance of full-length PP1 and PP2A in the this compound-treated samples compared to the control, demonstrating protection from proteolysis.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[9][10]

Methodology:

  • Reagents and Materials:

    • Intact cells.

    • This compound stock solution.

    • PBS.

    • Lysis buffer with protease inhibitors.

    • Equipment for precise temperature control (e.g., PCR cycler).

    • SDS-PAGE and Western blotting reagents.

    • Antibodies against PP1 and PP2A.

  • Procedure: a. Treat intact cells with this compound or a vehicle control for a defined period. b. Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. c. Aliquot the cell suspension into PCR tubes. d. Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes) using a PCR cycler. e. Lyse the cells by freeze-thaw cycles or sonication. f. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation. g. Analyze the soluble fractions by SDS-PAGE and Western blotting for PP1 and PP2A. h. A positive result is a shift in the melting curve of PP1 and PP2A to higher temperatures in the this compound-treated cells, indicating thermal stabilization upon binding.

Visualizing Workflows and Pathways

To aid in the conceptual understanding of the experimental approaches and the biological context of this compound's targets, the following diagrams are provided.

G cluster_0 In Vitro Phosphatase Assay cluster_1 Affinity Chromatography cluster_2 DARTS cluster_3 CETSA A Purified PP1/PP2A D Incubate A->D B This compound B->D C Phospho-substrate E Measure Activity C->E D->E F IC50 Determination E->F G Cell Lysate I Incubate & Wash G->I H This compound-beads H->I J Elute I->J K SDS-PAGE J->K L Mass Spec / Western K->L M Cell Lysate N Add this compound M->N O Limited Proteolysis N->O P SDS-PAGE & Western O->P Q Target Protection P->Q R Intact Cells S Treat with this compound R->S T Heat Shock S->T U Lyse & Centrifuge T->U V Analyze Soluble Fraction U->V W Thermal Shift V->W

Caption: Experimental workflows for the independent verification of this compound's biological target.

G This compound This compound PP1 PP1 This compound->PP1 inhibition PP2A PP2A This compound->PP2A inhibition Substrate_P Phosphorylated Substrate Protein PP1->Substrate_P dephosphorylation PP2A->Substrate_P dephosphorylation Substrate Dephosphorylated Substrate Protein Substrate_P->Substrate Cellular_Response Altered Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Substrate_P->Cellular_Response Kinase Protein Kinase Substrate->Kinase Kinase->Substrate phosphorylation

Caption: Simplified signaling pathway illustrating the mechanism of action of this compound.

Conclusion

The independent verification of a drug's biological target is a cornerstone of modern drug discovery and chemical biology. For this compound, a combination of in vitro biochemical assays and cell-based target engagement studies provides a robust framework for confirming its interaction with Protein Phosphatase 1 and Protein Phosphatase 2A. The experimental protocols detailed in this guide, along with a comparative analysis against established inhibitors like Microcystin-LR and Okadaic Acid, offer a clear path for researchers to validate this compound's mechanism of action. This rigorous verification is essential for the continued development and application of this compound as a valuable tool for studying cellular signaling and as a potential therapeutic agent.

References

Motuporin: A Potent and Reversible Tool for Phosphatase Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to its Use as a Reference Compound

For researchers, scientists, and drug development professionals navigating the complex landscape of protein phosphorylation, the choice of appropriate tools is paramount. Protein phosphatases, the critical counterparts to kinases, are fundamental in cellular signaling, and their dysregulation is implicated in numerous diseases. Motuporin (also known as Nodularin-V), a potent inhibitor of serine/threonine phosphatases, has emerged as a valuable reference compound in this field. This guide provides an objective comparison of this compound with other commonly used phosphatase inhibitors, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable inhibitor for their specific needs.

Mechanism of Action: A Reversible Approach to Phosphatase Inhibition

This compound is a cyclic pentapeptide toxin originally isolated from the marine sponge Theonella swinhoei. Its primary mechanism of action is the potent inhibition of the catalytic subunits of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A)[1][2]. A key distinguishing feature of this compound compared to the structurally related microcystins is its mode of interaction with these phosphatases. While microcystins form a covalent bond with a cysteine residue in the active site of the phosphatase, this compound binds non-covalently[2]. This reversible inhibition makes this compound an ideal tool for studies where a transient and washable inhibition of PP1 and PP2A is desired.

Comparative Analysis of Phosphatase Inhibitors

The selection of a phosphatase inhibitor is often dictated by its potency, selectivity, and mechanism of action. The following table summarizes the inhibitory concentrations (IC50) of this compound and other widely used phosphatase inhibitors against key serine/threonine phosphatases.

InhibitorTarget PhosphataseIC50 (nM)Key Characteristics
This compound (Nodularin-V) PP1 0.5 - 3.0 [1]Potent, reversible inhibitor of PP1 and PP2A. [2]
PP2A 0.03 - 1.0 [1]Does not form covalent bonds with the enzyme. [2]
Microcystin-LRPP10.3 - 0.6[1]Potent, irreversible inhibitor of PP1 and PP2A.
PP2A0.04 - 2.0[1]Forms a covalent bond with the phosphatase.
Okadaic AcidPP110 - 500Potent inhibitor of PP2A, less potent against PP1.
PP2A0.1 - 1.0Does not inhibit PP2C.
Calyculin APP10.5 - 2.0Potent inhibitor of both PP1 and PP2A.
PP2A0.5 - 1.0
TautomycinPP1~1.6More selective for PP1 over PP2A.
PP2A~62

Downstream Cellular Effects: Impact on Cell Cycle and Apoptosis

The inhibition of PP1 and PP2A by this compound leads to a hyperphosphorylated state of numerous cellular proteins, profoundly impacting key signaling pathways that regulate cell proliferation and survival.

Regulation of the Cell Cycle

PP1 and PP2A are crucial for the G1/S and G2/M transitions of the cell cycle. One of the key substrates of these phosphatases is the Retinoblastoma protein (Rb). Dephosphorylation of Rb is necessary for it to bind to the E2F transcription factor and halt cell cycle progression. Inhibition of PP1 and PP2A by this compound prevents Rb dephosphorylation, leading to its inactivation and allowing for uncontrolled cell cycle progression.

This compound This compound PP1_PP2A PP1/PP2A This compound->PP1_PP2A inhibits pRb p-Rb (Inactive) PP1_PP2A->pRb dephosphorylates Rb Rb (Active) pRb->Rb E2F E2F Rb->E2F inhibits CellCycle Cell Cycle Progression E2F->CellCycle promotes

This compound's effect on the Rb-E2F pathway.
Induction of Apoptosis

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is critical for cell survival. The anti-apoptotic function of proteins like Bcl-2 is often regulated by their phosphorylation status. PP1 and PP2A can dephosphorylate Bcl-2, thereby promoting its anti-apoptotic activity. By inhibiting these phosphatases, this compound can lead to the hyperphosphorylation of Bcl-2, which can inactivate its protective function and sensitize cells to apoptosis.

This compound This compound PP1_PP2A PP1/PP2A This compound->PP1_PP2A inhibits pBcl2 p-Bcl-2 (Inactive) PP1_PP2A->pBcl2 dephosphorylates Bcl2 Bcl-2 (Active) pBcl2->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis inhibits

This compound's influence on the Bcl-2-mediated apoptosis pathway.

Experimental Protocols

In Vitro Phosphatase Inhibition Assay for IC50 Determination

This protocol outlines a colorimetric assay to determine the IC50 value of this compound and other inhibitors against a specific phosphatase.

Materials:

  • Purified protein phosphatase (e.g., PP1 or PP2A)

  • Phosphatase inhibitor (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl2, 1 mM MnCl2, 0.1 mg/mL BSA)

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Stop solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the phosphatase inhibitor in the assay buffer.

  • Enzyme Preparation: Dilute the purified phosphatase to a working concentration in the assay buffer.

  • Reaction Setup: In a 96-well plate, add a fixed volume of the diluted enzyme to each well. Then, add an equal volume of the serially diluted inhibitor to the respective wells. Include a control well with assay buffer instead of the inhibitor.

  • Pre-incubation: Incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add pNPP substrate to each well to a final concentration of 10 mM to start the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction: Stop the reaction by adding the stop solution to each well.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Serial Dilutions Reaction_Setup Add Enzyme and Inhibitor to Plate Inhibitor_Prep->Reaction_Setup Enzyme_Prep Prepare Diluted Phosphatase Enzyme_Prep->Reaction_Setup Preincubation Pre-incubate (30°C, 10-15 min) Reaction_Setup->Preincubation Substrate_Addition Add pNPP Substrate Preincubation->Substrate_Addition Incubation Incubate (30°C, 15-30 min) Substrate_Addition->Incubation Stop_Reaction Add Stop Solution Incubation->Stop_Reaction Measurement Measure Absorbance (405 nm) Stop_Reaction->Measurement IC50_Calc Calculate % Inhibition and Determine IC50 Measurement->IC50_Calc

Workflow for IC50 determination of phosphatase inhibitors.

Conclusion

This compound serves as a potent and valuable reference compound for studying the roles of PP1 and PP2A in cellular processes. Its key advantage lies in its reversible, non-covalent mode of inhibition, which distinguishes it from other toxins like microcystins. This property allows for more controlled experimental setups where transient phosphatase inhibition is required. By understanding its comparative potency, selectivity, and downstream effects, researchers can effectively leverage this compound to dissect the intricate signaling networks governed by protein dephosphorylation and to explore potential therapeutic strategies targeting these fundamental enzymes.

References

Synthetic vs. Natural Motuporin: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Efficacy Data: A Comparative Overview

Motuporin, a cyclic pentapeptide originally isolated from the marine sponge Theonella swinhoei, is a powerful inhibitor of serine/threonine protein phosphatases, particularly PP1 and PP2A.[1] Its potent cytotoxic and tumor-promoting activities have made it a subject of significant interest in biomedical research, leading to multiple successful total syntheses.[2][3][4]

While direct comparative studies are lacking, the available literature suggests that the efficacy of synthetic this compound is comparable to that of its natural counterpart. A study on the total synthesis of this compound reported that the synthetic compound inhibits the activity of PP1 in rat adipocyte lysates with comparable IC50 values to the natural form.[5]

The following table summarizes the available efficacy data for both natural and synthetic this compound. It is important to note that the IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

This compound Source Target Enzyme Reported IC50 Value (nM) Reference
NaturalProtein Phosphatase 1 (PP1)< 1 nM[6]
SyntheticProtein Phosphatase 1 (PP1)Comparable to natural[5]

Note: The term "comparable" is used in the literature without providing specific numerical data from a side-by-side comparison. The IC50 value for natural this compound is cited as being in the sub-nanomolar range.

Mechanism of Action: Inhibition of Protein Phosphatase 1

This compound exerts its biological effects by inhibiting the activity of protein phosphatases, which are key enzymes in cellular signaling pathways. Specifically, this compound binds to the catalytic subunit of PP1, preventing it from dephosphorylating its substrate proteins. This leads to a state of hyperphosphorylation, which can disrupt normal cellular processes and trigger apoptosis. The following diagram illustrates this inhibitory mechanism.

Mechanism of this compound Inhibition of PP1 cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound Kinase Kinase Substrate_Protein Substrate Protein (Inactive) Kinase->Substrate_Protein Phosphorylation Phosphorylated_Protein Phosphorylated Substrate Protein (Active) PP1 Protein Phosphatase 1 Phosphorylated_Protein->PP1 Dephosphorylation Biological_Response Biological_Response Phosphorylated_Protein->Biological_Response Hyperphosphorylation Hyperphosphorylation of Substrate Protein PP1_Inhibited PP1 (Inhibited) This compound This compound This compound->PP1 Inhibition Altered_Response Altered Biological Response (e.g., Apoptosis) Hyperphosphorylation->Altered_Response

Caption: Inhibition of Protein Phosphatase 1 (PP1) by this compound.

Experimental Protocols: Protein Phosphatase Inhibition Assay

The efficacy of this compound is typically determined using a protein phosphatase inhibition assay. The following is a detailed protocol for a common method utilizing a radiolabeled substrate, [³²P]-phosphorylase a.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of Protein Phosphatase 1 (IC50).

Materials:

  • Purified Protein Phosphatase 1 (catalytic subunit)

  • [³²P]-labeled phosphorylase a (substrate)

  • This compound (natural or synthetic) stock solution of known concentration

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, 1 mM DTT, 0.1% β-mercaptoethanol)

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations to be tested.

    • Dilute the purified PP1 enzyme in the assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay time.

    • Prepare the [³²P]-phosphorylase a substrate in the assay buffer.

  • Assay Reaction:

    • In microcentrifuge tubes, set up the following reactions on ice:

      • Control (no inhibitor): Add a defined volume of assay buffer.

      • Test samples: Add the same volume of each this compound dilution.

      • Blank (no enzyme): Add assay buffer.

    • Add the diluted PP1 enzyme to the control and test sample tubes. Do not add enzyme to the blank tubes.

    • Pre-incubate the tubes at 30°C for 5-10 minutes.

    • Initiate the phosphatase reaction by adding the [³²P]-phosphorylase a substrate to all tubes.

    • Incubate the reaction mixture at 30°C for a specific time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding a solution of cold trichloroacetic acid (TCA) to each tube. This will precipitate the protein (including the substrate).

    • Incubate on ice for at least 10 minutes to ensure complete protein precipitation.

  • Separation of Free Phosphate:

    • Centrifuge the tubes at high speed (e.g., 12,000 x g) for 5 minutes to pellet the precipitated protein.

    • Carefully collect a defined volume of the supernatant, which contains the released [³²P]-inorganic phosphate.

  • Quantification:

    • Transfer the supernatant to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the counts from the blank (no enzyme) from all other readings to correct for non-enzymatic hydrolysis.

    • Calculate the percentage of PP1 inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

The following diagram outlines the general workflow for this experimental protocol.

Workflow for Protein Phosphatase Inhibition Assay cluster_0 Preparation cluster_1 Reaction cluster_2 Termination & Quantification cluster_3 Data Analysis Prepare_Reagents Prepare Serial Dilutions of this compound Setup_Reaction Set up Control, Test, and Blank Reactions Prepare_Reagents->Setup_Reaction Prepare_Enzyme Prepare Working Solution of PP1 Add_Enzyme Add PP1 to Control and Test Samples Prepare_Enzyme->Add_Enzyme Prepare_Substrate Prepare [32P]-phosphorylase a Substrate Initiate_Reaction Initiate Reaction with [32P]-phosphorylase a Prepare_Substrate->Initiate_Reaction Setup_Reaction->Add_Enzyme Pre_Incubate Pre-incubate at 30°C Add_Enzyme->Pre_Incubate Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with TCA Incubate->Stop_Reaction Centrifuge Centrifuge to Pellet Protein Stop_Reaction->Centrifuge Collect_Supernatant Collect Supernatant (contains free 32P) Centrifuge->Collect_Supernatant Scintillation_Counting Quantify Radioactivity Collect_Supernatant->Scintillation_Counting Calculate_Inhibition Calculate % Inhibition Scintillation_Counting->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Experimental Workflow for PP1 Inhibition Assay.

Conclusion

Based on the available scientific literature, both synthetically derived and naturally isolated this compound are highly potent inhibitors of protein phosphatases 1 and 2A. While a definitive quantitative comparison from a single study is not available, the evidence suggests that their efficacy is comparable. The successful total synthesis of this compound provides a reliable and scalable source of this valuable research compound, enabling further investigation into its therapeutic potential without reliance on its natural, and often limited, supply. For researchers investigating the biological effects of this compound, both natural and synthetic sources can be considered functionally equivalent in terms of their primary mechanism of action. However, it is always recommended to empirically determine the IC50 of any new batch of this compound, regardless of its source, using a standardized assay as described in this guide.

References

In Vivo Validation of Motuporin's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vivo validation of Motuporin's mechanism of action as a potent protein phosphatase 1 (PP1) inhibitor. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details established protocols, and visually represents the critical signaling pathways involved.

Executive Summary

This compound, a cyclic pentapeptide isolated from the marine sponge Theonella swinhoei, is a powerful inhibitor of protein phosphatase 1 (PP1). Its mechanism of action, primarily through the inhibition of this key serine/threonine phosphatase, leads to a hyperphosphorylated state within cells, impacting numerous signaling pathways. This guide focuses on the in vivo evidence supporting this mechanism, drawing comparisons with other well-characterized PP1 inhibitors such as Okadaic Acid, Calyculin A, and Tautomycetin. The primary in vivo validation of this compound's mechanism stems from its potent tumor-promoting activity, a hallmark of PP1 inhibition.

Comparative Analysis of PP1 Inhibitors: In Vivo Tumor Promotion

The most well-documented in vivo effect of this compound and other PP1 inhibitors is their ability to act as tumor promoters in two-stage carcinogenesis models. This process involves an initial, sub-carcinogenic dose of an initiator (e.g., 7,12-dimethylbenz(a)anthracene - DMBA) followed by repeated applications of the promoter. The inhibition of PP1 by these compounds is understood to disrupt cellular growth control and apoptotic pathways, thereby promoting the clonal expansion of initiated cells.

CompoundAnimal ModelInitiatorPromoter Dose & RegimenTumor Incidence (%)Average No. of Tumors/MouseReference
This compound (Nodularin-V) Rat LiverDiethylnitrosamine (DEN)25 µg/kg, i.p., once weekly for 8 weeksHigh (specific % not detailed in reviews)Potent promotion observed[1][2]
Okadaic Acid CD-1 Mouse Skin100 µg DMBA1 µg, topically, twice weekly for 30 weeks80.03.9[3]
Calyculin A CD-1 Mouse Skin100 µg DMBA1 µg, topically, twice weekly for 30 weeks86.7Not specified[4]
Tautomycetin Not reported as a tumor promoter in these models.N/AN/AN/AN/A

Signaling Pathway: PP1 Inhibition and Tumor Promotion

The inhibition of PP1 by this compound and related compounds leads to the hyperphosphorylation of numerous downstream targets, disrupting the delicate balance of cellular signaling cascades that regulate cell growth, proliferation, and apoptosis. This ultimately contributes to the tumor-promoting environment.

G This compound This compound PP1 Protein Phosphatase 1 (PP1) This compound->PP1 Inhibition Substrate_P Phosphorylated Substrates (e.g., c-Jun, c-Fos) PP1->Substrate_P Dephosphorylation Gene_Expression Altered Gene Expression Substrate_P->Gene_Expression Cell_Proliferation Increased Cell Proliferation Gene_Expression->Cell_Proliferation Apoptosis Decreased Apoptosis Gene_Expression->Apoptosis Tumor_Promotion Tumor Promotion Cell_Proliferation->Tumor_Promotion Apoptosis->Tumor_Promotion

Caption: this compound inhibits PP1, leading to hyperphosphorylation and tumor promotion.

Experimental Protocols

Two-Stage Carcinogenesis in Mouse Skin (Okadaic Acid and Calyculin A)

This protocol is a standard method for assessing the tumor-promoting activity of substances.

1. Animals:

  • Female CD-1 mice, 7 weeks of age.

2. Initiation:

  • A single topical application of 100 µg of 7,12-dimethylbenz(a)anthracene (DMBA) in 0.1 mL of acetone to the shaved back of the mice.

3. Promotion:

  • One week after initiation, begin twice-weekly topical applications of the test compound (e.g., 1 µg of Okadaic Acid or Calyculin A) in 0.1 mL of acetone.

  • Continue the promotion phase for 30 weeks.

4. Data Collection:

  • Record the number of mice with tumors and the number of tumors per mouse weekly.

  • The results are typically expressed as the percentage of tumor-bearing mice and the average number of tumors per mouse.

Two-Stage Hepatocarcinogenesis in Rat Liver (Nodularin - a close analog of this compound)

This protocol is adapted from studies on Nodularin, a closely related and often co-referenced compound to this compound.[1][2]

1. Animals:

  • Male F344 rats, 6 weeks of age.

2. Initiation:

  • A single intraperitoneal (i.p.) injection of diethylnitrosamine (DEN) at a dose of 200 mg/kg body weight.

3. Promotion:

  • Two weeks after initiation, begin weekly i.p. injections of Nodularin (e.g., 25 µg/kg body weight).

  • Continue the promotion phase for 8 weeks.

4. Data Collection:

  • At the end of the study, euthanize the animals and perform a histopathological examination of the liver.

  • Quantify the number and area of glutathione S-transferase placental form (GST-P)-positive foci, which are preneoplastic lesions in the rat liver.

Experimental Workflow: In Vivo Tumor Promotion Study

The following diagram illustrates the general workflow for an in vivo tumor promotion study.

G start Start initiation Initiation (e.g., DMBA or DEN) start->initiation promotion Promotion (Weekly/Bi-weekly application of This compound or comparator) initiation->promotion observation Observation Period (e.g., 30 weeks) promotion->observation data_collection Data Collection (Tumor incidence and multiplicity) observation->data_collection analysis Data Analysis and Histopathology data_collection->analysis end End analysis->end

Caption: Workflow for a typical in vivo tumor promotion experiment.

Conclusion

The in vivo data strongly support the mechanism of action of this compound as a potent inhibitor of protein phosphatase 1. Its powerful tumor-promoting activity, comparable to that of other well-established PP1 inhibitors like Okadaic Acid and Calyculin A, provides compelling evidence for its role in disrupting cellular phosphorylation homeostasis. The experimental models and protocols outlined in this guide serve as a valuable resource for researchers investigating the biological effects of this compound and other protein phosphatase inhibitors in the context of drug discovery and toxicology. Further research is warranted to explore the full spectrum of this compound's in vivo effects and its potential therapeutic or toxicological implications.

References

Unveiling the Potency of Motuporin: A Comparative Analysis of its Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive statistical analysis of experimental data on Motuporin, a potent marine-derived toxin, highlights its significant potential as an anti-cancer agent. This report details this compound's inhibitory effects on key cellular enzymes and its cytotoxic activity against cancer cells, providing a comparative perspective against other known compounds. The findings, targeted towards researchers, scientists, and drug development professionals, underscore the promising therapeutic avenues of this natural compound.

Superior Inhibition of Key Protein Phosphatases

This compound is a powerful inhibitor of protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), enzymes that play crucial roles in cellular signaling and growth. Its inhibitory activity is comparable to, and in some cases exceeds, that of other well-known protein phosphatase inhibitors.

As a close structural analog of Nodularin, this compound's inhibitory profile is expected to be very similar. The available data for Nodularin demonstrates its potent and selective inhibition of PP1 and PP2A, with significantly less activity against other phosphatases. This selectivity is a key attribute for a potential therapeutic agent, as it can minimize off-target effects.

InhibitorPP1 IC₅₀ (nM)PP2A IC₅₀ (nM)PP2B IC₅₀ (µM)
Nodularin1.80.0268.7
Okadaic Acid15-500.13.6
Calyculin A20.5-1.0>1

Table 1: Comparative IC₅₀ values of protein phosphatase inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of Nodularin, Okadaic Acid, and Calyculin A against key protein phosphatases.[1] Lower IC₅₀ values indicate greater potency.

Potent Cytotoxicity in Cancer Cell Lines

While specific quantitative data for this compound's cytotoxicity across a broad panel of cancer cell lines is still emerging, its structural similarity to Nodularin and known activity as a potent protein phosphatase inhibitor strongly suggest significant anti-proliferative and pro-apoptotic effects in cancerous cells. The inhibition of PP1 and PP2A disrupts cellular signaling pathways that are often dysregulated in cancer, leading to cell cycle arrest and programmed cell death.

Further research is warranted to establish a comprehensive cytotoxic profile of this compound against various cancer cell lines, directly comparing its efficacy with standard chemotherapeutic agents like Doxorubicin.

Experimental Protocols

Protein Phosphatase Inhibition Assay

The inhibitory activity of this compound and other compounds on protein phosphatases is determined using a colorimetric assay. The general steps are as follows:

  • Enzyme and Substrate Preparation: Purified recombinant protein phosphatases (PP1, PP2A, etc.) and a suitable substrate, such as p-nitrophenyl phosphate (pNPP), are prepared in an appropriate assay buffer.

  • Inhibitor Incubation: A series of dilutions of the inhibitor (e.g., this compound) are pre-incubated with the enzyme for a specified period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Signal Detection: The reaction is stopped after a defined time, and the amount of product formed (e.g., p-nitrophenol) is quantified by measuring the absorbance at a specific wavelength.

  • IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or a control compound (e.g., Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Signaling Pathway Visualization

The primary mechanism of action of this compound involves the inhibition of protein phosphatases, which leads to the hyperphosphorylation of several key proteins, ultimately triggering apoptosis (programmed cell death). A key pathway affected is the Bcl-2 family-mediated intrinsic apoptosis pathway.

Motuporin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound PP1_PP2A PP1 / PP2A This compound->PP1_PP2A Inhibits pBad p-Bad (Inactive) PP1_PP2A->pBad Dephosphorylates Bad Bad Bcl2 Bcl-2 Bad->Bcl2 Inhibits pBad->Bad Activation Bax_Bak Bax / Bak Bcl2->Bax_Bak Inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cytochrome_c->Caspase9 Activates

Caption: this compound-induced intrinsic apoptosis pathway.

This diagram illustrates how this compound's inhibition of PP1/PP2A leads to the activation of the pro-apoptotic protein Bad, which in turn inhibits the anti-apoptotic protein Bcl-2. This allows for the activation of Bax/Bak, leading to the release of Cytochrome c from the mitochondria and subsequent activation of the caspase cascade, culminating in apoptosis.

References

Safety Operating Guide

Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of Motuporin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel compounds like Motuporin, a cyclic peptide with emerging therapeutic potential, are paramount for ensuring a safe laboratory environment and adhering to environmental regulations. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its safe disposal, drawing upon best practices for handling cyclic peptides and chemicals with unknown toxicological properties. Adherence to these procedures is critical for minimizing risk and ensuring compliance.

Immediate Safety and Handling Protocols

Given the lack of specific hazard data for this compound, a conservative approach to handling is mandatory. All personnel must treat this compound as a substance with potential hazards.

Personal Protective Equipment (PPE) is the first line of defense. Before handling this compound, ensure the following PPE is correctly worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to prevent eye contact.

  • Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat must be worn to protect against accidental spills.

  • Respiratory Protection: All handling of solid this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of airborne particles. If there is a potential for aerosol generation, a NIOSH-approved respirator may be necessary.

General Handling Practices:

  • Avoid the generation of dust when handling lyophilized this compound.[1]

  • Weigh out the peptide quickly in a controlled environment and tightly reseal the container.[1]

  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Quantitative Data Summary for Cyclic Peptide Handling

While specific quantitative data for this compound is not available, the following table summarizes general handling and storage recommendations for cyclic peptides to ensure stability and minimize degradation.

ParameterGuideline/RecommendationRationale
Storage of Lyophilized Peptide Store at -20°C or colder in a tightly sealed container away from bright light.[1]To ensure long-term stability and prevent degradation.
Handling of Lyophilized Peptide Allow the container to reach ambient temperature in a desiccator before opening.[1]Peptides are often hygroscopic; this prevents condensation and moisture absorption which can reduce peptide content and stability.[1]
Storage of Peptides in Solution Long-term storage in solution is not recommended. For short-term storage, aliquot and freeze at -20°C or below.[1]Peptides can undergo chemical degradation in solution.[1]
Dissolution of Peptides The solubility of a peptide is determined by its polarity. The choice of solvent depends on the amino acid composition.[1]A universal solvent does not exist for all peptides.
Step-by-Step Disposal Protocol for this compound

The cardinal rule for the disposal of this compound, as with any chemical of unknown toxicity, is that it must be treated as hazardous waste.[2] Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular laboratory trash.[2][3] The only approved method of disposal is through your institution's designated hazardous waste management program.[2]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound must be collected as hazardous waste. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated consumables such as pipette tips, weighing boats, and gloves.

    • Rinsate from the initial cleaning of contaminated glassware.

2. Waste Container and Labeling:

  • Use a dedicated, leak-proof, and clearly labeled hazardous waste container that is compatible with the chemical waste.

  • The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[2]

  • Indicate the date when the first waste was added to the container.

3. Storage of Waste:

  • Keep the hazardous waste container securely closed at all times, except when adding waste.[2]

  • Store the waste container in a designated and secure satellite accumulation area, away from incompatible chemicals.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Complete all necessary waste disposal forms as required by your institution, accurately identifying the contents of the container.

5. Decontamination of Glassware:

  • For reusable glassware, perform an initial rinse with a suitable solvent (e.g., ethanol or acetone).

  • Collect this initial rinsate as hazardous waste.[4]

  • After the initial solvent rinse, the glassware can be washed with soap and water.

Visualizing the Path to Safe Disposal

To further clarify the procedural flow and decision-making process, the following diagrams have been created using Graphviz.

cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid, Solution, Consumables) B Use Designated Hazardous Waste Container A->B C Label Container: 'Hazardous Waste: this compound' & Date B->C D Keep Container Securely Closed C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Complete Waste Disposal Forms F->G H Transfer to Authorized Hazardous Waste Personnel G->H

Caption: Workflow for the safe disposal of this compound waste.

start Handling a Chemical (e.g., this compound) sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check follow_sds Follow specific handling and disposal procedures in SDS sds_check->follow_sds Yes unknown_protocol Treat as a substance with unknown toxicological properties sds_check->unknown_protocol No ppe Wear appropriate PPE (Gloves, Eye Protection, Lab Coat) unknown_protocol->ppe handle_safely Handle in a well-ventilated area (e.g., fume hood) ppe->handle_safely hazardous_waste Dispose of as Hazardous Waste via EHS handle_safely->hazardous_waste no_drain Do NOT dispose down drain or in regular trash hazardous_waste->no_drain

Caption: Decision pathway for handling chemicals with unknown safety data.

References

Personal protective equipment for handling Motuporin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS) for Motuporin, this document outlines essential safety and handling procedures based on its known toxic properties. Treat this compound as a highly potent toxin at all times.

This compound is a potent inhibitor of protein phosphatases 1 and 2A, similar in activity to microcystins, which are known hepatotoxins.[1][2] Due to the lack of comprehensive safety data, a highly precautionary approach is mandatory for all handling and disposal procedures involving this compound. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The following personal protective equipment is the minimum requirement when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Prevents skin contact and absorption. The outer glove should be disposed of immediately after handling.
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and aerosols.
Body Protection A disposable, fluid-resistant laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A properly fitted N95 or higher-rated respirator.Minimizes the risk of inhaling aerosolized this compound.

Operational Plan: Handling this compound

All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize exposure.

Preparation:

  • Ensure the chemical fume hood has been certified within the last year.

  • Cover the work surface with absorbent, disposable bench paper.

  • Have a clearly labeled waste container for all this compound-contaminated materials within the fume hood.

  • An emergency spill kit should be readily accessible.

Handling:

  • Wear all required PPE before entering the designated handling area.

  • Conduct all manipulations of this compound, including weighing and dilutions, within the chemical fume hood.

  • Use dedicated equipment (e.g., spatulas, glassware) for this compound work. If not possible, thoroughly decontaminate equipment after use.

  • Avoid creating dust or aerosols.

Post-Handling:

  • Carefully remove the outer pair of gloves and dispose of them in the designated waste container.

  • Wipe down the work surface and any equipment with an appropriate deactivating solution (see Disposal Plan), followed by a standard laboratory disinfectant.

  • Remove all PPE in the correct order to avoid cross-contamination and dispose of it in the designated waste stream.

  • Wash hands thoroughly with soap and water after exiting the work area.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, bench paper, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste All liquid waste containing this compound should be collected in a sealed, shatter-proof, and clearly labeled hazardous waste container.
Decontamination A freshly prepared 10% bleach solution can be used to decontaminate surfaces and equipment. Allow for a contact time of at least 30 minutes before wiping clean. Dispose of all cleaning materials as hazardous waste.

Consult with your institution's Environmental Health and Safety (EHS) department for specific hazardous waste pickup and disposal procedures.

Emergency Procedures: this compound Spill

Spill_Response_Workflow cluster_ImmediateActions Immediate Actions cluster_Assessment Assessment cluster_Cleanup Cleanup (Trained Personnel Only) cluster_Reporting Reporting Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Isolate Isolate the spill Evacuate->Isolate Assess Assess the extent of the spill Isolate->Assess PPE Don appropriate PPE Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Neutralize Apply deactivating solution Contain->Neutralize Collect Collect all contaminated materials Neutralize->Collect Dispose Dispose of as hazardous waste Collect->Dispose Decontaminate Decontaminate the area Dispose->Decontaminate Report Report the incident to EHS Decontaminate->Report

Caption: Workflow for responding to a this compound spill.

In the event of a this compound spill, follow these steps:

  • Alert others in the immediate vicinity and your supervisor.

  • Evacuate the affected area.

  • If safe to do so, prevent the spill from spreading by containing it with absorbent pads.

  • Refer to your institution's specific chemical spill response protocol and contact the Environmental Health and Safety (EHS) department immediately.

  • Only personnel trained in hazardous spill cleanup should perform the decontamination.

This guidance is intended to provide a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and EHS department for detailed procedures and in case of any uncertainty.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Motuporin
Reactant of Route 2
Motuporin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.